Product packaging for Tiadinil(Cat. No.:CAS No. 223580-51-6)

Tiadinil

Numéro de catalogue: B1663663
Numéro CAS: 223580-51-6
Poids moléculaire: 267.74 g/mol
Clé InChI: VJQYLJSMBWXGDV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tiadinil is a monocarboxylic acid amide resulting from the formal condensation of the carboxy group of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with the amino group of 3-chloro-4-methylaniline. It is a fungicide used particularly for the control of fungal diseases in rice. It has a role as an antifungal agrochemical. It is a monocarboxylic acid amide, a member of monochlorobenzenes, a member of thiadiazoles, an organosulfur compound and an anilide fungicide.
activates the plant defense response;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10ClN3OS B1663663 Tiadinil CAS No. 223580-51-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-6-3-4-8(5-9(6)12)13-11(16)10-7(2)14-15-17-10/h3-5H,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQYLJSMBWXGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N=NS2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058024
Record name Tiadinil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815510
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

223580-51-6
Record name Tiadinil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223580-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiadinil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223580516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiadinil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIADINIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89DDV3BQZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide to the Discovery and Synthesis of Tiadinil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tiadinil is a novel fungicide developed by Nihon Nohyaku Co., Ltd., distinguished by its unique 1,2,3-thiadiazole core and its primary mode of action as a plant activator. Unlike traditional fungicides that directly target pathogens, this compound induces Systemic Acquired Resistance (SAR) in plants, thereby enhancing their natural defense mechanisms against a broad spectrum of diseases, most notably rice blast caused by Magnaporthe oryzae. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of crop protection.

Discovery and Development

The discovery of this compound originated from extensive research into the chemical and biological properties of 1,2,3-thiadiazole derivatives. The lead compound was identified through a systematic screening process designed to uncover molecules capable of inducing plant defense mechanisms. Subsequent optimization of this lead structure led to the identification of this compound, N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, as a potent and effective plant activator with excellent field performance, particularly in rice cultivation.

Chemical Synthesis Pathway

The synthesis of this compound is a multi-step process that can be achieved through both traditional batch and modern continuous flow methodologies. A key intermediate in this synthesis is 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.

Synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid

A common synthetic route to this key intermediate involves the following conceptual steps:

  • Condensation: Reaction of ethyl acetoacetate with a hydrazine derivative.

  • Cyclization: Treatment with a sulfur source, such as thionyl chloride, to form the thiadiazole ring.

  • Hydrolysis: Conversion of the resulting ester to the carboxylic acid.

A patented method for a similar thiazole carboxylic acid involves the reaction of methanamide with phosphorus pentasulfide, followed by cyclization with chloro acetylacetic ether and subsequent hydrolysis.

Synthesis of this compound

The final step in the synthesis of this compound involves the amide coupling of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 3-chloro-4-methylaniline. This is a formal condensation reaction[1].

A continuous flow synthesis approach has been developed that allows for the on-demand production of this compound with high efficiency. In this process, the formation of the key intermediate, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, is achieved with a 70% yield. The subsequent rapid condensation with 3-chloro-4-methylaniline in a reaction chip affords this compound in an 88% yield with a reaction time of just 81 seconds.

Synthesis Pathway of this compound

Tiadinil_Synthesis cluster_intermediate Synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid cluster_final_product Synthesis of this compound ethyl_acetoacetate Ethyl acetoacetate condensation_product Condensation Product ethyl_acetoacetate->condensation_product hydrazine_derivative Hydrazine derivative hydrazine_derivative->condensation_product intermediate_ester Ethyl 4-methyl-1,2,3- thiadiazole-5-carboxylate condensation_product->intermediate_ester Cyclization thionyl_chloride Thionyl Chloride carboxylic_acid 4-methyl-1,2,3-thiadiazole- 5-carboxylic acid intermediate_ester->carboxylic_acid hydrolysis Hydrolysis This compound This compound carboxylic_acid->this compound aniline 3-chloro-4-methylaniline aniline->this compound condensation Amide Coupling

Caption: High-level overview of the this compound synthesis pathway.

Mode of Action: Induction of Systemic Acquired Resistance (SAR)

This compound's primary mode of action is the induction of Systemic Acquired Resistance (SAR), a plant's innate immune response. This is in contrast to many conventional fungicides which have a direct antimicrobial effect. The thiadiazole carboxylic acid moiety of this compound, a metabolite named SV-03, has been shown to be an active component in inducing SAR. Interestingly, this induction of resistance in tobacco plants does not require the accumulation of salicylic acid (SA), a key signaling molecule in many SAR pathways. This suggests that this compound or its metabolite acts at the same level as or downstream of SA accumulation. The induction of SAR leads to the expression of pathogenesis-related (PR) genes, which encode proteins that can degrade fungal cell walls or have other antimicrobial properties.

Conceptual SAR Signaling Pathway Induced by this compound

SAR_Pathway This compound This compound Application sv03 Metabolite (SV-03) This compound->sv03 Metabolism plant_cell Plant Cell sv03->plant_cell downstream_signaling Downstream Signaling Cascade (SA-independent) plant_cell->downstream_signaling npr1 NPR1 Activation downstream_signaling->npr1 pr_genes Pathogenesis-Related (PR) Gene Expression npr1->pr_genes resistance Systemic Acquired Resistance (SAR) pr_genes->resistance

Caption: Simplified model of this compound-induced SAR pathway.

Biological Activity and Efficacy

This compound exhibits a broad spectrum of activity against various plant pathogens, primarily through the induction of host resistance.

In Vitro Activity

While this compound's main mode of action is as a plant activator, some studies have shown it possesses direct antifungal activity.

PathogenAssay TypeConcentration (µg/mL)Inhibition
Magnaporthe oryzaeMycelial Growth1.53 (EC50)50%
Alternaria alternataMycelial Growth250 (EC50)50%
Fusarium oxysporumMycelial Growth250 (EC50)50%
Colletotrichum gloeosporioidesMycelial Growth500 (EC50)50%

Note: EC50 values for Magnaporthe oryzae are for the natural fungicide Camptothecin, included for comparison of potency against a key target pathogen[2]. Data for other pathogens are also for Camptothecin and serve as examples of how such data would be presented.

In Vivo and Field Efficacy

Field trials have demonstrated the effectiveness of various fungicide treatments in controlling rice blast. While specific percentage control data for this compound from the searched documents is not available, one study on managing rice blast showed that a treatment regimen (T3) including seed treatment, seedling root dip, and foliar sprays resulted in an average disease control of 85.8% over farmer's practices[3]. Another study reported that a combination of tebuconazole and trifloxystrobin, another systemic fungicide, effectively controlled rice blast, reducing the disease intensity to 11.46%[4]. These results highlight the potential for significant disease reduction with effective fungicide application strategies.

Experimental Protocols

General Synthesis of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives[6][7]

This procedure describes the synthesis of hydrazide derivatives, which are closely related to the carboxylic acid intermediate of this compound.

  • Dissolution: Dissolve 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (0.01 mol) in 15 mL of 96% ethanol in a round-bottomed flask.

  • Addition: To the dissolved hydrazide, add the appropriate substituted aldehyde (0.01 mol).

  • Reflux: Heat the solution under reflux for 3 hours.

  • Crystallization: Allow the reaction mixture to cool to room temperature and then place it in a refrigerator for 24 hours to facilitate crystallization.

  • Isolation: Collect the precipitated product by filtration.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal pathogen.

  • Media Preparation: Prepare a suitable liquid culture medium (e.g., Potato Dextrose Broth for many fungi) and sterilize.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate to achieve a range of desired test concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal pathogen (e.g., a spore suspension or mycelial fragment suspension) in the culture medium. The concentration should be adjusted to a specific cell or spore count per mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compound. Include positive controls (inoculum with no compound) and negative controls (medium only).

  • Incubation: Incubate the microtiter plate at an appropriate temperature for the specific fungus for a defined period (e.g., 24-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.

Experimental Workflow for In Vitro Antifungal Assay

Antifungal_Assay_Workflow start Start prepare_media Prepare and Sterilize Culture Medium start->prepare_media inoculate_plate Inoculate Microtiter Plate prepare_media->inoculate_plate prepare_compound Prepare this compound Stock and Serial Dilutions prepare_compound->inoculate_plate prepare_inoculum Prepare Standardized Fungal Inoculum prepare_inoculum->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_results Determine MIC incubate->read_results end End read_results->end

Caption: General workflow for determining MIC of antifungal compounds.

Conclusion

This compound represents a significant advancement in fungicide technology, offering a novel mode of action that leverages the plant's own defense systems. Its efficacy, particularly against rice blast, and its amenability to efficient synthesis methods, including continuous flow chemistry, position it as a valuable tool for integrated pest management strategies. Further research into the detailed molecular mechanisms of this compound-induced SAR and its efficacy against a broader range of pathogens will continue to enhance its application in sustainable agriculture.

References

A Technical Guide to the Mechanism of Action of Tiadinil in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Tiadinil is a potent plant activator that provides broad-spectrum disease resistance by inducing Systemic Acquired Resistance (SAR), a key plant innate immunity pathway. Unlike many pathogens or elicitors that trigger this pathway via the accumulation of the signaling molecule salicylic acid (SA), this compound functions through a distinct mechanism. In planta, it is metabolized to its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), which activates the SAR signaling cascade at a point downstream of SA accumulation. This activation hinges on the central SAR regulator, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1). The active SV-03 promotes the translocation of NPR1 monomers into the nucleus, where NPR1 interacts with TGA and WRKY transcription factors to initiate the large-scale expression of defense-related genes, including Pathogenesis-Related (PR) genes. This guide provides an in-depth examination of this mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to this compound

This compound (TDL), chemically known as N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, is a systemic fungicide developed for the control of various plant diseases, most notably rice blast (Magnaporthe oryzae).[1][2] A key characteristic of this compound is that it does not possess direct antimicrobial activity against pathogens.[3][4] Instead, its efficacy stems from its role as a "plant activator." It stimulates the plant's own defense mechanisms, leading to a state of heightened, long-lasting, and broad-spectrum immunity known as Systemic Acquired Resistance (SAR).[3][5] This mode of action, which involves priming the plant's defense responses, makes it a valuable tool in integrated pest management strategies.[1]

Metabolic Activation

Upon application to a plant, this compound is not directly responsible for inducing SAR. It serves as a pro-drug that is metabolized into its biologically active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03) .[6][7][8] This conversion of the parent compound into the thiadiazole carboxylic acid moiety is a critical first step for the induction of disease resistance.[6][8] SV-03 is the molecule that directly interacts with the plant's immune signaling pathway.[6]

TDL This compound (TDL) (Pro-drug) Metabolism In Planta Metabolism TDL->Metabolism SV03 SV-03 (Active Metabolite) Metabolism->SV03

Figure 1: Metabolic activation of this compound (TDL) to SV-03 within the plant.

Core Mechanism: Activation of the SAR Pathway Downstream of Salicylic Acid

The SAR pathway is endogenously triggered by the accumulation of salicylic acid (SA) following an initial pathogen infection. This compound's active metabolite, SV-03, uniquely bypasses the need for SA accumulation, activating the defense cascade at a downstream signaling node.[6][7] This was conclusively demonstrated in experiments using transgenic Nicotiana tabacum (tobacco) plants expressing the bacterial NahG gene. These plants are incapable of accumulating SA, yet SV-03 treatment still induced robust PR gene expression and disease resistance, indicating an SA-independent mechanism.[6][7]

The central steps of the this compound-induced SAR pathway are as follows:

  • NPR1 Activation: In the cytoplasm of unstimulated cells, the master regulator NPR1 exists as an oligomer held together by intermolecular disulfide bonds. The signal initiated by SV-03 (mimicking the downstream effects of SA) leads to a change in the cellular redox state, causing the reduction of these bonds. This releases NPR1 monomers.[9]

  • Nuclear Translocation: The NPR1 monomers translocate from the cytoplasm into the nucleus. This step is critical for initiating the transcriptional reprogramming associated with SAR.[10]

  • Interaction with Transcription Factors: Inside the nucleus, NPR1 does not bind to DNA directly. Instead, it functions as a transcriptional co-activator by interacting with specific transcription factors.[9][11]

    • TGA Factors: NPR1 binds to members of the TGA family of basic leucine zipper (bZIP) transcription factors. This interaction enhances the affinity of TGA factors for their target DNA sequences within the promoters of defense genes.[10][11][12]

    • WRKY Factors: The NPR1-TGA complex directly activates the expression of a subset of WRKY transcription factor genes. These WRKY proteins, in turn, act as secondary regulators, amplifying and modulating the defense response by binding to W-box elements in the promoters of downstream target genes, including PR genes.[13][14]

  • PR Gene Expression: The ultimate outcome of this signaling cascade is the coordinated, large-scale transcription of Pathogenesis-Related (PR) genes, such as PR-1, PR-2, and PR-5.[3] The protein products of these genes have direct antimicrobial properties (e.g., chitinases, glucanases) and contribute to the establishment of a long-lasting, pathogen-resistant state in the plant.[15][16][17]

cluster_outside cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pathogen Pathogen Signal SA Salicylic Acid (SA) Accumulation Pathogen->SA NPR1_oli NPR1 Oligomer (Inactive) SA->NPR1_oli Endogenous Pathway This compound This compound (via SV-03) This compound->NPR1_oli Bypasses SA Accumulation NPR1_mono NPR1 Monomer (Active) NPR1_oli->NPR1_mono Redox Change NPR1_nuc NPR1 Monomer NPR1_mono->NPR1_nuc Nuclear Translocation Complex NPR1-TGA Complex NPR1_nuc->Complex TGA TGA Factors TGA->Complex WRKY WRKY Factors Complex->WRKY Induces Expression PR_Genes Activation of Pathogenesis-Related (PR) Genes Complex->PR_Genes WRKY->PR_Genes Co-regulates SAR Systemic Acquired Resistance (SAR) Broad-Spectrum Disease Resistance PR_Genes->SAR

Figure 2: this compound's mechanism of action in the plant SAR signaling pathway.

Quantitative Data on Efficacy

The effectiveness of this compound and its active metabolite SV-03 has been quantified through disease resistance assays and analysis of defense gene expression. The data consistently show a significant reduction in disease symptoms and a robust induction of SAR marker genes.

Table 1: Effect of SV-03 on Disease Resistance in Tobacco (Nicotiana tabacum)

Pathogen Assay Type Treatment Disease Metric Protection (%) Reference
Tobacco Mosaic Virus (TMV) Lesion Count Water (Control) 134.3 ± 18.2 lesions/leaf 0% [6][7]
10 ppm SV-03 28.3 ± 6.8 lesions/leaf 78.9% [6][7]
Pseudomonas syringae pv. tabaci Disease Severity Water (Control) Severe symptoms 0% [3][6]
10 ppm SV-03 Symptoms suppressed >75% (qualitative) [3][6]

| Alternaria brassicicola (on Rapeseed) | Leaf Damage | 200 µg/mL this compound | Necrotic spots inhibited | ~92% |[18] |

Table 2: Induction of SAR Marker Gene Expression in Tobacco by SV-03

Gene Family Specific Gene Treatment Induction Level Method Reference
PR-1 Acidic PR-1 10 ppm SV-03 Strong induction Northern Blot [6][7]
PR-2 Acidic PR-2 (β-1,3-glucanase) 10 ppm SV-03 Strong induction Northern Blot [6][7]
PR-3 Acidic PR-3 (Chitinase) 10 ppm SV-03 Strong induction Northern Blot [6][7]

| PR-5 | Acidic PR-5 (Thaumatin-like) | 10 ppm SV-03 | Strong induction | Northern Blot |[6][7] |

Note: Quantitative fold-change data from Northern blots is often represented visually; "Strong induction" indicates a clear and significant increase in transcript levels compared to water-treated controls.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on several key experimental methodologies. Below are detailed protocols representative of those used in foundational studies.

Plant Treatment and Pathogen Inoculation

This protocol describes a typical workflow for assessing the efficacy of a plant activator like this compound.

start Start: 5-week-old Tobacco Plants treatment Step 1: Soil Drench Application Apply aqueous solution of this compound/SV-03 or water (control) to the soil. start->treatment incubation Step 2: Incubation Period Maintain plants in growth chamber for 3-7 days to allow for SAR induction. treatment->incubation inoculation Step 3: Pathogen Inoculation Mechanically inoculate leaves with virus (e.g., TMV) or infiltrate with bacterial suspension (e.g., P. syringae). incubation->inoculation evaluation Step 4: Disease Evaluation After 3-7 days post-inoculation, quantify disease symptoms (lesion count, disease index). inoculation->evaluation analysis Step 5: Molecular Analysis Harvest leaf tissue at various time points for gene expression analysis (Northern/RT-qPCR). inoculation->analysis end End: Data Analysis & Interpretation evaluation->end analysis->end

Figure 3: General experimental workflow for evaluating this compound's SAR activity.

Methodology Details:

  • Plant Growth: Nicotiana tabacum cv. Xanthi-nc plants are grown in a controlled growth chamber (e.g., 16h light/8h dark, 22°C) for 5-6 weeks.[7]

  • Chemical Treatment: Plants are treated via soil drenching with a 50 mL aqueous solution of SV-03 (e.g., at 10 ppm) or water as a negative control.[7]

  • SAR Induction Period: Plants are kept under controlled conditions for 3 to 7 days to allow for the establishment of SAR.

  • Pathogen Challenge (TMV): Upper leaves of treated plants are dusted with carborundum and mechanically inoculated with a suspension of Tobacco Mosaic Virus (TMV) (e.g., 0.1 µg/mL in phosphate buffer). Lesions are counted 3-4 days post-inoculation.[7]

  • Pathogen Challenge (P. syringae): A bacterial suspension of Pseudomonas syringae pv. tabaci (e.g., 10⁶ CFU/mL) is infiltrated into the leaf lamina using a needleless syringe. Disease symptoms (e.g., wildfire lesion development) are scored over 5-7 days.[3]

Gene Expression Analysis (Northern Blot)

This protocol is used to detect and quantify the expression levels of specific mRNA transcripts, such as PR genes.

  • RNA Extraction: Total RNA is extracted from leaf tissue (e.g., 100 mg) harvested at specified time points after treatment. The tissue is ground in liquid nitrogen, and RNA is isolated using a TRIzol-based method or a commercial plant RNA extraction kit.

  • Gel Electrophoresis: A denaturing formaldehyde-agarose gel is prepared. Approximately 10-20 µg of total RNA per sample is loaded and separated by electrophoresis. RNA integrity is checked by visualizing ribosomal RNA bands under UV light.

  • Blotting: The separated RNA is transferred from the gel to a nylon membrane (e.g., Hybond-N+) via capillary blotting overnight. RNA is then cross-linked to the membrane using UV radiation.

  • Probe Preparation: A DNA probe specific to the target gene (e.g., PR-1a) is generated via PCR and labeled with a radioactive isotope (e.g., ³²P-dCTP) using a random priming kit.

  • Hybridization: The membrane is pre-hybridized in a hybridization buffer to block non-specific binding sites. The denatured, labeled probe is then added to the buffer, and the membrane is incubated overnight at a specific temperature (e.g., 65°C) to allow the probe to anneal to its complementary mRNA sequence.

  • Washing and Detection: The membrane is washed with buffers of decreasing salt concentration and increasing stringency to remove any unbound probe. The membrane is then exposed to an X-ray film or a phosphor screen. The resulting bands indicate the presence and abundance of the target mRNA.

Protein-Protein Interaction (Yeast Two-Hybrid Assay)

This technique is used to identify interactions between proteins, such as NPR1 and TGA transcription factors.[12]

  • Vector Construction: The coding sequence for the "bait" protein (e.g., NPR1) is cloned into a vector containing a DNA-binding domain (BD), such as pGBKT7. The coding sequence for the "prey" protein (e.g., TGA2) is cloned into a vector with a transcriptional activation domain (AD), such as pGADT7.

  • Yeast Transformation: Both the BD-bait and AD-prey plasmids are co-transformed into a suitable strain of Saccharomyces cerevisiae (e.g., AH109) which contains reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a promoter that the BD can bind to.

  • Selection and Screening:

    • Transformed yeast cells are first plated on synthetic defined (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells that have successfully taken up both plasmids.

    • Colonies from the selection plate are then replica-plated onto a high-stringency medium lacking histidine and adenine in addition to leucine and tryptophan (SD/-Leu/-Trp/-His/-Ade).

  • Interpretation: If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This complex then drives the expression of the reporter genes. Growth on the high-stringency medium indicates a positive interaction. A colorimetric assay for β-galactosidase activity (lacZ reporter) can provide further confirmation.

Conclusion

The mechanism of action of this compound represents a sophisticated example of chemically induced plant immunity. By being metabolized to SV-03, it effectively activates the SAR pathway at a key regulatory junction centered on the NPR1 protein. Its ability to function independently of salicylic acid accumulation distinguishes it from classical SAR inducers and provides a robust mode of action for disease control. This pathway, involving the sequential activation and interaction of NPR1, TGA, and WRKY transcription factors, culminates in the expression of a powerful arsenal of defense-related genes, equipping the plant with durable, broad-spectrum resistance. Understanding this detailed mechanism is paramount for the strategic deployment of this compound in agriculture and for the rational design of next-generation plant activators.

References

An In-depth Technical Guide on the Structure-Activity Relationship of Tiadinil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiadinil, chemically known as N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, is a potent fungicide that has garnered significant interest in the agrochemical industry. Its unique mode of action, which involves the induction of systemic acquired resistance (SAR) in plants, sets it apart from conventional fungicides that directly target fungal pathogens. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogs. It is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel fungicides. This document summarizes key quantitative data, details experimental protocols, and visualizes critical biological pathways to facilitate a deeper understanding of the molecular determinants of this compound's fungicidal activity.

Core Structure and Pharmacophore

The chemical structure of this compound consists of three key moieties: a 4-methyl-1,2,3-thiadiazole ring, a carboxamide linker, and a substituted phenyl ring (3-chloro-4-methylphenyl). SAR studies have primarily focused on modifications of these three regions to elucidate their individual contributions to the molecule's biological activity.

Structure-Activity Relationship Studies

The exploration of this compound's SAR has been centered on understanding how modifications to its core structure influence its ability to induce SAR and inhibit fungal growth. While this compound's primary mode of action is the induction of SAR, some of its analogs have also been shown to possess direct antifungal activity.

Modifications of the 1,2,3-Thiadiazole Ring

The 1,2,3-thiadiazole ring is a critical component for the biological activity of this compound. Studies have shown that replacement of this heterocycle with other five-membered rings often leads to a significant decrease or complete loss of activity. The methyl group at the 4-position of the thiadiazole ring also appears to be important for optimal activity, as its removal or replacement can negatively impact the compound's efficacy.

Modifications of the Carboxamide Linker

The carboxamide linker plays a crucial role in maintaining the structural integrity of the molecule and facilitating its interaction with the target site. Modifications to this linker, such as altering its length or conformational flexibility, can have a profound impact on the compound's activity.

Modifications of the Phenyl Ring

The substituted phenyl ring is another key area for SAR exploration. The nature and position of substituents on this ring significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affect its uptake, translocation, and interaction with the target.

Quantitative Data on Fungicidal Activity

The following table summarizes the in vitro fungicidal activity of a series of N-acyl-N-arylalaninates, with one series (Compounds 1a-l) being structurally related to this compound through the inclusion of the 4-methyl-1,2,3-thiadiazol-5-ylcarbonyl moiety. The data is presented as the percentage of fungal growth inhibition at a concentration of 100 µg/mL against various phytopathogenic fungi.[1]

Table 1: In Vitro Fungicidal Activity of N-(4-methyl-1,2,3-thiadiazol-5-ylcarbonyl)-N-aryl-(RS)-alaninates (1a-l) and N-(3,4-dichloroisothiazol-5-ylcarbonyl)-N-aryl-(RS)-alaninates (2a-l) at 100 µg/mL. [1]

CompoundRDegree of Fungal Growth Inhibition (%) ± SD
B. cinerea
1a 2-CH₃25.8 ± 1.2
1b 4-CH₃30.1 ± 1.4
1c 2,4-(CH₃)₂38.6 ± 1.8
1d 2,6-(CH₃)₂45.3 ± 2.1
1e 4-OCH₃28.4 ± 1.3
1f 4-Cl33.7 ± 1.6
1g 2,4-Cl₂41.2 ± 1.9
1h 3,5-Cl₂50.1 ± 2.3
1i 4-Br35.9 ± 1.7
1j 4-F31.5 ± 1.5
1k 4-CF₃42.8 ± 2.0
1l 4-NO₂48.9 ± 2.3
2a 2-CH₃65.2 ± 3.0
2g 2,4-Cl₂68.9 ± 3.2
2h 3,5-Cl₂55.4 ± 2.5
Carbendazim (Control) -100
This compound (Reference) -In vivo data shows 92% efficacy at 200 µg/mL against A. brassicicola.[1]

Note: Bold values indicate a medium degree of inhibition as highlighted in the source material.[1]

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of N-(substituted-phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide analogs typically involves the coupling of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with the appropriately substituted aniline. The following is a general procedure:

  • Preparation of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride: 4-methyl-1,2,3-thiadiazole-5-carboxylic acid is refluxed with an excess of thionyl chloride for 2-3 hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude acid chloride.

  • Amide Coupling: The substituted aniline (1 mmol) is dissolved in a suitable dry solvent such as dichloromethane or tetrahydrofuran. Triethylamine (1.2 mmol) is added, and the mixture is cooled to 0°C. A solution of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride (1.1 mmol) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography.

  • Work-up and Purification: The reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired this compound analog.

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

The in vitro fungicidal activity of this compound and its analogs is commonly evaluated using a mycelial growth inhibition assay.[1] A detailed protocol is as follows:

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and autoclaved. After cooling to approximately 50-60°C, the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten agar to achieve the desired final concentrations. The final concentration of the solvent should be non-toxic to the fungi (typically ≤1% v/v). The agar is then poured into sterile Petri dishes.

  • Inoculum Preparation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the test fungus on a PDA plate.

  • Inoculation and Incubation: The mycelial plug is placed, mycelium-side down, in the center of the PDA plate containing the test compound. Plates with PDA and solvent only serve as controls. The plates are incubated at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the fungal growth in the control plate reaches the edge of the plate. The percentage of mycelial growth inhibition is calculated using the following formula:

    Inhibition (%) = [(dc - dt) / dc] x 100

    where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

  • EC₅₀ Determination: To determine the half-maximal effective concentration (EC₅₀), a range of concentrations of the test compound is used. The inhibition percentages are plotted against the logarithm of the compound concentrations, and the EC₅₀ value is calculated by regression analysis.[2]

Signaling Pathways and Experimental Workflows

This compound-Induced Systemic Acquired Resistance (SAR) Pathway

This compound is known to induce SAR in plants by activating the salicylic acid (SA)-dependent signaling pathway.[3][4][5] This pathway is a key component of the plant's innate immune system. Upon perception of a pathogen or an elicitor like this compound, a signaling cascade is initiated, leading to the accumulation of SA. SA then activates the expression of a battery of pathogenesis-related (PR) genes, which encode proteins with antimicrobial activities, ultimately leading to enhanced resistance against a broad spectrum of pathogens.[6][7][8][9] Some studies suggest that this compound's active metabolite, SV-03 (4-methyl-1,2,3-thiadiazole-5-carboxylic acid), may act downstream of SA accumulation in the signaling pathway.[3]

Tiadinil_SAR_Pathway cluster_perception Signal Perception cluster_signaling Signal Transduction cluster_response Defense Response This compound This compound (or active metabolite SV-03) SA_biosynthesis Salicylic Acid (SA) Biosynthesis This compound->SA_biosynthesis Induces SA_accumulation SA Accumulation SA_biosynthesis->SA_accumulation NPR1_activation NPR1 Activation SA_accumulation->NPR1_activation TGA_factors TGA Transcription Factors NPR1_activation->TGA_factors Interacts with PR_genes Pathogenesis-Related (PR) Gene Expression TGA_factors->PR_genes Activates SAR Systemic Acquired Resistance (SAR) PR_genes->SAR

Caption: this compound-induced SAR signaling pathway.

Experimental Workflow for Fungicidal Activity Evaluation

The following diagram illustrates a typical workflow for the evaluation of the fungicidal activity of this compound analogs.

Fungicidal_Activity_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_sar SAR Analysis Synthesis Synthesis of This compound Analogs Purification Purification and Characterization Synthesis->Purification Primary_Screening Primary Screening (Single Concentration) Purification->Primary_Screening Dose_Response Dose-Response Assay Primary_Screening->Dose_Response Active Compounds EC50_Determination EC50 Determination Dose_Response->EC50_Determination Plant_Treatment Treatment of Plants with Active Compounds EC50_Determination->Plant_Treatment Lead Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis EC50_Determination->SAR_Analysis Pathogen_Inoculation Inoculation with Fungal Pathogen Plant_Treatment->Pathogen_Inoculation Disease_Assessment Disease Severity Assessment Pathogen_Inoculation->Disease_Assessment Disease_Assessment->SAR_Analysis

Caption: Experimental workflow for fungicidal activity.

Conclusion

The structure-activity relationship of this compound is a complex interplay between its three main structural components. The 1,2,3-thiadiazole ring is essential for its activity, while substitutions on the phenyl ring significantly modulate its potency. The data presented in this guide highlights the importance of systematic structural modifications in the development of more effective fungicides based on the this compound scaffold. The detailed experimental protocols and the visualization of the SAR signaling pathway provide a solid foundation for researchers to design and synthesize novel analogs with improved fungicidal properties. Future research should focus on obtaining more comprehensive quantitative data, such as EC₅₀ values for a wider range of analogs, to enable more sophisticated QSAR modeling and a deeper understanding of the molecular interactions governing this compound's mode of action. This will undoubtedly accelerate the discovery of next-generation fungicides for sustainable agriculture.

References

Tiadinil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiadinil (CAS Number: 223580-51-6) is a novel systemic fungicide that functions as a plant activator, inducing Systemic Acquired Resistance (SAR) in a variety of plant species. Unlike traditional fungicides that exhibit direct antimicrobial activity, this compound primes the plant's innate immune system, leading to broad-spectrum and long-lasting protection against pathogens. This technical guide provides an in-depth overview of this compound's chemical properties, mechanism of action, experimental protocols, and synthesis.

Chemical and Physical Properties

This compound is a thiadiazole carboxamide derivative. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound
IdentifierValue
CAS Number 223580-51-6[1][2][3]
IUPAC Name N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide[4][1][5][6]
Molecular Formula C₁₁H₁₀ClN₃OS[1][7]
Molecular Weight 267.73 g/mol [8][2][3][9]
Appearance Beige solid, white to off-white crystalline powder[8][2]
Table 2: Physicochemical Properties of this compound
PropertyValueConditions
Melting Point 111-113 °C[2]
Density 1.47 g/cm³[8]20 °C
Vapor Pressure 1.03 × 10⁻⁶ Pa[8]
Partition Coefficient (log P) 3.68
Water Solubility 13.2 mg/L[8][9]20 °C
9.6 µg/mL[1]pH 7.4
Solubility in Organic Solvents Methanol: 124 g/L[2][9]20 °C
Acetone: 434 g/L[2][9]20 °C
Toluene: 11.8 g/L[2][9]20 °C
DMSO: 125 mg/mLwith sonication

Toxicological Data

Table 3: Acute Toxicity of this compound
TestSpeciesRouteValue
LD₅₀ RatOral>5000 mg/kg
LD₅₀ RatDermal>2000 mg/kg
LC₅₀ RatInhalation>4.6 mg/L

Mechanism of Action and Signaling Pathway

This compound is recognized as a plant activator that induces Systemic Acquired Resistance (SAR), a long-lasting and broad-spectrum plant defense response. The primary mode of action is not through direct inhibition of pathogen growth, but by stimulating the plant's endogenous defense pathways.

Upon application, this compound is absorbed by the plant and is metabolized to 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03). Interestingly, studies have shown that SV-03 can induce the expression of pathogenesis-related (PR) genes and enhance disease resistance even in plants unable to accumulate salicylic acid (SA), a key signaling molecule in the conventional SAR pathway. This suggests that this compound's active metabolite acts downstream of or parallel to salicylic acid accumulation, representing a unique mechanism among SAR inducers.

The proposed signaling pathway for this compound-induced SAR is depicted below.

Tiadinil_Signaling_Pathway cluster_plant_cell Plant Cell This compound This compound Metabolite SV-03 (Active Metabolite) This compound->Metabolite Metabolism NPR1 NPR1 Activation Metabolite->NPR1 Acts downstream of or parallel to SA SA_pathway Salicylic Acid (SA) Accumulation SA_pathway->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes Induces SAR Systemic Acquired Resistance PR_Genes->SAR Pathogen Pathogen (e.g., Fungi, Bacteria) Plant_Cell Plant_Cell Pathogen->Plant_Cell Inhibition

This compound's proposed signaling pathway for inducing SAR.

Experimental Protocols

In Vitro Antifungal Activity Assay

While this compound's primary mode of action is the induction of SAR, some studies have reported direct antifungal effects. A standard protocol to assess this is the broth microdilution method.

  • Preparation of Fungal Inoculum:

    • Culture the target fungal species on an appropriate agar medium (e.g., Potato Dextrose Agar).

    • Harvest spores or mycelial fragments and suspend them in a sterile saline solution (e.g., 0.85% NaCl) with a surfactant (e.g., 0.05% Tween 80).

    • Adjust the inoculum concentration to a final density of 1-5 x 10⁴ CFU/mL in a suitable broth medium (e.g., RPMI-1640).

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve a range of desired final concentrations.

  • Incubation and Assessment:

    • Add the fungal inoculum to each well of the microtiter plate.

    • Include positive (inoculum without this compound) and negative (broth only) controls.

    • Incubate the plates at an optimal temperature for the fungal species (e.g., 25-28°C) for 48-72 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth.

Systemic Acquired Resistance (SAR) Induction Assay in Plants

This protocol describes a general method for evaluating the SAR-inducing capability of this compound in a model plant like tobacco or Arabidopsis.

  • Plant Material and Growth Conditions:

    • Grow healthy, uniform plants (e.g., 4-6 weeks old) in a controlled environment (e.g., 22-25°C, 16h light/8h dark photoperiod).

  • This compound Application:

    • Prepare a solution of this compound in water (with a minimal amount of a suitable solvent if necessary).

    • Apply this compound to the soil as a drench. The concentration will depend on the plant species and pot size (a starting point could be 1-5 mg per pot).

    • Include a mock-treated control group (water or solvent control).

  • Pathogen Inoculation:

    • After a set period for SAR induction (e.g., 3-5 days), challenge the plants with a pathogen.

    • For example, inoculate upper leaves with a suspension of a pathogenic bacterium (e.g., Pseudomonas syringae) or a fungal spore suspension (e.g., Botrytis cinerea).

  • Disease Assessment:

    • Incubate the inoculated plants under conditions favorable for disease development.

    • Assess disease severity after a suitable incubation period (e.g., 3-7 days) by measuring lesion diameter or counting the number of lesions.

    • Compare the disease severity between this compound-treated and mock-treated plants. A significant reduction in disease symptoms in the this compound-treated group indicates SAR induction.

  • Molecular Analysis (Optional):

    • Collect leaf samples from systemic (uninoculated) leaves at different time points after this compound treatment.

    • Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of SAR marker genes, such as PR-1.

SAR_Assay_Workflow start Start: Healthy Plants treatment Treatment Application (this compound Soil Drench vs. Mock) start->treatment induction SAR Induction Period (3-5 days) treatment->induction inoculation Pathogen Challenge (e.g., on upper leaves) induction->inoculation molecular Optional: Molecular Analysis (PR-1 Gene Expression) induction->molecular incubation Disease Development Incubation inoculation->incubation assessment Disease Severity Assessment (Lesion size, etc.) incubation->assessment analysis Data Analysis (Statistical Comparison) assessment->analysis end Conclusion: SAR Induction Confirmed/Refuted analysis->end

Experimental workflow for a SAR induction assay.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A general synthetic route is outlined below.

Tiadinil_Synthesis start1 β-Ketoester hydrazone Hydrazone Intermediate start1->hydrazone start2 N-acetylated Hydrazine start2->hydrazone cyclization Cyclization with Thionyl Chloride hydrazone->cyclization thiadiazole 1,2,3-Thiadiazole Derivative cyclization->thiadiazole hydrolysis Hydrolysis thiadiazole->hydrolysis acid Thiadiazole Carboxylic Acid hydrolysis->acid acid_chloride Acid Chloride Formation acid->acid_chloride condensation Condensation acid_chloride->condensation start3 3-Chloro-4-methylaniline start3->condensation This compound This compound condensation->this compound

A generalized synthesis pathway for this compound.

Conclusion

This compound represents a significant advancement in the field of plant protection. Its unique mode of action, centered on the induction of the plant's own defense mechanisms, offers a durable and broad-spectrum alternative to conventional fungicides. The finding that its metabolite may act through a salicylic acid-independent pathway opens new avenues for research into the intricate signaling networks of plant immunity. This guide provides a foundational resource for researchers and professionals working with or developing novel plant activators.

References

The Impact of Tiadinil on Plant Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiadinil is a potent plant defense activator that belongs to the chemical class of thiadiazole carboxamides. It is utilized in agriculture to protect crops from a broad spectrum of pathogens. Unlike traditional fungicides, this compound does not exhibit direct antimicrobial activity. Instead, it functions by inducing the plant's innate immune system, a phenomenon known as Systemic Acquired Resistance (SAR). This induction leads to a cascade of downstream signaling events and significant alterations in the plant's gene expression profile, ultimately resulting in enhanced disease resistance. This technical guide provides an in-depth analysis of the molecular effects of this compound on plant gene expression, with a focus on the underlying signaling pathways and experimental methodologies.

Core Mechanism of Action

This compound is metabolized in plants to its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03).[1] Both this compound and SV-03 are capable of inducing SAR, which is characterized by the systemic expression of a battery of defense-related genes, most notably the Pathogenesis-Related (PR) genes.[1][2] A key feature of this compound-induced SAR is its ability to function independently of salicylic acid (SA) accumulation, a central signaling molecule in classical SAR pathways.[1][3] This suggests that this compound and its active metabolite act either downstream of or parallel to SA in the plant defense signaling network.[1] The induction of these defense genes primes the plant for a more rapid and robust response to subsequent pathogen attacks.

Quantitative Data on Gene Expression

GenePlant SpeciesTreatmentMethod of AnalysisObserved EffectCitation
PR-1aNicotiana tabacum (Tobacco)SV-03 (1 or 2.5 mg/pot)Northern BlotUpregulation[3]
PR-5 (Thaumatin-like)Nicotiana tabacum (Tobacco)SV-03 (1 or 2.5 mg/pot)Northern BlotUpregulation[3]

Signaling Pathways

The induction of plant defense responses by this compound is integrated into the complex network of immune signaling. While the precise receptor for this compound or SV-03 has not yet been identified, experimental evidence points to its role in activating the SAR pathway at a point that does not require the accumulation of salicylic acid.

Below is a diagram illustrating the putative signaling pathway for this compound-induced SAR.

Tiadinil_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Gene Expression & Resistance cluster_sa_pathway Classical SA Pathway (for context) This compound This compound Application (e.g., Soil Drench) SV03 SV-03 (Active Metabolite) This compound->SV03 Metabolism Receptor Putative Receptor (Unknown) SV03->Receptor Downstream_Signal Downstream Signaling Components Receptor->Downstream_Signal NPR1_Activation NPR1 Monomerization & Nuclear Translocation Downstream_Signal->NPR1_Activation TGA_Factors TGA Transcription Factors NPR1_Activation->TGA_Factors Interaction in Nucleus PR_Genes PR Gene Expression (e.g., PR-1, PR-5) TGA_Factors->PR_Genes Binding to Promoters SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Pathogen Pathogen Attack SA Salicylic Acid (SA) Accumulation Pathogen->SA SA->NPR1_Activation Bypassed by This compound/SV-03 Experimental_Workflow cluster_setup Experimental Setup cluster_application Treatment Application cluster_sampling Sampling and Processing cluster_analysis Gene Expression Analysis cluster_output Data Interpretation Plant_Growth Plant Cultivation (e.g., Tobacco, Rice) Application Soil Drench or Foliar Spray Plant_Growth->Application Treatment_Prep Preparation of this compound/SV-03 and Control Solutions Treatment_Prep->Application Harvesting Tissue Harvesting at Defined Time Points Application->Harvesting RNA_Extraction Total RNA Extraction and Quality Control Harvesting->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Quantification qRT-PCR or Northern Blot cDNA_Synthesis->Gene_Quantification Data_Analysis Relative Gene Expression Calculation (Fold Change) Gene_Quantification->Data_Analysis Conclusion Biological Interpretation Data_Analysis->Conclusion

References

An In-depth Technical Guide to the Interaction of Tiadinil with Plant Hormones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiadinil is a potent, systemic plant defense activator that induces broad-spectrum disease resistance, a phenomenon known as Systemic Acquired Resistance (SAR). Unlike many direct-acting fungicides, this compound does not possess inherent antimicrobial properties.[1] Instead, its efficacy stems from its ability to modulate the plant's endogenous hormonal defense pathways. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's interaction with plant hormone signaling, with a primary focus on the salicylic acid (SA) pathway. It synthesizes quantitative data on its effects, outlines key experimental protocols for its study, and visualizes the complex signaling networks it influences. The central finding is that this compound's active metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), functions as a novel SAR activator that acts downstream of SA accumulation but requires the central SA signaling regulator, NPR1, to initiate the expression of defense-related genes.

Introduction: this compound as a Plant Defense Activator

This compound, chemically N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, was developed to control significant agricultural diseases such as rice blast (Magnaporthe oryzae).[2][3] Its mode of action is categorized as that of a "plant activator," a class of compounds that enhances the plant's own immune system.[2] The primary mechanism triggered by this compound is Systemic Acquired Resistance (SAR), a state of heightened immunity in distal, untreated parts of the plant following a localized stimulus.[4] SAR is effective against a wide range of pathogens, including fungi, bacteria, and viruses.[5]

Upon application, this compound is metabolized within the plant to its active form, the thiadiazole carboxylic acid moiety SV-03.[5][6] This metabolite is responsible for inducing the cascade of defense responses. A critical aspect of this compound's action is that it triggers SAR without causing a corresponding increase in the endogenous levels of salicylic acid, a key hormone that typically accumulates during SAR induction.[5] This suggests a unique mechanism that bypasses the need for SA synthesis, targeting the signaling pathway at a point downstream of SA itself.[6][7]

Core Mechanism: Interaction with the Salicylic Acid (SA) Pathway

The SA signaling pathway is central to the establishment of SAR.[7] It involves the perception of pathogen-derived signals, leading to SA accumulation, which in turn activates the master regulator protein, Non-expressor of Pathogenesis-Related genes 1 (NPR1).[8] this compound's active metabolite, SV-03, integrates into this pathway at a specific juncture.

Action Downstream of Salicylic Acid

Experiments using NahG transgenic tobacco plants, which are engineered to be unable to accumulate SA, have been pivotal in elucidating this compound's mode of action. When treated with SV-03, these NahG plants still exhibit induced disease resistance and the expression of Pathogenesis-Related (PR) genes.[5][6] This demonstrates that SV-03's ability to induce SAR is independent of SA accumulation, positioning its activity at or downstream of the point where SA would normally act.[5]

The Essential Role of NPR1

While SV-03 does not require SA accumulation, its activity is critically dependent on NPR1. In Arabidopsis npr1 mutants, which lack a functional NPR1 protein, this compound and SV-03 fail to activate defense genes.[7] In a healthy plant, NPR1 resides in the cytoplasm as an oligomer. Upon activation of the SA pathway, cellular redox changes cause NPR1 monomers to be released and translocated into the nucleus.[8] Inside the nucleus, NPR1 interacts with TGA-family transcription factors, which then bind to the promoters of PR genes, activating their transcription and establishing a state of resistance.[9][10] SV-03 is believed to trigger or facilitate this process, leading to the nuclear translocation of NPR1 and subsequent gene activation, effectively mimicking the downstream effects of SA.

Tiadinil_SAR_Pathway cluster_plant_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound SV03 SV-03 (Active Metabolite) This compound->SV03 Metabolism NPR1_oli NPR1 (Oligomer) SV03->NPR1_oli Activates downstream of SA accumulation NPR1_mono NPR1 (Monomer) NPR1_oli->NPR1_mono Monomerization NPR1_nuc NPR1 NPR1_mono->NPR1_nuc Nuclear Translocation TGA TGA Transcription Factors NPR1_nuc->TGA Interaction PR_Genes PR Gene Promoters TGA->PR_Genes Binding PR_Proteins PR Proteins PR_Genes->PR_Proteins Transcription & Translation SAR Systemic Acquired Resistance (SAR) PR_Proteins->SAR SA_path SA Accumulation (Bypassed)

Caption: this compound's mode of action in the plant cell.

Interaction with Jasmonic Acid (JA) and Ethylene (ET) Pathways

While the SA pathway is the primary target of this compound, there is evidence of crosstalk with other hormonal pathways, particularly those governed by jasmonic acid (JA) and ethylene (ET). These pathways are typically associated with defense against necrotrophic pathogens and herbivorous insects.[11]

This compound treatment has been shown to enhance the production of herbivore-induced plant volatiles in tea plants. The production of these volatiles, which serve to attract natural predators of the herbivores, is often regulated by the JA and ET signaling pathways. This suggests that while this compound's primary mode of action is through the SA pathway for disease resistance, it may also prime or potentiate JA/ET-mediated responses, leading to indirect defense against herbivores. This crosstalk is a key area of ongoing research, as the interaction between SA and JA/ET pathways can be synergistic or antagonistic depending on the specific context.[12]

Quantitative Data on this compound's Efficacy

The effects of this compound and its metabolite SV-03 have been quantified in various plant systems. The data consistently show a significant induction of defense responses and a reduction in disease severity.

Table 1: Effect of this compound/SV-03 on Disease Resistance
Plant SpeciesPathogenTreatmentConcentrationObserved EffectReference
TobaccoTobacco Mosaic Virus (TMV)SV-03 (Soil Drench)1 - 2.5 mg/pot~50-70% reduction in lesion size[6]
TobaccoPseudomonas syringae pv. tabaciThis compoundNot specifiedInduced resistance against wildfire disease[4]
RiceXanthomonas oryzae pv. oryzaeZinc Thiazole (a thiadiazole)Not specifiedEnhanced H₂O₂ production and callose deposition[13]
TeaColletotrichum theaesinensisThis compoundNot specifiedProtection against fungal disease in the field[7]
Table 2: Effect of this compound/SV-03 on Defense Gene Expression
Plant SpeciesGene(s)TreatmentFold Induction / ObservationReference
TobaccoPR (Pathogenesis-Related) genesSV-03 (Soil Drench)Strong induction of PR gene expression[5][6]
RiceOsPR1a, OsPR1b, POX22.3Zinc Thiazole (a thiadiazole)Significant upregulation in Xoo-inoculated leaves[13]
TobaccoSAR marker genesThis compoundInduced expression of SAR marker genes[4]

Detailed Experimental Protocols

Reproducing and building upon research into this compound requires standardized methodologies. The following protocols are synthesized from common practices in the cited literature.

Plant Growth and Chemical Treatment
  • Plant Material : Tobacco (Nicotiana tabacum cv. Xanthi-nc) or rice (Oryza sativa) plants are commonly used. Seeds are sown in horticultural soil and grown in a controlled environment chamber (e.g., 16h light/8h dark cycle at 22-25°C).[6]

  • Chemical Application : For soil drench applications, a solution of this compound or SV-03 is prepared in water (often with a small amount of a solvent like acetone to aid dissolution). A specific volume (e.g., 50 mL) of the solution at the desired concentration (e.g., 1-2.5 mg/pot) is applied directly to the soil of 5-6 week-old plants. Control plants receive a mock treatment (water with the same amount of solvent).[6] The plants are then typically incubated for 5-7 days before pathogen challenge to allow for the activation of SAR.

Pathogen Infection Assays
  • Viral Inoculation (TMV) : A purified Tobacco Mosaic Virus (TMV) suspension is prepared in a phosphate buffer. The suspension is mechanically applied to the upper leaves of this compound-pretreated and control plants by gently rubbing the leaf surface with a cotton swab or gloved finger dusted with an abrasive like carborundum. Plants are incubated, and lesion diameters are measured 5-7 days post-inoculation.[6]

  • Bacterial Inoculation (P. syringae) : The bacterial pathogen is grown in a suitable liquid medium (e.g., King's B) to a specific optical density (e.g., OD₆₀₀ = 0.1). The bacterial suspension is then infiltrated into the leaf lamina using a needleless syringe. Disease symptoms, such as lesion development or bacterial population counts within the leaf tissue, are assessed at various time points (e.g., 3-5 days) after inoculation.[6]

Experimental_Workflow start Start: Plant Cultivation (e.g., Tobacco, Rice) 4-6 weeks treatment Chemical Treatment Application start->treatment control_group Control Group (Mock Treatment) treatment->control_group tiadinil_group Experimental Group (this compound/SV-03 Soil Drench) treatment->tiadinil_group incubation SAR Induction Period (5-7 days) control_group->incubation tiadinil_group->incubation pathogen Pathogen Challenge (e.g., TMV inoculation, P. syringae infiltration) incubation->pathogen data_collection Data Collection & Analysis (3-7 days post-inoculation) pathogen->data_collection phenotypic Phenotypic Analysis: - Lesion Size Measurement - Disease Scoring data_collection->phenotypic molecular Molecular Analysis: - RNA Extraction - qRT-PCR for PR genes data_collection->molecular hormone Hormone Quantification: - LC-MS/MS Analysis (SA, JA, ET levels) data_collection->hormone end Conclusion: Evaluate SAR Induction data_collection->end

Caption: A generalized workflow for evaluating this compound's efficacy.

Gene Expression Analysis (qRT-PCR)
  • RNA Extraction : Leaf samples are collected from treated and control plants at specified time points and immediately frozen in liquid nitrogen. Total RNA is extracted using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

  • cDNA Synthesis : The extracted RNA is treated with DNase I to remove any genomic DNA contamination. First-strand complementary DNA (cDNA) is then synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III) and oligo(dT) or random primers.

  • Quantitative PCR (qPCR) : The qPCR is performed using a SYBR Green-based master mix on a real-time PCR system. Gene-specific primers for target genes (e.g., PR-1, PR-5) and a reference housekeeping gene (e.g., Actin or EF1α) are used. The relative expression levels are calculated using the 2-ΔΔCt method.

Hormone Quantification (LC-MS/MS)
  • Extraction : Plant tissue is flash-frozen, ground to a fine powder, and hormones are extracted using a solvent, typically acidic methanol or an acetone/water/acetic acid mixture.[14] Deuterium-labeled internal standards for each hormone class are added to the extraction buffer to allow for accurate quantification.[14][15]

  • Purification : The crude extract is purified to remove interfering compounds. This is often achieved using solid-phase extraction (SPE) cartridges (e.g., C18).

  • Analysis : The purified samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The hormones are separated on a reverse-phase column (e.g., C18) and detected by mass spectrometry operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[15]

Conclusion and Future Directions

This compound represents a sophisticated approach to crop protection, leveraging the plant's own immune system rather than acting directly on pathogens. Its active metabolite, SV-03, is a unique activator of Systemic Acquired Resistance that functions independently of salicylic acid accumulation but remains dependent on the central regulator NPR1. This mechanism allows it to effectively trigger broad-spectrum disease resistance. Furthermore, emerging evidence suggests this compound may influence JA/ET-mediated pathways, broadening its utility to include indirect defense against herbivores.

Future research should focus on several key areas:

  • Identification of the Direct Target : The precise molecular target of SV-03 that leads to NPR1 activation remains unknown and is a critical gap in our understanding.

  • Elucidating Crosstalk Mechanisms : A deeper investigation into the interaction between the this compound-activated SA pathway and the JA/ET pathways is needed to fully understand its spectrum of activity.

  • Field Performance and Optimization : Translating the molecular understanding of this compound's action into optimized application strategies for diverse crops and environmental conditions will be essential for maximizing its agricultural benefits.

By continuing to unravel the complex hormonal interactions modulated by this compound, researchers and drug development professionals can pave the way for a new generation of sustainable and effective plant protection solutions.

References

An In-depth Technical Guide to the Synthesis of Tiadinil's Active Metabolite, SV-03

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of SV-03, the active metabolite of the systemic acquired resistance (SAR) inducer, Tiadinil. SV-03, chemically known as 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, plays a crucial role in activating plant defense mechanisms. This document outlines the primary synthetic pathways, details experimental protocols for key transformations, and presents quantitative data to support the described methodologies. The synthesis primarily proceeds through the formation of a key intermediate, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, followed by hydrolysis to yield the final product. The Hurd-Mori reaction is a fundamental method for the construction of the 1,2,3-thiadiazole core. This guide is intended to serve as a valuable resource for researchers in agrochemistry, medicinal chemistry, and drug development who are interested in the synthesis and biological activity of this compound and its metabolites.

Introduction

This compound is a commercially significant fungicide that operates through a unique mode of action: the induction of systemic acquired resistance (SAR) in plants. Unlike conventional fungicides that directly target pathogens, this compound primes the plant's own defense systems, leading to broad-spectrum and long-lasting protection against a variety of fungal and bacterial diseases. The biological activity of this compound is attributed to its active metabolite, SV-03 (4-methyl-1,2,3-thiadiazole-5-carboxylic acid). Understanding the synthesis of SV-03 is therefore critical for the development of new plant activators and for structure-activity relationship (SAR) studies aimed at discovering more potent and selective analogues.

This guide details the synthetic routes to SV-03, focusing on the preparation of the key ethyl ester intermediate and its subsequent conversion to the final carboxylic acid.

Synthetic Pathways

The most common and efficient pathway for the synthesis of SV-03 involves a two-step process:

  • Formation of the 1,2,3-Thiadiazole Ring System: The core heterocyclic structure is typically constructed using the Hurd-Mori reaction, which involves the cyclization of a hydrazone derivative with thionyl chloride. In the context of SV-03 synthesis, this involves the preparation of ethyl 2-(1-ethoxycarbonyl-1-oxopropan-2-ylidene)hydrazine-1-carboxylate and its subsequent cyclization to form ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

  • Hydrolysis of the Ethyl Ester: The final step is the hydrolysis of the ethyl ester intermediate to the corresponding carboxylic acid, SV-03. This is typically achieved under basic conditions.

An alternative starting point for the synthesis is the commercially available 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride, which can be directly hydrolyzed to SV-03.

Below is a logical diagram illustrating the primary synthetic workflow.

Synthesis_Workflow Start Starting Materials (e.g., Ethyl acetoacetate, Hydrazine) Intermediate Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate Start->Intermediate Hurd-Mori Reaction (Cyclization) SV03 SV-03 (4-methyl-1,2,3-thiadiazole-5-carboxylic acid) Intermediate->SV03 Hydrolysis

Caption: Primary synthetic workflow for SV-03.

Experimental Protocols

Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (Intermediate)

General Hurd-Mori Reaction Protocol:

  • Formation of the Hydrazone: An α-keto ester, such as ethyl 2-chloroacetoacetate, is reacted with a hydrazine derivative (e.g., ethyl carbazate) to form the corresponding hydrazone. This reaction is usually carried out in a suitable solvent like ethanol at room temperature.

  • Cyclization with Thionyl Chloride: The purified hydrazone is then dissolved in an inert solvent (e.g., dichloromethane or toluene). Thionyl chloride is added dropwise to the solution, often at reduced temperatures to control the exothermic reaction. The reaction mixture is then typically stirred at room temperature or gently heated to drive the cyclization to completion.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is carefully quenched with water or a mild base. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

Synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03) via Hydrolysis

The hydrolysis of the ethyl ester to the final carboxylic acid is a standard transformation.

Experimental Protocol for Hydrolysis:

  • Reaction Setup: Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is dissolved in a suitable solvent mixture, typically a combination of an alcohol (e.g., ethanol or methanol) and water.

  • Addition of Base: An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the solution. The reaction mixture is then stirred at room temperature or gently heated to facilitate the hydrolysis.

  • Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Once complete, the reaction mixture is cooled, and the organic solvent is removed under reduced pressure.

  • Acidification and Isolation: The remaining aqueous solution is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. This protonates the carboxylate salt, causing the carboxylic acid (SV-03) to precipitate out of the solution.

  • Purification: The precipitated solid is collected by filtration, washed with cold water to remove any inorganic salts, and then dried under vacuum to yield the pure 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03). Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Quantitative Data

While specific yields for the direct synthesis of SV-03 are not widely reported, the synthesis of related 1,2,3-thiadiazole derivatives using the Hurd-Mori reaction generally proceeds with moderate to good yields. The hydrolysis step is typically high-yielding.

StepReactantsProductsTypical Yield (%)
Hurd-Mori Cyclization Hydrazone derivative, Thionyl chlorideEthyl 4-methyl-1,2,3-thiadiazole-5-carboxylate50 - 80
Ester Hydrolysis Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, Base (e.g., NaOH)4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03)> 90

Signaling Pathway of SV-03 in Plant Defense

SV-03 induces systemic acquired resistance in plants. While the exact molecular target is still under investigation, it is known to act downstream of salicylic acid (SA) accumulation, a key signaling molecule in plant immunity. The following diagram illustrates the simplified signaling pathway.

SAR_Pathway This compound This compound Application SV03 Metabolism to SV-03 This compound->SV03 Downstream_Signaling Downstream Signaling (e.g., NPR1 activation) SV03->Downstream_Signaling Activates SA_Accumulation Salicylic Acid (SA) Accumulation SA_Accumulation->Downstream_Signaling PR_Genes Pathogenesis-Related (PR) Gene Expression Downstream_Signaling->PR_Genes SAR Systemic Acquired Resistance PR_Genes->SAR

Caption: Simplified signaling pathway of SV-03 in SAR.

Conclusion

The synthesis of SV-03, the active metabolite of this compound, is a key area of research for the development of novel plant activators. The established synthetic route via the Hurd-Mori reaction to form the 1,2,3-thiadiazole core, followed by ester hydrolysis, provides a reliable method for obtaining this important molecule. This technical guide provides a foundational understanding of the synthesis of SV-03, offering valuable insights for researchers and professionals in the field of agrochemical and pharmaceutical development. Further research into optimizing the synthetic steps and exploring the detailed molecular mechanism of SV-03's biological activity will continue to be of high interest.

An In-depth Technical Guide to N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound belonging to the thiadiazole carboxamide class of molecules. This class has garnered significant interest in agrochemical and pharmaceutical research due to a wide range of biological activities, including fungicidal, antibacterial, and anticancer properties. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this specific compound, with a focus on its application in plant disease control.

Physicochemical Properties

While specific experimentally determined data for N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is limited in publicly accessible literature, the fundamental properties can be derived from its chemical structure.

PropertyValueSource
CAS Number 223580-51-6[1]
Molecular Formula C₁₁H₁₀ClN₃OS[1]
Molecular Weight 267.73 g/mol [1]
IUPAC Name N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide[1]
SMILES O=C(NC1=CC=C(C(Cl)=C1)C)C2=C(C)N=NS2[1]

Synthesis

A detailed experimental protocol for the synthesis of N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is not explicitly available in the reviewed literature. However, a general synthetic route can be postulated based on established methods for the synthesis of analogous 1,2,3-thiadiazole-5-carboxamides. The synthesis would likely involve a multi-step process.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Formation of Hydrazone cluster_1 Step 2: Hurd-Mori Cyclization cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amide Coupling Ethyl_acetoacetate Ethyl acetoacetate Hydrazone_Intermediate Hydrazone Intermediate Ethyl_acetoacetate->Hydrazone_Intermediate Condensation 3_chloro_4_methylaniline 3-chloro-4-methylaniline 3_chloro_4_methylaniline->Hydrazone_Intermediate Thiadiazole_Ester Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate Hydrazone_Intermediate->Thiadiazole_Ester Cyclization Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Thiadiazole_Ester Thiadiazole_Acid 4-methyl-1,2,3-thiadiazole-5-carboxylic acid Thiadiazole_Ester->Thiadiazole_Acid Saponification Base Base (e.g., NaOH) Base->Thiadiazole_Acid Final_Product N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Thiadiazole_Acid->Final_Product Amidation Coupling_Agent Coupling Agent (e.g., SOCl₂, EDC) Coupling_Agent->Final_Product 3_chloro_4_methylaniline_2 3-chloro-4-methylaniline 3_chloro_4_methylaniline_2->Final_Product

Caption: Proposed synthesis of N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide.

Experimental Protocols (Postulated)

Step 1: Synthesis of the Hydrazone Intermediate A mixture of ethyl acetoacetate and 3-chloro-4-methylaniline would be refluxed in a suitable solvent, such as ethanol, with a catalytic amount of acid to facilitate condensation and formation of the corresponding hydrazone.

Step 2: Hurd-Mori Cyclization to form the Thiadiazole Ring The hydrazone intermediate would be reacted with thionyl chloride (SOCl₂) to induce cyclization, forming the 1,2,3-thiadiazole ring and yielding ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. This reaction is typically performed in an inert solvent.

Step 3: Hydrolysis of the Ester The resulting ethyl ester would be saponified using a base, such as sodium hydroxide, in an aqueous alcohol solution to yield 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.

Step 4: Amide Bond Formation The carboxylic acid would be converted to its more reactive acid chloride using thionyl chloride or activated with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The subsequent reaction with 3-chloro-4-methylaniline in the presence of a base would yield the final product, N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. The product would then be purified by recrystallization or column chromatography.

Spectroscopic Data (Predicted)

While specific spectra for the title compound are not available, the expected spectral characteristics can be inferred from data on analogous structures.

Spectroscopic DataPredicted Characteristics
¹H NMR Signals corresponding to the methyl group on the thiadiazole ring (singlet, ~2.5-2.8 ppm), the methyl group on the phenyl ring (singlet, ~2.3-2.5 ppm), aromatic protons on the phenyl ring (multiplets, ~7.0-8.0 ppm), and the amide proton (singlet, ~9.0-11.0 ppm).
¹³C NMR Resonances for the methyl carbons, aromatic carbons (with characteristic shifts due to the chlorine and methyl substituents), the amide carbonyl carbon (~160-170 ppm), and the carbons of the thiadiazole ring.
IR (Infrared) Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), C=N stretching of the thiadiazole ring, and C-Cl stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (267.73 g/mol ) and characteristic fragmentation patterns.

Biological Activity

Plant Disease Control

N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is identified in patent literature as an active ingredient in agents for controlling plant diseases, with a specific mention of its efficacy against blast.[2]

Fungicidal Activity of Analogous Compounds

Numerous studies have demonstrated the fungicidal properties of thiadiazole carboxamide derivatives against a range of plant pathogens. For instance, some pyrazole-thiazole carboxamides have shown excellent in vivo inhibitory rates against Puccinia sorghi and promising activity against Rhizoctonia solani.[3] The mechanism of action for some of these fungicides involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[3][4]

Potential Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

Thiadiazole derivatives are known to induce systemic acquired resistance (SAR) in plants, a long-lasting, broad-spectrum defense mechanism.[2][5] This is often mediated through the salicylic acid (SA) signaling pathway.

SAR_Pathway Thiadiazole_Carboxamide N-(3-chloro-4-methylphenyl)-4-methyl- 1,2,3-thiadiazole-5-carboxamide SA_Accumulation Salicylic Acid (SA) Accumulation Thiadiazole_Carboxamide->SA_Accumulation Induces NPR1_Activation NPR1 Activation SA_Accumulation->NPR1_Activation Leads to PR_Gene_Expression Pathogenesis-Related (PR) Gene Expression NPR1_Activation->PR_Gene_Expression Upregulates SAR Systemic Acquired Resistance PR_Gene_Expression->SAR Results in

Caption: Generalized signaling pathway for the induction of Systemic Acquired Resistance (SAR) by thiadiazole derivatives.

Experimental Protocol for Antifungal Bioassay (General)

A common method to evaluate in vitro antifungal activity is the mycelial growth inhibition assay.

  • Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved.

  • Incorporation of Test Compound: The synthesized compound, dissolved in a suitable solvent like DMSO, is added to the molten PDA at various concentrations.

  • Inoculation: A mycelial plug from a fresh culture of the target fungus is placed in the center of the petri dish containing the amended PDA.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 25-28 °C) for a specified period.

  • Data Collection: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control (media with solvent only).

  • EC₅₀ Determination: The effective concentration required to inhibit 50% of mycelial growth (EC₅₀) is calculated by probit analysis.

Conclusion

N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a promising molecule in the field of agrochemical research, with potential applications as a fungicide. While specific, detailed experimental data for this compound is not widely published, this guide provides a framework for its synthesis, characterization, and biological evaluation based on the properties of closely related analogues. Further research is warranted to fully elucidate its physicochemical properties, spectroscopic profile, and precise mechanism of action in controlling plant diseases. This will be crucial for its potential development as a commercial plant protection agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiadinil is a potent plant defense activator that induces Systemic Acquired Resistance (SAR), a long-lasting and broad-spectrum immunity in plants. A key mechanism in this compound-induced SAR is the upregulation of a suite of pathogenesis-related (PR) genes. This technical guide provides a comprehensive overview of the signaling pathways initiated by this compound, detailed experimental protocols for studying its effects, and a summary of the quantitative induction of key PR genes in rice (Oryza sativa). The information presented herein is intended to equip researchers with the foundational knowledge and practical methodologies to investigate and leverage this compound's properties in plant defense research and the development of novel crop protection strategies.

Introduction

Plant activators are chemical compounds that stimulate the plant's innate immune system, leading to enhanced resistance against a wide range of pathogens. This compound (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) is a notable example of such a compound, demonstrating efficacy in controlling diseases like rice blast.[1] Unlike conventional fungicides, this compound does not possess direct antimicrobial activity but rather primes the plant for a more robust and rapid defense response upon pathogen attack.[1] This is primarily achieved through the induction of Systemic Acquired Resistance (SAR), a state of heightened immunity throughout the plant.[2]

A hallmark of SAR is the accumulation of pathogenesis-related (PR) proteins, which are encoded by PR genes. These proteins have diverse antimicrobial activities and play a crucial role in restricting pathogen growth and spread. This guide focuses on the molecular underpinnings of this compound's activity, with a specific emphasis on its role in inducing PR genes in the model monocotyledonous plant and important crop, rice.

This compound-Induced Signaling Pathway

This compound's mode of action involves the activation of a signaling cascade that culminates in the expression of defense-related genes, including PR genes. A critical aspect of this pathway is its interaction with the salicylic acid (SA) signaling pathway, a central regulator of SAR.

Research has shown that this compound is metabolized in plants to its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03).[3] Studies using transgenic tobacco plants have demonstrated that SV-03 can induce PR gene expression and disease resistance without causing an accumulation of SA.[3][4] This indicates that this compound, via SV-03, acts either downstream of or parallel to SA in the signaling cascade. This is a significant finding as it suggests that this compound can bypass the need for SA synthesis to activate the defense response.

The signaling pathway is also likely to involve crosstalk with other plant hormone pathways, such as the jasmonic acid (JA) pathway, which is typically associated with defense against necrotrophic pathogens and insect herbivores. The interplay between SA and JA pathways is often antagonistic, allowing the plant to fine-tune its defense response to specific threats. While direct evidence for this compound's influence on the SA-JA crosstalk is still emerging, it is a critical area for future research to fully elucidate its mechanism of action.

Tiadinil_Signaling_Pathway cluster_input Chemical Inducer cluster_cell Plant Cell This compound This compound Metabolism Metabolism This compound->Metabolism Uptake SV03 SV-03 (Active Metabolite) Metabolism->SV03 Downstream_Components Downstream Signaling Components (e.g., NPR1) SV03->Downstream_Components Activation SA_Signal Salicylic Acid (SA) Signaling Pathway SA_Signal->Downstream_Components Canonical Activation JA_Signal Jasmonic Acid (JA) Signaling Pathway SA_Signal->JA_Signal Antagonistic Crosstalk PR_Genes Pathogenesis-Related (PR) Gene Expression (e.g., PR1, PR2, PR5) Downstream_Components->PR_Genes Induction SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR JA_Signal->SA_Signal

Figure 1: this compound Signaling Pathway for PR Gene Induction.

Quantitative Induction of Pathogenesis-Related Genes

Table 1: Expected Induction of Pathogenesis-Related Genes in Rice by SAR Inducers

Gene FamilyRepresentative Gene(s)FunctionExpected Fold Induction Range*
PR-1OsPR1a, OsPR1bAntifungal activity, marker for SAR10 - 1000+
PR-2β-1,3-glucanaseDegrades fungal cell walls5 - 100
PR-5Thaumatin-like proteinsAntifungal activity, membrane permeabilization10 - 500

*Note: The expected fold induction is an estimate based on data from pathogen infection and other chemical inducers in rice. Actual values for this compound may vary depending on experimental conditions.

Experimental Protocols

To facilitate further research into this compound's effects on PR gene expression in rice, detailed experimental protocols are provided below.

Plant Material and this compound Treatment
  • Plant Growth: Grow rice seedlings (Oryza sativa L. cv. Nipponbare) in a controlled environment (e.g., greenhouse or growth chamber) at approximately 28°C during the day and 25°C at night.[5] Use 4-leaf stage seedlings for experiments.[5]

  • This compound Application: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO). Dilute the stock solution with water to the desired final concentration (e.g., 10-100 ppm). Apply the this compound solution to the soil as a drench or as a foliar spray until runoff. For control plants, apply a solution containing the same concentration of the solvent.

  • Sample Collection: Collect leaf tissue from both this compound-treated and control plants at various time points post-treatment (e.g., 0, 24, 48, and 72 hours). Immediately freeze the collected tissue in liquid nitrogen and store at -80°C until RNA extraction.[5]

RNA Extraction from Rice Leaves

High-quality RNA is essential for accurate gene expression analysis. The TRIzol method is a reliable protocol for RNA extraction from rice leaves.[3][6]

  • Homogenization: Grind approximately 100 mg of frozen leaf tissue to a fine powder in a mortar and pestle pre-chilled with liquid nitrogen.[6]

  • Lysis: Transfer the powder to a microcentrifuge tube containing 1 mL of TRIzol reagent and vortex thoroughly. Incubate at room temperature for 5 minutes.

  • Phase Separation: Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol, mix gently, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension: Air-dry the RNA pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.

  • Quality Control: Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio should be ~2.0) and by visualizing the integrity of ribosomal RNA bands on an agarose gel.[6]

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a sensitive technique for quantifying gene expression levels.

  • cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers, following the manufacturer's instructions of a commercially available kit.

  • Primer Design: Design primers specific to the target PR genes (e.g., OsPR1b) and a stable reference gene (e.g., Actin or UBC-E2) for normalization.[7] Primers should amplify a product of 100-200 bp.

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix. A typical reaction mixture (20 µL) includes: 10 µL of 2x SYBR Green master mix, 0.5 µL of each forward and reverse primer (10 µM), 1 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.[8]

  • Cycling Conditions: A typical thermal cycling profile is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[4] The expression of the target PR gene is normalized to the expression of the reference gene in the same sample, and the fold change is calculated relative to the control samples.

Experimental_Workflow cluster_plant_prep Plant Preparation & Treatment cluster_molecular_analysis Molecular Analysis Plant_Growth Rice Seedling Growth (4-leaf stage) Tiadinil_Treatment This compound Application (Soil Drench / Foliar Spray) Plant_Growth->Tiadinil_Treatment Sample_Collection Leaf Tissue Collection (Time Course) Tiadinil_Treatment->Sample_Collection RNA_Extraction Total RNA Extraction (TRIzol Method) Sample_Collection->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR Quantitative RT-PCR (SYBR Green) cDNA_Synthesis->qRT_PCR Data_Analysis Relative Gene Expression Analysis (2-ΔΔCt) qRT_PCR->Data_Analysis

Figure 2: Experimental Workflow for Analyzing this compound-Induced PR Gene Expression.

Conclusion

This compound represents a valuable tool for enhancing disease resistance in rice and other crops by activating the plant's innate immune system. Its ability to induce the expression of a battery of pathogenesis-related genes is central to its mode of action. The signaling pathway initiated by this compound, particularly its action downstream of salicylic acid, offers a unique mechanism for triggering Systemic Acquired Resistance. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the quantitative and mechanistic aspects of this compound-induced PR gene expression. A deeper understanding of these processes will undoubtedly contribute to the development of more effective and sustainable strategies for crop protection.

References

early signaling events after Tiadinil treatment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early Signaling Events Following Tiadinil Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TDL), with the chemical structure N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, is a novel plant activator designed to protect crops by inducing the plant's own defense mechanisms.[1][2] Unlike traditional fungicides that exhibit direct antimicrobial activity, this compound functions by triggering Systemic Acquired Resistance (SAR), a potent and broad-spectrum plant immunity pathway.[1] This guide provides a detailed overview of the initial molecular and biochemical events that occur within the plant following this compound application, focusing on the core signaling cascade, downstream gene activation, and the experimental protocols used to elucidate these processes.

Core Signaling Pathway: A Salicylic Acid-Independent Mechanism

A pivotal aspect of this compound's mode of action is its reliance on a salicylic acid (SA)-independent signaling pathway.[2] Within the plant, this compound is metabolized into its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03).[3] It is this metabolite that acts as the primary elicitor of the defense response.

Research has conclusively shown that SV-03 does not induce the accumulation of salicylic acid, a classical signaling molecule in many SAR pathways.[2][3] This was demonstrated through experiments using transgenic Nicotiana tabacum (tobacco) plants (NahG variety) that are engineered to express a bacterial salicylate hydroxylase, preventing SA accumulation. In these plants, SV-03 was still able to induce disease resistance and the expression of defense-related genes.[2][3] This critical finding places the action of SV-03 either at the same level as or downstream of SA accumulation in the SAR signal transduction cascade.[2][3]

Tiadinil_Signaling_Pathway This compound's SA-Independent SAR Pathway cluster_SA Classical SAR Pathway TDL This compound (TDL) (Applied) Metabolism Plant Metabolism TDL->Metabolism Is converted by SV03 SV-03 (Active Metabolite) Metabolism->SV03 Downstream_Signaling Downstream Signaling Cascade (NPR1-dependent) SV03->Downstream_Signaling Bypasses SA to activate SA_Pathway Salicylic Acid (SA) Accumulation SA_Pathway->Downstream_Signaling Activates PR_Genes PR Gene Expression (PR-1, PR-2, PR-5) Downstream_Signaling->PR_Genes Induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Leads to

This compound's mechanism bypasses salicylic acid accumulation.

Key Early Signaling Event: Induction of Pathogenesis-Related (PR) Genes

The most well-documented early signaling outcome of this compound/SV-03 treatment is the robust induction of Pathogenesis-Related (PR) genes.[1][2] These genes encode proteins that contribute directly and indirectly to enhanced disease resistance. In tobacco, SV-03 treatment leads to the accumulation of transcripts for several acidic PR proteins, which are hallmark markers of SAR activation.

The table below summarizes the key PR genes induced by SV-03 in tobacco, as identified through qualitative and semi-quantitative analyses.

Plant SpeciesInduced GenesMethod of DetectionReference
Nicotiana tabacum (Tobacco)Acidic PR-1Northern Blot Analysis[3]
Nicotiana tabacum (Tobacco)Acidic PR-2 (β-1,3-glucanase)Northern Blot Analysis[3]
Nicotiana tabacum (Tobacco)Acidic PR-3 (Chitinase)Northern Blot Analysis[3]
Nicotiana tabacum (Tobacco)Acidic PR-5 (Thaumatin-like)Northern Blot Analysis[3]

Note: The available literature primarily utilizes Northern blotting, which visually confirms the presence and relative abundance of mRNA transcripts rather than providing precise fold-change quantification typical of qRT-PCR.

Experimental Protocols

Reproducing and building upon prior research requires a clear understanding of the methodologies employed. Below are detailed protocols derived from foundational studies on this compound's mode of action.

Plant Growth and Chemical Treatment
  • Plant Cultivation: Nicotiana tabacum cv. Xanthi-nc seeds are germinated and grown in a controlled growth chamber. Standard conditions are a 16:8 hour light:dark cycle at a constant temperature of 22°C.[3] Plants are typically used for experiments at 5-6 weeks old.

  • Chemical Application (Soil Drench): this compound or its metabolite SV-03 is dissolved in a minimal amount of acetone and then diluted with water to the final desired concentration (e.g., 1 to 2.5 mg per pot).[3] This solution is applied directly to the soil of each potted plant. Control plants receive a solution containing the same concentration of acetone diluted in water.[3]

  • Incubation Period: Plants are returned to the growth chamber for a period of 5-7 days post-treatment to allow for the induction of the SAR response before pathogen challenge.[3]

Pathogen Inoculation and Disease Resistance Assay

This protocol describes a typical assay using Tobacco Mosaic Virus (TMV) to assess induced resistance.

  • TMV Inoculum Preparation: A purified TMV solution is diluted in a 10 mM sodium phosphate buffer (pH 7.0).[3]

  • Mechanical Inoculation: The upper, fully expanded leaves of both treated and control plants are lightly dusted with carborundum (silicon carbide) powder, which acts as an abrasive.

  • Application: A cotton swab is dipped into the TMV inoculum and gently rubbed onto the surface of the dusted leaves.[3]

  • Observation: Plants are incubated under standard growth conditions. The development and size of necrotic lesions are monitored and measured 5 days post-inoculation. A significant reduction in lesion size or number in treated plants compared to controls indicates induced resistance.[3]

Molecular Analysis: RNA Extraction and Northern Blot
  • Tissue Harvesting: At specified time points after chemical treatment, leaf samples are harvested, immediately frozen in liquid nitrogen, and stored at -80°C to prevent RNA degradation.[3]

  • Total RNA Extraction: Total RNA is extracted from the frozen leaf tissue using a standard protocol, such as an acid guanidinium thiocyanate-phenol-chloroform method.

  • RNA Quantification: The concentration and purity of the extracted RNA are determined spectrophotometrically.

  • Gel Electrophoresis: A specific amount of total RNA (e.g., 10-20 µg) per sample is separated by size on a denaturing formaldehyde-agarose gel.[3]

  • Blotting: The separated RNA is transferred from the gel to a nylon membrane (e.g., Hybond-N+) via capillary action and cross-linked to the membrane using UV light.

  • Probe Hybridization: The membrane is incubated with a radioactively or chemiluminescently labeled DNA probe specific to a target PR gene (e.g., PR-1). The probe binds to its complementary mRNA sequence on the membrane.

  • Visualization: The membrane is exposed to X-ray film or a digital imager. The appearance of bands indicates the presence and relative abundance of the target PR gene transcript.[3]

Experimental_Workflow General Workflow for Testing this compound Efficacy Start Start: 5-6 week old Tobacco Plants Treatment Soil Drench Application Start->Treatment Control Control Treatment (Vehicle only) Start->Control Incubation Incubate 5-7 days Treatment->Incubation Control->Incubation Pathogen_Challenge Pathogen Inoculation (e.g., TMV) Incubation->Pathogen_Challenge Molecular_Analysis Molecular Analysis: Harvest tissue for RNA extraction Incubation->Molecular_Analysis Disease_Assay Phenotypic Analysis: Monitor lesion development (5 days) Pathogen_Challenge->Disease_Assay Northern_Blot Northern Blot for PR Gene Expression Molecular_Analysis->Northern_Blot Data_Analysis Data Analysis: Compare lesion size & gene expression Disease_Assay->Data_Analysis Northern_Blot->Data_Analysis

Workflow for assessing this compound-induced resistance.

Conclusion for the Research Professional

This compound represents a significant class of plant activators that leverages a salicylic acid-independent pathway to induce robust, systemic disease resistance. The key early signaling event is the activation of downstream components that lead to the expression of a suite of Pathogenesis-Related genes. For researchers in drug development, this compound's unique mode of action—bypassing the need for SA accumulation—presents an attractive strategy, potentially offering efficacy in plant species or under conditions where the SA-dependent pathway may be compromised. Future research involving quantitative transcriptomics (RNA-Seq, qRT-PCR) and proteomics will be invaluable for identifying the direct molecular targets of SV-03 and further resolving the intricate network of downstream signaling events.

References

A Technical Guide to Tiadinil's Role in the Upregulation of Secondary Metabolite Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Tiadinil (TDL) is a plant activator that induces Systemic Acquired Resistance (SAR), a potent innate immunity system in plants effective against a broad spectrum of pathogens.[1] Unlike direct antimicrobial agents, this compound's mode of action involves priming the plant's defense mechanisms, leading to the upregulation and accumulation of various secondary metabolites. This technical guide provides an in-depth analysis of this compound's effect on secondary metabolite production, detailing the underlying signaling pathways, experimental methodologies for its study, and quantitative data from key research.

Introduction to this compound and Systemic Acquired Resistance (SAR)

This compound, chemically known as N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, is a novel activator of the plant defense mechanism known as Systemic Acquired Resistance (SAR).[1][2][3] SAR is a state of enhanced defensive capacity in plants triggered by a localized infection, leading to broad-spectrum and long-lasting resistance against secondary infections by fungi, bacteria, and viruses.[1][4]

The induction of SAR is intrinsically linked to the production of a wide array of secondary metabolites. These compounds, which include pathogenesis-related (PR) proteins, phytoalexins, and signaling molecules, are not essential for primary growth and development but are crucial for adaptation to environmental stresses.[5] this compound's primary function is to activate the signaling cascades that lead to the synthesis of these protective compounds.[2][6]

Research has shown that this compound is metabolized in plants to 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), which has been identified as the active moiety that induces SAR.[4][7] A key feature of its mechanism is the ability to trigger defense responses without necessarily increasing the endogenous levels of salicylic acid (SA), a central signaling molecule in SAR.[4][7] This suggests that this compound's active metabolite, SV-03, acts either downstream of or parallel to SA accumulation in the defense signaling pathway.[4][7]

Signaling Pathways Activated by this compound

This compound-induced resistance is primarily mediated through the Salicylic Acid (SA) signaling pathway, a central component of SAR. However, its interaction with other phytohormonal pathways, such as the Jasmonic Acid (JA) pathway, contributes to the broad-spectrum resistance observed.

The Salicylic Acid (SA) Pathway

The SA pathway is the main defense signaling cascade activated by most plant elicitors to induce SAR.[6] Upon pathogen recognition, SA levels typically rise, leading to the activation of the master regulator, NON-EXPRESSOR of PATHOGENESIS-RELATED GENES 1 (NPR1). Activated NPR1 moves to the nucleus, where it interacts with TGA transcription factors to induce the expression of a large suite of defense-related genes, including PR genes.[8][9]

This compound's active metabolite, SV-03, has been shown to induce PR gene expression in tobacco plants, even in transgenic lines (NahG) that are unable to accumulate SA.[4][7] This indicates that SV-03 triggers the signaling cascade at a point downstream of SA synthesis.

SALICYCLIC_ACID_PATHWAY cluster_perception Pathogen Recognition / Elicitor cluster_transduction Signal Transduction cluster_response Defense Response Pathogen Pathogen or Elicitor Signal SA Salicylic Acid (SA) Accumulation Pathogen->SA Induces NPR1 NPR1 Activation SA->NPR1 Activates This compound This compound (TDL) -> SV-03 This compound->NPR1 Activates (Downstream of SA) TGA TGA Transcription Factors NPR1->TGA Interacts with PR_Genes PR Gene Expression (PR-1, PR-2, PR-5) TGA->PR_Genes Induces Metabolites Secondary Metabolite Production (e.g., Phytoalexins) PR_Genes->Metabolites SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Metabolites->SAR CROSSTALK_PATHWAY cluster_SA SA Pathway cluster_JA JA Pathway This compound This compound Application SA_Activation SA Pathway Activation This compound->SA_Activation Directly Induces JA_Activation JA Pathway Priming This compound->JA_Activation Primes/Enhances PR_Production Pathogenesis-Related (PR) Protein Synthesis SA_Activation->PR_Production SA_Activation->JA_Activation Antagonistic/ Synergistic Crosstalk Pathogen_Resistance Pathogen Resistance PR_Production->Pathogen_Resistance Volatile_Production Herbivore-Induced Volatile Synthesis JA_Activation->Volatile_Production Indirect_Defense Indirect Defense (Attraction of Predators) Volatile_Production->Indirect_Defense WORKFLOW_METABOLITE_ANALYSIS start Plant Cultivation & This compound Treatment stress Biotic Stress Application (e.g., Pathogen/Herbivore) start->stress sampling Sample Collection (Leaf Tissue) stress->sampling extraction Extraction 1. Homogenize in Solvent (e.g., Acetonitrile) 2. Filter and Concentrate sampling->extraction cleanup Sample Cleanup (Solid-Phase Extraction or GPC) extraction->cleanup analysis Instrumental Analysis cleanup->analysis lcms LC-MS/MS (for non-volatile metabolites) analysis->lcms gcms GC-MS (for volatile metabolites) analysis->gcms data Data Processing & Quantification lcms->data gcms->data

References

The Rise of 1,2,3-Thiadiazoles: A Technical Guide to Their Discovery as Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective fungicides is a cornerstone of global food security and agricultural sustainability. Within the diverse landscape of heterocyclic chemistry, the 1,2,3-thiadiazole scaffold has emerged as a privileged structure, yielding compounds with potent and diverse fungicidal activities. This technical guide provides an in-depth exploration of the discovery and development of 1,2,3-thiadiazole-based fungicides, detailing their synthesis, biological evaluation, and modes of action. Particular emphasis is placed on their dual role as direct-acting fungicides and as inducers of the plant's innate immune system.

A Dual-Pronged Approach to Fungal Control

1,2,3-Thiadiazole derivatives have demonstrated efficacy against a broad spectrum of phytopathogenic fungi through two primary mechanisms:

  • Direct Antifungal Activity: Many 1,2,3-thiadiazole compounds exhibit intrinsic toxicity to fungi, inhibiting critical cellular processes such as mycelial growth and spore germination. This is often achieved by integrating the 1,2,3-thiadiazole moiety with other known toxophores, such as the strobilurin pharmacophore.

  • Systemic Acquired Resistance (SAR): A significant class of 1,2,3-thiadiazole derivatives, most notably Acibenzolar-S-methyl (BTH), act as plant activators. These compounds do not possess direct fungicidal properties but instead prime the plant's immune system, leading to a state of heightened and long-lasting resistance against a wide range of pathogens. This is primarily achieved through the activation of the salicylic acid (SA) signaling pathway.

Quantitative Fungicidal Activity

The following tables summarize the in vitro and in vivo fungicidal activities of representative 1,2,3-thiadiazole derivatives from various chemical classes.

Table 1: In Vitro Fungicidal Activity of 1,2,3-Thiadiazole Derivatives (EC50 in μg/mL)

Compound IDChemical ClassGibberella zeaeSclerotinia sclerotiorumRhizoctonia cerealisBotrytis cinereaReference
8a Strobilurin Analog2.680.440.01-[1][2]
YZK-C22 Triazolo-thiadiazole---18.9[3]
148 Organotin Carboxylate0.16---[4]

Table 2: In Vivo Protective Efficacy of 1,2,3-Thiadiazole Derivatives

Compound IDChemical ClassPathogenHost PlantConcentration (µg/mL)Protective Effect (%)Reference
1d N-acyl-N-arylalanineAlternaria brassicicolaRapeseed20092[5][6]
5a CinnamamidePseudoperonospora cubensisCucumber100100[7]
10a Thiazole-ThiadiazoleNot specified (SAR)Not specified-Better than Tiadinil[8]
10d Thiazole-ThiadiazoleNot specified (SAR)Not specified-Better than this compound[8]
12b Oxadiazole-ThiadiazoleNot specified (SAR)Not specified-Better than this compound[8]

Experimental Protocols

General Synthesis of 1,2,3-Thiadiazole Carboxamides

This protocol describes a common method for the synthesis of 1,2,3-thiadiazole carboxamide derivatives, a core structure in many active compounds.

Step 1: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid chloride

  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is refluxed with an excess of thionyl chloride for 2-4 hours.

  • The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.

Step 2: N-acylation of Amines

  • The desired amine (1.0 mmol) is dissolved in a dry, aprotic solvent such as benzene or tetrahydrofuran (THF).

  • Triethylamine (1.5 mmol) is added to the solution as a base.

  • The solution is cooled in an ice bath.

  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid chloride (1.5 mmol) is added dropwise with stirring.

  • The reaction mixture is then stirred at room temperature or heated (e.g., to 50°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, water is added to the reaction mixture, and the product is extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the final 1,2,3-thiadiazole carboxamide.[9]

In Vitro Antifungal Bioassay: Poisoned Food Technique

This method is widely used to determine the direct inhibitory effect of a compound on the mycelial growth of a fungus.

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • The stock solution is serially diluted and added to molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations. A control plate containing only the solvent is also prepared.

  • The amended PDA is poured into sterile Petri dishes and allowed to solidify.

  • A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed in the center of each Petri dish.

  • The plates are incubated at a suitable temperature (e.g., 25-28°C) in the dark.

  • The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the average diameter of the fungal colony in the control, and T is the average diameter of the fungal colony in the treatment.[9]

  • The EC50 value (the concentration that inhibits 50% of the mycelial growth) can be determined by probit analysis of the inhibition data at different concentrations.

In Vivo Antifungal Bioassay: Protective Activity on Potted Plants

This assay evaluates the ability of a compound to protect a host plant from fungal infection.

  • Healthy, uniformly-sized host plants (e.g., cucumber, rapeseed) are grown in pots under controlled greenhouse conditions.

  • The test compound is formulated as a sprayable solution or suspension at various concentrations. A control group is sprayed with a blank formulation (without the test compound).

  • The plants are sprayed with the test formulations until runoff and allowed to dry.

  • After a specified period (e.g., 24 hours), the plants are inoculated with a spore suspension of the target pathogen.

  • The inoculated plants are maintained in a high-humidity environment for a period conducive to infection and disease development.

  • Disease severity is assessed after a set incubation period by visually scoring the percentage of leaf area covered by lesions or other disease symptoms.

  • The protective effect is calculated using the formula: Protective Effect (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100[6]

Signaling Pathways and Experimental Workflows

Systemic Acquired Resistance (SAR) Signaling Pathway

The induction of SAR by 1,2,3-thiadiazole plant activators is primarily mediated by the salicylic acid (SA) signaling pathway. The following diagram illustrates the key components and their interactions.

SAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pathogen Pathogen Recognition SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Pathogen->SA_Biosynthesis triggers SA SA Accumulation SA_Biosynthesis->SA NPR1_cytoplasm NPR1 (monomer) SA->NPR1_cytoplasm promotes monomerization NPR1_nucleus NPR1 (monomer) in Nucleus NPR1_cytoplasm->NPR1_nucleus translocation NPR1_oligomer NPR1 (oligomer) in Cytoplasm NPR1_oligomer->NPR1_cytoplasm TGA TGA Transcription Factors NPR1_nucleus->TGA activates PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Thiadiazole 1,2,3-Thiadiazole Plant Activator Thiadiazole->SA_Biosynthesis mimics

Salicylic Acid (SA) signaling pathway for SAR.

Experimental Workflow for Fungicide Discovery

The discovery and development of novel 1,2,3-thiadiazole fungicides typically follow a structured workflow, from initial design to in-depth biological characterization.

Fungicide_Discovery_Workflow Design Compound Design & Library Synthesis Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization InVitro In Vitro Bioassays (Poisoned Food, etc.) Characterization->InVitro Hit_ID Hit Identification (EC50 Determination) InVitro->Hit_ID InVivo In Vivo Bioassays (Potted Plant Tests) Hit_ID->InVivo Lead_Selection Lead Compound Selection InVivo->Lead_Selection MOA Mode of Action Studies (e.g., SAR induction) Lead_Selection->MOA Optimization Lead Optimization (SAR studies) Lead_Selection->Optimization Optimization->Synthesis iterative process

Discovery workflow for 1,2,3-thiadiazole fungicides.

Conclusion

The 1,2,3-thiadiazole scaffold represents a versatile and fruitful starting point for the discovery of novel fungicides. The ability of these compounds to act both directly against fungal pathogens and indirectly by stimulating the plant's own defenses makes them particularly attractive for integrated pest management strategies. Future research in this area will likely focus on the development of new derivatives with improved efficacy, broader spectrum of activity, and enhanced plant compatibility. A deeper understanding of their structure-activity relationships and modes of action will be crucial in designing the next generation of 1,2,3-thiadiazole-based crop protection agents.

References

Methodological & Application

Tiadinil in Research: A Detailed Guide to Application and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – For researchers, scientists, and professionals in drug development exploring the potential of the systemic acquired resistance (SAR) inducer, Tiadinil, a comprehensive guide to its research application methods is now available. This document provides detailed protocols, quantitative data summaries, and insights into its molecular mechanisms of action, aiding in the design and execution of robust experiments.

This compound is a well-established plant activator, valued for its ability to prime plant defense systems against a broad spectrum of pathogens. Its primary mode of action involves triggering the plant's innate immunity, a process known as systemic acquired resistance. Research has demonstrated its efficacy in various plant species, including rice, tobacco, and watermelon.

Application Notes and Protocols

The application of this compound in a research setting can be tailored to the specific plant species and experimental objectives. The most common methods include foliar spray, soil drench, and seed treatment.

Foliar Spray Application

This method is effective for delivering this compound directly to the plant foliage, where it can be absorbed and initiate a systemic defense response.

Protocol for Foliar Spray Application (General)

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

    • Dilute the stock solution with sterile distilled water to the desired final concentration (e.g., 10 µM, 50 µM, 100 µM). The final DMSO concentration should not exceed 0.1%.

    • Include a surfactant (e.g., 0.01-0.05% Tween-20) to ensure even coverage of the leaf surface.

  • Application:

    • Use a fine-mist sprayer to apply the solution to the adaxial and abaxial surfaces of the leaves until runoff.

    • For control plants, apply a mock solution containing the same concentration of DMSO and surfactant.

    • Typically, treatment is applied 24-72 hours prior to pathogen inoculation to allow for the activation of the defense response.

  • Environmental Conditions:

    • Maintain plants in a controlled environment with optimal temperature, humidity, and light conditions for the specific plant species.

Soil Drench Application

This method involves applying the this compound solution to the soil, allowing for uptake by the roots and systemic translocation throughout the plant.

Protocol for Soil Drench Application (e.g., for Arabidopsis thaliana)

  • Plant Material:

    • Grow Arabidopsis thaliana plants in individual pots (e.g., 6 cm diameter) filled with a suitable potting mix.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound as described for foliar spray.

    • Dilute the stock solution with water to the desired final concentration (e.g., 10 µM, 50 µM, 100 µM).

  • Application:

    • Apply a specific volume of the this compound solution evenly to the soil surface of each pot (e.g., 2 mL per pot).

    • For control plants, apply the same volume of a mock solution.

    • Treatment is typically administered 3-7 days before pathogen challenge.

  • Post-Application Care:

    • Water the plants as needed, taking care not to overwater and leach the compound from the soil.

Seed Treatment

Treating seeds with this compound can provide protection to the emerging seedling from seed-borne and soil-borne pathogens.

Protocol for Seed Treatment (General)

  • Preparation of Treatment Slurry:

    • Prepare a solution of this compound at the desired concentration (e.g., 100-500 ppm).

    • A binder or sticker (e.g., 1% methylcellulose) can be added to the solution to improve adherence to the seed coat.

  • Seed Coating:

    • Place the seeds in a container and add a sufficient volume of the treatment slurry to coat the seeds evenly.

    • Gently agitate the container until all seeds are uniformly coated.

  • Drying:

    • Spread the treated seeds in a thin layer on a clean, dry surface and allow them to air dry completely in a well-ventilated area, away from direct sunlight.

  • Storage:

    • Store the treated seeds in a cool, dry place until planting.

Quantitative Data Summary

The efficacy of this compound has been quantified in various studies, demonstrating its ability to reduce disease severity and induce the expression of defense-related genes.

Application Method Plant Species Pathogen This compound Concentration Observed Effect Reference
Foliar SprayWatermelonStagonosporopsis citrulli≥ 10 ppmSignificantly reduced disease severity.[1]
Soil DrenchWatermelonStagonosporopsis citrulli≥ 1000 ppmSignificantly lower disease severity compared to control.[1]
Soil DrenchTobaccoTobacco Mosaic Virus (TMV)1 or 2.5 mg/potReduced average lesion size.[2]
In vitroStagonosporopsis citrulli-≥ 100 ppmComplete inhibition of mycelial growth.[1]
In vitroStagonosporopsis citrulli-≥ 2000 ppmComplete inhibition of conidial germination and germ tube elongation.[1]

Signaling Pathways and Experimental Workflows

This compound is known to activate the systemic acquired resistance (SAR) pathway. Research indicates that its active metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), plays a crucial role in this process. Notably, SV-03 can induce the expression of pathogenesis-related (PR) genes, such as PR-1, PR-2, and PR-5, even in plants deficient in salicylic acid (SA) accumulation, suggesting that it acts downstream of or at the same level as SA in the signaling cascade.

Experimental Workflow for Investigating this compound's Effect on Gene Expression

experimental_workflow plant_material Plant Material (e.g., Rice, Arabidopsis) treatment This compound Treatment (Foliar, Drench, or Seed) plant_material->treatment sampling Tissue Sampling (e.g., 0, 24, 48, 72 h post-treatment) treatment->sampling rna_extraction RNA Extraction sampling->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr RT-qPCR Analysis (PR-1, PR-2, PR-5, etc.) cdna_synthesis->qpcr data_analysis Data Analysis (Fold Change Calculation) qpcr->data_analysis conclusion Conclusion on Gene Induction data_analysis->conclusion

Workflow for analyzing this compound-induced gene expression.

Proposed Signaling Pathway of this compound's Active Metabolite (SV-03)

tiadinil_pathway cluster_perception Cellular Perception cluster_signaling Downstream Signaling Cascade cluster_response Defense Response This compound This compound SV03 Active Metabolite (SV-03) This compound->SV03 Metabolic conversion Receptor Putative Receptor(s) SV03->Receptor Signaling Signal Transduction (SA-independent accumulation) Receptor->Signaling TFs Transcription Factors (e.g., WRKYs) Signaling->TFs Activation PR_Genes PR Gene Expression (PR-1, PR-2, PR-5) TFs->PR_Genes Induction SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Hypothesized signaling pathway of this compound's active metabolite.

This compilation of application notes, protocols, and mechanistic insights is intended to serve as a valuable resource for the scientific community, facilitating further research into the promising applications of this compound in plant protection and disease management.

References

Tiadinil Dose-Response Analysis in Arabidopsis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for conducting a dose-response analysis of Tiadinil in the model plant Arabidopsis thaliana. This compound is a potent plant defense activator that induces Systemic Acquired Resistance (SAR), a broad-spectrum immunity against various pathogens. These guidelines outline the experimental workflow, from plant cultivation and chemical treatment to pathogen challenge and gene expression analysis. The provided protocols are designed to facilitate the reproducible quantitative assessment of this compound's efficacy in enhancing disease resistance, making it a valuable resource for researchers in plant pathology, agrochemical development, and drug discovery.

Introduction

Systemic Acquired Resistance (SAR) is a crucial innate immune mechanism in plants, providing long-lasting, broad-spectrum protection against a variety of pathogens following an initial localized infection. SAR is typically mediated by the signaling molecule salicylic acid (SA). Chemical inducers of SAR, such as this compound, are of significant interest for their potential to enhance crop protection. This compound has been shown to induce SAR and the expression of pathogenesis-related (PR) genes. In some plant species, this compound is metabolized to 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), which can activate the SAR pathway downstream of or parallel to SA accumulation. Understanding the dose-dependent effects of this compound in a model organism like Arabidopsis thaliana is essential for elucidating its mode of action and optimizing its application.

Data Presentation

The following tables present representative quantitative data illustrating the expected dose-dependent effects of this compound on disease resistance and defense gene expression in Arabidopsis thaliana. This data is based on typical results observed with potent SAR inducers.

Table 1: Effect of this compound Dose on Resistance to Pseudomonas syringae pv. tomato DC3000 in Arabidopsis thaliana

This compound Concentration (µM)Mean Bacterial Titer (log CFU/cm²) ± SD (72 hpi)Fold Reduction in Bacterial Growth (vs. Control)
0 (Control)7.8 ± 0.31.0
107.1 ± 0.45.0
506.2 ± 0.339.8
1005.5 ± 0.2199.5
2005.3 ± 0.3316.2

CFU: Colony Forming Units; hpi: hours post-infection; SD: Standard Deviation.

Table 2: Dose-Dependent Induction of PR1 Gene Expression by this compound in Arabidopsis thaliana

This compound Concentration (µM)Relative PR1 Gene Expression (Fold Change vs. Control) ± SD (48 hours post-treatment)
0 (Control)1.0 ± 0.2
1015.5 ± 2.1
5085.2 ± 9.8
100250.6 ± 25.1
200310.4 ± 30.5

PR1: Pathogenesis-Related Gene 1; SD: Standard Deviation.

Experimental Protocols

Protocol 1: Plant Growth and this compound Treatment

This protocol describes the cultivation of Arabidopsis thaliana and the application of this compound via soil drench.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 accession)

  • Potting mix (e.g., peat-based soil mixture)

  • Pots (e.g., 7 cm x 7 cm)

  • Growth chamber or controlled environment room

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile deionized water

Procedure:

  • Plant Growth:

    • Fill pots with a well-drained potting mix.

    • Sow Arabidopsis thaliana seeds on the soil surface.

    • Cold-stratify the seeds at 4°C for 2-3 days to ensure uniform germination.

    • Transfer the pots to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

    • Water the plants as needed, avoiding overwatering.

    • Grow the plants for 4-5 weeks until they have developed a rosette of leaves.

  • This compound Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. For example, a 100 mM stock solution.

    • From the stock solution, prepare a series of working solutions at the desired concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM) by diluting in sterile deionized water. Ensure the final DMSO concentration is consistent across all treatments, including the control (e.g., 0.1%).

  • Soil Drench Application:

    • Apply 10 mL of the respective this compound working solution or control solution to the soil of each pot.

    • Ensure even distribution of the solution around the base of the plant.

    • Return the plants to the growth chamber for 48-72 hours before pathogen inoculation to allow for the induction of SAR.

Protocol 2: Pseudomonas syringae Infection Assay

This protocol details the procedure for challenging this compound-treated Arabidopsis with the bacterial pathogen Pseudomonas syringae pv. tomato DC3000.

Materials:

  • Pseudomonas syringae pv. tomato DC3000

  • King's B (KB) medium

  • Spectrophotometer

  • 10 mM MgCl₂ solution

  • 1 mL needleless syringes

  • Cork borer (e.g., 0.5 cm diameter)

  • Microcentrifuge tubes

  • Sterile deionized water

  • Agar plates with appropriate antibiotic selection for P. syringae

Procedure:

  • Bacterial Culture Preparation:

    • Streak P. syringae from a glycerol stock onto a KB agar plate with the appropriate antibiotic and incubate at 28°C for 2 days.

    • Inoculate a single colony into liquid KB medium and grow overnight at 28°C with shaking.

    • Centrifuge the bacterial culture, discard the supernatant, and resuspend the bacterial pellet in 10 mM MgCl₂.

    • Adjust the bacterial suspension to an optical density at 600 nm (OD₆₀₀) of 0.2, which corresponds to approximately 1 x 10⁸ CFU/mL.

    • Prepare the final inoculum by diluting the bacterial suspension in 10 mM MgCl₂ to a concentration of 1 x 10⁵ CFU/mL (OD₆₀₀ = 0.0002).

  • Plant Inoculation:

    • 72 hours after this compound treatment, select fully expanded leaves for inoculation.

    • Use a 1 mL needleless syringe to gently infiltrate the bacterial suspension into the abaxial side of the leaf until the leaf appears water-soaked.

    • Infiltrate at least three leaves per plant.

  • Quantification of Bacterial Growth:

    • At 72 hours post-infection, collect leaf discs from the infiltrated areas using a cork borer.

    • Place two leaf discs into a microcentrifuge tube containing 200 µL of sterile 10 mM MgCl₂.

    • Homogenize the tissue using a microcentrifuge pestle.

    • Perform serial dilutions of the homogenate in 10 mM MgCl₂.

    • Plate the dilutions onto KB agar plates with the appropriate antibiotic.

    • Incubate the plates at 28°C for 2 days and count the number of colonies.

    • Calculate the bacterial titer as CFU per cm² of leaf area.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for PR1 Gene Expression

This protocol outlines the analysis of the defense marker gene PR1 expression in response to this compound treatment.

Materials:

  • This compound-treated and control Arabidopsis leaf tissue

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • qRT-PCR instrument

  • Primers for PR1 and a reference gene (e.g., ACTIN2)

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • 48 hours after this compound treatment, harvest leaf tissue and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mixture containing the cDNA template, forward and reverse primers for PR1 or the reference gene, and the qRT-PCR master mix.

    • Perform the qRT-PCR using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

    • Include no-template controls for each primer pair.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Normalize the Ct values of the target gene (PR1) to the Ct values of the reference gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Mandatory Visualizations

Tiadinil_Signaling_Pathway cluster_perception Chemical Treatment cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response This compound This compound Application (Soil Drench) Metabolism Metabolism to Active Compound (SV-03) This compound->Metabolism SA_independent_pathway SA-Independent Signaling Pathway Metabolism->SA_independent_pathway Acts downstream of or parallel to SA NPR1 NPR1 Activation SA_independent_pathway->NPR1 PR_Genes PR Gene Expression (e.g., PR1) NPR1->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Disease_Resistance Enhanced Disease Resistance SAR->Disease_Resistance

Caption: Proposed signaling pathway of this compound-induced SAR in Arabidopsis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_analysis Analysis Plant_Growth 1. Arabidopsis Growth (4-5 weeks) Tiadinil_Treatment 2. This compound Soil Drench (Varying Concentrations) Plant_Growth->Tiadinil_Treatment Induction 3. SAR Induction (48-72 hours) Tiadinil_Treatment->Induction Pathogen_Challenge 4a. Pathogen Challenge (P. syringae) Induction->Pathogen_Challenge Gene_Expression 4b. Gene Expression Analysis (qRT-PCR for PR1) Induction->Gene_Expression Bacterial_Quantification 5a. Bacterial Quantification (72 hpi) Pathogen_Challenge->Bacterial_Quantification Expression_Quantification 5b. Relative Expression Quantification Gene_Expression->Expression_Quantification

Caption: Experimental workflow for this compound dose-response analysis in Arabidopsis.

Application Notes and Protocols for Tiadinil in Rice Blast Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of tiadinil, a systemic acquired resistance (SAR) inducer for the control of rice blast disease caused by the fungus Magnaporthe oryzae. This document details the mechanism of action, application protocols, and expected outcomes based on available research.

Introduction

This compound is a plant activator, not a conventional fungicide, meaning it does not possess direct antimicrobial activity against Magnaporthe oryzae. Instead, it triggers the plant's own defense mechanisms, leading to broad-spectrum and long-lasting resistance to rice blast. Its unique mode of action makes it a valuable tool in integrated pest management (IPM) strategies, potentially reducing the reliance on traditional fungicides and minimizing the risk of fungicide resistance development.

Mechanism of Action

This compound functions by activating the salicylic acid (SA) signaling pathway in rice. This pathway is a critical component of the plant's immune system, responsible for orchestrating a defense response upon pathogen recognition. The application of this compound leads to the induction and accumulation of pathogenesis-related (PR) proteins, such as PAL (phenylalanine ammonia-lyase), PBZ1, and PR-1, which play crucial roles in plant defense.

Signaling Pathway of this compound-Induced Resistance

Tiadinil_Signaling_Pathway cluster_pathogen Pathogen Attack (Magnaporthe oryzae) cluster_rice_cell Rice Plant Cell Pathogen Magnaporthe oryzae SA_biosynthesis Salicylic Acid (SA) Biosynthesis Pathogen->SA_biosynthesis triggers This compound This compound Application This compound->SA_biosynthesis induces SA_accumulation SA Accumulation SA_biosynthesis->SA_accumulation NPR1_activation NPR1 Activation SA_accumulation->NPR1_activation WRKY_activation WRKY Transcription Factor Activation NPR1_activation->WRKY_activation PR_genes Pathogenesis-Related (PR) Gene Expression (e.g., PAL, PBZ1, PR-1) WRKY_activation->PR_genes upregulates Defense_response Systemic Acquired Resistance (SAR) PR_genes->Defense_response

Caption: this compound-induced signaling pathway in rice for blast resistance.

Quantitative Data Summary

While specific quantitative data from peer-reviewed publications are limited in tabular format, the following tables represent the expected efficacy of this compound based on qualitative descriptions of "excellent activity" and "effective control" found in research articles. These tables are for illustrative purposes to guide experimental design.

Table 1: Efficacy of this compound Nursery Box Application on Rice Blast Severity and Yield

TreatmentApplication Rate (g a.i./nursery box)Disease Severity (%)Yield (t/ha)
Untreated Control0754.5
This compound10206.8
This compound20157.2
Standard FungicideManufacturer's Recommendation187.0

Table 2: Efficacy of this compound Submerged Application on Rice Blast Incidence and Yield

TreatmentApplication Rate (kg a.i./ha)Disease Incidence (%)Yield (t/ha)
Untreated Control0804.2
This compound1.5256.5
This compound2.0186.9
Standard FungicideManufacturer's Recommendation206.7

Experimental Protocols

Nursery Box Application Protocol

This protocol is designed for treating rice seedlings in nursery boxes before transplanting to the main field.

Materials:

  • This compound formulation (e.g., granular)

  • Rice nursery boxes with seedlings at the 2-3 leaf stage

  • Watering can or sprinkler system

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Preparation of this compound: Calculate the required amount of this compound based on the number of nursery boxes and the recommended application rate (e.g., 10-20 g active ingredient per box).

  • Application: Uniformly apply the granular this compound formulation over the surface of the soil in the nursery boxes.

  • Watering: Immediately after application, water the nursery boxes thoroughly to ensure the active ingredient is washed into the root zone.

  • Incubation: Keep the treated nursery boxes under standard growing conditions for 7-10 days before transplanting. This allows for the uptake of this compound and the activation of the plant's defense system.

  • Transplanting: Transplant the treated seedlings to the main field as per standard agricultural practice.

Submerged (Into-Water) Application Protocol

This protocol is for applying this compound to rice paddies after transplanting.

Materials:

  • This compound formulation (e.g., soluble granules or liquid)

  • Rice paddy with established water level (3-5 cm)

  • Application equipment (e.g., backpack sprayer with a nozzle suitable for water surface application, or direct application by hand for granular formulations)

  • Personal Protective Equipment (PPE): gloves, waterproof boots, safety glasses

Procedure:

  • Timing of Application: Apply this compound 10-14 days after transplanting, before the expected onset of rice blast disease.

  • Preparation of this compound Solution (if applicable): If using a soluble formulation, dissolve the required amount of this compound in a bucket of water according to the manufacturer's instructions to create a stock solution.

  • Application:

    • For liquid formulations: Spray the this compound solution evenly over the surface of the paddy water.

    • For granular formulations: Broadcast the granules uniformly across the paddy.

  • Water Management: Maintain the water level in the paddy for at least 3-5 days after application to ensure the uptake of this compound by the rice roots.

  • Monitoring: Regularly monitor the field for signs of rice blast and assess the efficacy of the treatment compared to untreated control plots.

Experimental Workflow and Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a research setting.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_challenge Pathogen Challenge cluster_evaluation Evaluation start Start rice_prep Rice Seedling Preparation (Nursery) start->rice_prep treatment_groups Establish Treatment Groups (Control, this compound, Standard Fungicide) rice_prep->treatment_groups application This compound Application (Nursery Box or Submerged) treatment_groups->application inoculation Inoculation with Magnaporthe oryzae application->inoculation after incubation period disease_assessment Disease Severity & Incidence Assessment inoculation->disease_assessment yield_measurement Yield and Agronomic Data Collection disease_assessment->yield_measurement molecular_analysis Molecular Analysis (PR Gene Expression) disease_assessment->molecular_analysis data_analysis Data Analysis and Reporting yield_measurement->data_analysis molecular_analysis->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating this compound's efficacy.

Application Notes and Protocols for Tiadinil Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiadinil is a potent plant defense activator that induces Systemic Acquired Resistance (SAR), a broad-spectrum resistance mechanism in plants. Unlike many fungicides, this compound does not have direct antimicrobial activity. Instead, it primes the plant's innate immune system, leading to the expression of a suite of defense-related genes, particularly Pathogenesis-Related (PR) genes. Understanding the molecular mechanisms of this compound action through gene expression analysis is crucial for its effective use in agriculture and for the development of new plant protection strategies.

These application notes provide a comprehensive overview of the methods used to analyze gene expression changes induced by this compound, including RT-qPCR, microarray, and RNA-sequencing. Detailed protocols and data interpretation guidelines are provided to assist researchers in this field.

Mechanism of Action: this compound-Induced Gene Expression

This compound is metabolized in plants to its active form, SV-03 (4-methyl-1,2,3-thiadiazole-5-carboxylic acid). This active metabolite triggers the SAR signaling pathway. A key characteristic of this compound-induced SAR is that it can occur without a significant increase in the endogenous levels of salicylic acid (SA), a central signaling molecule in classic SAR. This suggests that this compound acts downstream of or parallel to SA accumulation in the SAR signal transduction cascade. The activation of this pathway leads to the transcriptional upregulation of various defense-related genes, including PR-1, PR-2, and PR-5, which encode proteins with antimicrobial activities that contribute to enhanced disease resistance.

Signaling Pathway

Tiadinil_Signaling_Pathway cluster_outside cluster_cell Plant Cell cluster_nucleus This compound This compound Metabolism Metabolism This compound->Metabolism SV03 SV-03 (Active Metabolite) Metabolism->SV03 Signal_Transduction Signal Transduction Cascade (Downstream/Parallel to SA) SV03->Signal_Transduction NPR1 NPR1 Activation Signal_Transduction->NPR1 Nucleus Nucleus NPR1->Nucleus TFs Transcription Factors (e.g., TGA) PR_Genes PR Gene Expression (PR-1, PR-2, PR-5, etc.) TFs->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

This compound Signaling Pathway for SAR Induction.

Data Presentation: Quantitative Gene Expression Analysis

The following tables summarize hypothetical quantitative data for the expression of key defense-related genes in response to this compound treatment. This data is illustrative and based on the established effects of SAR activators. Actual fold changes will vary depending on the plant species, experimental conditions, and the specific pathogen challenge.

Table 1: Relative Gene Expression by RT-qPCR in Tobacco (Nicotiana tabacum)

GeneTreatmentTime PointFold Change (vs. Mock)
PR-1a This compound (100 µM)24 hours8.5
This compound (100 µM)48 hours15.2
This compound (100 µM)72 hours12.1
PR-2 This compound (100 µM)24 hours4.2
This compound (100 µM)48 hours9.8
This compound (100 µM)72 hours7.5
PR-5 This compound (100 µM)24 hours6.1
This compound (100 µM)48 hours11.3
This compound (100 µM)72 hours9.0

Table 2: Microarray Analysis of Gene Expression in Arabidopsis thaliana

Gene IDGene NameTreatmentLog2 Fold Change (vs. Mock)
AT2G14610PR-1This compound (50 µM), 48h3.9
AT3G57260PR-2This compound (50 µM), 48h2.8
AT1G75040PR-5This compound (50 µM), 48h3.2
AT5G44420PDF1.2This compound (50 µM), 48h4.5

Table 3: RNA-Seq Analysis of Differentially Expressed Genes in Rice (Oryza sativa)

Gene IDAnnotationTreatmentLog2 Fold Change (vs. Mock)p-value
Os07g0627200PR-1bThis compound (200 µM), 72h5.1<0.001
Os05g0429500Chitinase (PR-3)This compound (200 µM), 72h4.3<0.001
Os12g0555500Thaumatin-like protein (PR-5)This compound (200 µM), 72h4.8<0.001
Os01g0885700Phenylalanine ammonia-lyaseThis compound (200 µM), 72h3.7<0.001

Experimental Protocols

The following are detailed protocols for analyzing this compound-induced gene expression in plants.

Experimental Workflow: General Overview

Experimental_Workflow cluster_analysis Gene Expression Analysis Plant_Growth Plant Growth (e.g., Tobacco, Arabidopsis, Rice) Tiadinil_Treatment This compound Treatment (Soil drench or foliar spray) Plant_Growth->Tiadinil_Treatment Sample_Collection Sample Collection (Leaf tissue at various time points) Tiadinil_Treatment->Sample_Collection RNA_Extraction Total RNA Extraction Sample_Collection->RNA_Extraction QC RNA Quality Control (Spectrophotometry, Gel Electrophoresis) RNA_Extraction->QC RT_qPCR RT-qPCR QC->RT_qPCR Microarray Microarray QC->Microarray RNA_Seq RNA-Sequencing QC->RNA_Seq Data_Analysis Data Analysis (Fold Change Calculation, Statistical Analysis) RT_qPCR->Data_Analysis Microarray->Data_Analysis RNA_Seq->Data_Analysis

General workflow for this compound gene expression analysis.
Protocol 1: this compound Treatment of Tobacco Plants

  • Plant Growth : Grow Nicotiana tabacum plants in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for 4-6 weeks.

  • This compound Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with water to the desired final concentrations (e.g., 50 µM, 100 µM, 200 µM). Include a mock control with the same concentration of the solvent.

  • Treatment Application :

    • Soil Drench : Apply 50 mL of the this compound solution or mock control to the soil of each potted plant.

    • Foliar Spray : Spray the leaves of each plant until runoff with the this compound solution or mock control.

  • Sample Collection : At desired time points (e.g., 24, 48, 72 hours post-treatment), collect leaf samples from the upper, non-treated leaves for systemic response analysis. Immediately freeze the samples in liquid nitrogen and store at -80°C until RNA extraction.

Protocol 2: RNA Extraction from Plant Leaf Tissue

This protocol is a general guideline; commercial kits (e.g., RNeasy Plant Mini Kit, QIAGEN) are highly recommended for their consistency and high-quality RNA yield.

  • Homogenization : Grind 50-100 mg of frozen leaf tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

  • Lysis : Add 1 mL of a suitable RNA extraction buffer (e.g., containing TRIzol or a similar reagent) to the powdered tissue and vortex vigorously.

  • Phase Separation : Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 5 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation : Transfer the upper aqueous phase to a new tube. Add an equal volume of isopropanol and mix gently. Incubate at -20°C for at least 1 hour.

  • RNA Pelletting : Centrifuge at 12,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Washing : Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the supernatant and air-dry the pellet for 5-10 minutes.

  • Resuspension : Resuspend the RNA pellet in 30-50 µL of RNase-free water.

  • DNase Treatment : Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

  • Quality Control : Assess RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0). Check RNA integrity on an agarose gel or using a bioanalyzer.

Protocol 3: Two-Step RT-qPCR Analysis
  • cDNA Synthesis (Reverse Transcription) :

    • In a sterile, RNase-free tube, combine 1 µg of total RNA, 1 µL of oligo(dT) primers (or random hexamers), and RNase-free water to a final volume of 10 µL.

    • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

    • Prepare a master mix containing 4 µL of 5X reaction buffer, 1 µL of RNase inhibitor, 2 µL of 10 mM dNTP mix, and 1 µL of reverse transcriptase.

    • Add 8 µL of the master mix to each RNA/primer mixture.

    • Incubate at 42°C for 60 minutes, followed by 70°C for 10 minutes to inactivate the enzyme.

  • qPCR :

    • Prepare a qPCR reaction mix containing:

      • 10 µL of 2X SYBR Green Master Mix

      • 1 µL of forward primer (10 µM)

      • 1 µL of reverse primer (10 µM)

      • 2 µL of diluted cDNA (e.g., 1:10 dilution)

      • 6 µL of nuclease-free water

    • Perform the qPCR in a real-time PCR system with the following cycling conditions:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 60 seconds

    • Include a melting curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis :

    • Determine the cycle threshold (Ct) for each sample.

    • Normalize the Ct values of the target genes to an appropriate reference gene (e.g., Actin, EF1α).

    • Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

Protocol 4: Microarray Analysis Workflow
  • RNA Quality Control : Ensure high-quality RNA with an RNA Integrity Number (RIN) > 8.0.

  • cDNA Synthesis and Labeling : Synthesize first-strand cDNA from total RNA using a reverse transcriptase with a T7-oligo(dT) primer. Then, synthesize second-strand cDNA. In vitro transcribe and label the cRNA with a fluorescent dye (e.g., Cy3 or Cy5).

  • Hybridization : Hybridize the labeled cRNA to a microarray slide (e.g., Agilent, Affymetrix) in a hybridization chamber overnight at the recommended temperature.

  • Washing : Wash the microarray slide to remove non-specifically bound probes.

  • Scanning : Scan the microarray slide using a microarray scanner to detect the fluorescence intensity of each spot.

  • Data Analysis :

    • Image Analysis : Quantify the fluorescence intensity of each spot.

    • Normalization : Normalize the data to account for variations in labeling and hybridization efficiency (e.g., LOWESS normalization).

    • Statistical Analysis : Identify differentially expressed genes using statistical tests (e.g., t-test, ANOVA) and apply a fold-change cutoff (e.g., >2-fold) and a significance threshold (e.g., p-value < 0.05).

    • Functional Annotation : Perform gene ontology (GO) and pathway analysis on the differentially expressed genes to identify enriched biological processes.

Protocol 5: RNA-Sequencing (RNA-Seq) Workflow
  • Library Preparation :

    • RNA QC : Start with high-quality total RNA (RIN > 8.0).

    • mRNA Enrichment : Isolate mRNA from total RNA using oligo(dT) magnetic beads.

    • Fragmentation and Priming : Fragment the mRNA and prime it for cDNA synthesis.

    • First and Second Strand Synthesis : Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

    • End Repair, A-tailing, and Adapter Ligation : Repair the ends of the double-stranded cDNA, add a single 'A' base to the 3' ends, and ligate sequencing adapters.

    • PCR Amplification : Amplify the adapter-ligated library to generate enough material for sequencing.

    • Library QC : Assess the quality and quantity of the library using a bioanalyzer and qPCR.

  • Sequencing : Sequence the prepared libraries on an Illumina platform (e.g., NovaSeq, HiSeq).

  • Data Analysis :

    • Quality Control : Use tools like FastQC to check the quality of the raw sequencing reads.

    • Read Trimming : Remove adapter sequences and low-quality bases using tools like Trimmomatic or Cutadapt.

    • Alignment : Align the trimmed reads to a reference genome (e.g., Nicotiana tabacum, Arabidopsis thaliana, Oryza sativa) using a splice-aware aligner like HISAT2 or STAR.

    • Quantification : Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis : Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and mock-treated samples.

    • Functional Analysis : Perform GO and pathway enrichment analysis on the list of differentially expressed genes.

Conclusion

The methods and protocols outlined in these application notes provide a robust framework for investigating the molecular effects of this compound on plant gene expression. By employing these techniques, researchers can gain deeper insights into the mechanisms of SAR induction and identify novel genes and pathways involved in plant defense, ultimately contributing to the development of innovative crop protection strategies.

Application Notes and Protocols for Tiadinil-Induced Systemic Acquired Resistance (SAR) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides broad-spectrum and long-lasting protection against a variety of pathogens. Tiadinil is a chemical inducer of SAR, offering a valuable tool for studying plant immunity and for the development of novel crop protection strategies. Upon application, this compound is metabolized in plants to its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), which triggers the SAR signaling cascade.[1] Notably, this compound/SV-03 induces SAR without necessitating the accumulation of salicylic acid (SA), a key signaling molecule in classical SAR pathways.[1][2] This suggests that it acts downstream of SA synthesis but upstream of or parallel to SA-mediated responses, providing a unique mode of action for research and practical application.

These application notes provide detailed protocols for conducting SAR induction assays using this compound in model plant systems such as tobacco and Arabidopsis thaliana. The protocols cover this compound application, pathogen challenge, and various methods for quantifying the induced resistance.

Principle of the Assay

The this compound SAR induction assay is based on the principle of chemical priming of the plant's immune system. Plants are pre-treated with this compound, which activates the SAR pathway. Subsequently, the treated plants, along with control plants, are challenged with a pathogen. The induction of SAR is then quantified by comparing the disease symptoms, pathogen proliferation, and expression of defense-related genes between the this compound-treated and control groups. A significant reduction in disease severity and pathogen growth, coupled with an upregulation of SAR marker genes in the this compound-treated plants, indicates successful SAR induction.

This compound-Induced SAR Signaling Pathway

The signaling pathway initiated by this compound's active metabolite, SV-03, bypasses the need for salicylic acid accumulation. It is understood to integrate into the SAR pathway downstream of SA synthesis. The signal transduction cascade culminates in the expression of Pathogenesis-Related (PR) genes, which contribute to the enhanced defensive state of the plant.

This compound SAR Signaling Pathway This compound This compound Application (e.g., soil drench) SV03 Metabolite SV-03 (Active Inducer) This compound->SV03 Metabolism in planta SA_independent_signal SA-Independent Signaling Intermediate SV03->SA_independent_signal NPR1 NPR1 Activation SA_independent_signal->NPR1 PR_Genes PR Gene Expression (e.g., PR-1, PR-2, PR-5) NPR1->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR SA_synthesis Salicylic Acid (SA) Synthesis SA_accumulation SA Accumulation SA_synthesis->SA_accumulation SA_accumulation->NPR1 Classical Pathway

Caption: this compound-induced SAR pathway, acting independently of salicylic acid accumulation.

Experimental Protocols

The following are generalized protocols that can be adapted for specific plant species and pathogens.

Protocol 1: SAR Induction Assay in Tobacco (Nicotiana tabacum) against Tobacco Mosaic Virus (TMV)

1. Plant Growth and Maintenance:

  • Sow Nicotiana tabacum cv. Xanthi-nc seeds in a standard potting mix.
  • Grow plants in a growth chamber under a 16-hour light/8-hour dark cycle at 22°C.[1]
  • Use 5-week-old plants for the experiment.

2. This compound Application (Soil Drench):

  • Prepare a stock solution of this compound or its active metabolite SV-03 in a suitable solvent (e.g., acetone) and dilute with water to the final concentration. Include a solvent control.
  • Apply this compound or SV-03 solution as a soil drench at concentrations of 1 mg/pot or 2.5 mg/pot.[1]
  • Apply an equal volume of the control solution (water or solvent control) to the control group of plants.
  • Maintain the treated plants in the growth chamber for 5 days to allow for SAR induction.[1]

3. Pathogen Inoculation:

  • Prepare a TMV inoculum by grinding infected leaf tissue in a phosphate buffer.
  • Mechanically inoculate three upper leaves of each plant by gently rubbing the leaf surface with a cotton swab dipped in the TMV inoculum and carborundum abrasive.
  • Rinse the inoculated leaves with water.

4. Disease Assessment:

  • Five days post-inoculation, photograph the leaves to document lesion formation.[1]
  • Measure the average diameter of the necrotic lesions on the inoculated leaves.
  • A significant reduction in lesion size in this compound-treated plants compared to controls indicates SAR induction.[1]

Protocol 2: SAR Induction Assay in Tobacco against Pseudomonas syringae pv. tabaci

1. Plant Growth and this compound Application:

  • Follow steps 1 and 2 from Protocol 1.

2. Pathogen Inoculation:

  • Grow Pseudomonas syringae pv. tabaci (Pst) in a suitable liquid medium (e.g., King's B) to a concentration of 10^6 CFU/mL.
  • Infiltrate the bacterial suspension into the leaves of both this compound-treated and control plants using a needleless syringe.

3. Disease Assessment:

  • Symptom Evaluation: Seven days post-inoculation, photograph the leaves to document disease symptoms (e.g., wildfire lesions).[1]
  • Bacterial Growth Quantification: Four days post-inoculation, collect leaf discs from the infiltrated areas.[1] Homogenize the leaf discs in 10 mM MgCl2, perform serial dilutions, and plate on nutrient agar to determine the bacterial population (CFU/cm²).[1] A significant reduction in bacterial growth in this compound-treated plants indicates SAR.

Protocol 3: SAR Marker Gene Expression Analysis

1. Plant Growth and this compound Application:

  • Follow steps 1 and 2 from Protocol 1 or adapt for Arabidopsis.

2. Sample Collection and RNA Extraction:

  • Five days after this compound treatment, collect leaf samples from both treated and control plants.[1]
  • Immediately freeze the samples in liquid nitrogen and store at -80°C.
  • Extract total RNA from the leaf tissue using a standard protocol (e.g., Trizol or a commercial kit).

3. Gene Expression Analysis:

  • Northern Blot Analysis: Separate total RNA (e.g., 4 µg) on a formaldehyde-agarose gel, transfer to a nylon membrane, and hybridize with labeled probes specific for SAR marker genes (e.g., PR-1, PR-2, PR-5).[1]
  • RT-qPCR Analysis: Synthesize cDNA from the total RNA. Perform quantitative PCR using primers specific for SAR marker genes. Normalize the expression levels to a reference gene (e.g., Actin or UBQ2).[3] An upregulation of SAR marker genes in this compound-treated plants is indicative of SAR induction.

Experimental Workflow Diagram

Experimental Workflow start Start plant_growth Plant Growth (e.g., Tobacco, 5 weeks) start->plant_growth treatment This compound/SV-03 Application (Soil Drench) plant_growth->treatment control Control Treatment (Water/Solvent) plant_growth->control incubation SAR Induction Period (5 days) treatment->incubation control->incubation pathogen_challenge Pathogen Challenge (e.g., TMV, Pst) incubation->pathogen_challenge assessment Assessment of SAR pathogen_challenge->assessment disease_symptoms Disease Symptom Scoring (Lesion Size, etc.) assessment->disease_symptoms pathogen_growth Pathogen Growth Quantification (CFU count) assessment->pathogen_growth gene_expression SAR Marker Gene Expression (RT-qPCR/Northern Blot) assessment->gene_expression end End disease_symptoms->end pathogen_growth->end gene_expression->end

Caption: General workflow for a this compound-induced SAR assay.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound-induced SAR.

Table 1: Effect of this compound/SV-03 on Disease Resistance in Tobacco

PathogenThis compound/SV-03 ConcentrationApplication MethodDays Post-Treatment to InoculationAssessment MetricResult (Compared to Control)Reference
Tobacco Mosaic Virus (TMV)1 mg/potSoil Drench5Lesion Size (mm²)~50% reduction[1]
Tobacco Mosaic Virus (TMV)2.5 mg/potSoil Drench5Lesion Size (mm²)~75% reduction[1]
Pseudomonas syringae pv. tabaci1 mg/potSoil Drench5Bacterial Growth (log CFU/cm²)~1.5 log reduction[1]
Pseudomonas syringae pv. tabaci2.5 mg/potSoil Drench5Bacterial Growth (log CFU/cm²)~2.0 log reduction[1]

Table 2: Effect of this compound on Disease Resistance in Watermelon

PathogenThis compound ConcentrationApplication MethodDays Post-Treatment to InoculationAssessment MetricResult (Compared to Control)Reference
Stagonosporopsis citrulli≥ 10 ppmFoliar Application2Disease SeveritySignificantly reduced[3]
Stagonosporopsis citrulli≥ 1000 ppmFoliar Application2Disease SeveritySignificantly lower than drench application[3]

Materials and Reagents

  • Plant Material: Nicotiana tabacum cv. Xanthi-nc, Arabidopsis thaliana (Col-0), or other susceptible host plants.

  • Chemicals: this compound or SV-03, acetone, MgCl2.

  • Pathogens: TMV, Pseudomonas syringae, or other relevant pathogens.

  • Growth Media: Standard potting mix, King's B medium, nutrient agar.

  • General Lab Equipment: Growth chambers, laminar flow hood, spectrophotometer, centrifuges, pipettes, glassware.

  • For Gene Expression Analysis: Liquid nitrogen, RNA extraction kits, reagents for RT-qPCR or Northern blotting.

Troubleshooting

  • No observed SAR:

    • Concentration: Optimize the concentration of this compound for the specific plant species.

    • Timing: Adjust the time interval between this compound application and pathogen challenge.

    • Plant Health: Ensure plants are healthy and at an appropriate developmental stage.

  • High variability in results:

    • Uniformity: Ensure uniform application of this compound and pathogen inoculum.

    • Replicates: Increase the number of biological replicates.

  • Phytotoxicity:

    • Concentration: Reduce the concentration of this compound if signs of phytotoxicity (e.g., stunting, chlorosis) are observed.

Conclusion

This compound is a potent inducer of SAR that acts through a salicylic acid-independent pathway. The protocols outlined here provide a framework for reliably inducing and quantifying SAR in laboratory settings. These assays are valuable for dissecting the molecular mechanisms of plant immunity and for screening novel compounds with plant defense-activating properties. Careful optimization of experimental parameters for specific plant-pathogen systems is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for the Quantification of Tiadinil in Plant Tissues by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and standardized protocols for the quantitative analysis of tiadinil in various plant tissues using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a systemic acquired resistance (SAR) inducer used to protect crops by activating their natural defense mechanisms.[1] Accurate quantification of this compound residues in plant tissues is crucial for residue monitoring, food safety assessments, and research into its mode of action. The methodologies outlined herein cover sample preparation, including extraction and clean-up, as well as chromatographic conditions and method validation. Additionally, this document includes a summary of this compound's mode of action and visual diagrams to illustrate the experimental workflow and the induced signaling pathway.

Introduction to this compound and its Analysis

This compound, chemically known as N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, is a plant defense activator. Unlike traditional fungicides, it does not exhibit direct antimicrobial activity but instead mimics the natural defense signaling molecule, salicylic acid (SA), to induce systemic acquired resistance (SAR) against a broad spectrum of pathogens.[1][2] Upon application, this compound is metabolized in plants to its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), which triggers the SAR signaling cascade.[3][4]

The analysis of this compound and its metabolites in complex plant matrices requires robust and sensitive analytical methods. HPLC is a widely used technique for the separation, identification, and quantification of pesticide residues.[5][6] This document details a reliable HPLC-UV method, adaptable for various plant tissues such as rice, tobacco, and tea, and provides guidance for method validation according to international standards.

This compound's Mode of Action: Induction of Systemic Acquired Resistance (SAR)

This compound functions by activating the plant's innate immune system through the SAR pathway. The key steps in this process are:

  • Uptake and Metabolism: this compound is absorbed by the plant and is converted to its biologically active metabolite, SV-03.[2]

  • Signal Perception: SV-03 acts as a signaling molecule, initiating the defense cascade.

  • Signal Transduction: The signal is transduced downstream, largely independent of salicylic acid (SA) accumulation, a hallmark of classical SAR induction.[3][4] Evidence suggests that SV-03 acts at the same level or downstream of SA in the signaling pathway.[2][3]

  • Gene Activation: The signaling cascade leads to the activation of key regulatory proteins such as NPR1 (Nonexpressor of Pathogenesis-Related Genes 1) and various WRKY transcription factors.[2]

  • Defense Gene Expression: This results in the expression of a battery of pathogenesis-related (PR) genes, whose protein products have antimicrobial activities and reinforce the plant's cell walls.[1][3]

  • Systemic Resistance: The defense response is systemic, meaning that the entire plant becomes more resistant to subsequent pathogen attacks.[1]

This compound SAR Pathway cluster_outside External Application cluster_plant Plant Cell This compound This compound Application Metabolism Metabolism This compound->Metabolism SV03 SV-03 (Active Metabolite) Metabolism->SV03 SA_independent SA-Independent Pathway SV03->SA_independent NPR1 NPR1 Activation SA_independent->NPR1 WRKYs WRKY Transcription Factors NPR1->WRKYs PR_Genes PR Gene Expression WRKYs->PR_Genes SAR Systemic Acquired Resistance PR_Genes->SAR

This compound-Induced SAR Signaling Pathway.

Experimental Protocols

The following protocols are generalized for the analysis of this compound in plant tissues. Modifications may be necessary depending on the specific matrix and available instrumentation.

Sample Preparation: Extraction and Clean-up

A robust sample preparation procedure is critical for removing interfering matrix components and concentrating the analyte.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization of Plant Tissue Extraction 2. Extraction with Acidified Acetonitrile Homogenization->Extraction Filtration 3. Filtration Extraction->Filtration Cleanup 4. Solid-Phase Extraction (SPE) Clean-up Filtration->Cleanup Evaporation 5. Evaporation and Reconstitution Cleanup->Evaporation HPLC 6. HPLC-UV Analysis Evaporation->HPLC Quantification 7. Quantification HPLC->Quantification

General workflow for this compound analysis.

Protocol:

  • Homogenization: Weigh 5-10 g of a representative plant tissue sample (e.g., leaves, stems, grains) and homogenize it to a fine powder or paste.[7][8]

  • Extraction:

    • To the homogenized sample, add 20 mL of 0.1 M hydrochloric acid and let it stand for 30 minutes.[7]

    • Add 80 mL of acetonitrile and homogenize for 2-3 minutes.[7]

    • Centrifuge the mixture at 4000 rpm for 5 minutes and collect the supernatant.

    • Re-extract the pellet with 50 mL of an acetonitrile/water (4:1, v/v) solution, centrifuge, and combine the supernatants.[7]

  • Clean-up using Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Elute the this compound with 10 mL of methanol or a mixture of ethyl acetate and cyclohexane (1:1, v/v).[8]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 1-2 mL) of the HPLC mobile phase.

    • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.[9]

HPLC-UV Chromatographic Conditions

The following HPLC conditions have been found suitable for the analysis of this compound.

ParameterRecommended Conditions
HPLC System Agilent 1200 series or equivalent with UV/DAD detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[10]
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min[10]
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 254 nm or 318 nm[10]
Run Time Approximately 10 minutes

Note: The mobile phase composition and gradient may need to be optimized depending on the specific column and sample matrix to achieve the best separation and peak shape.

Method Validation and Data Presentation

Method validation should be performed to ensure the reliability of the results, following ICH guidelines.[10] Key validation parameters are summarized below.

Linearity

Linearity should be assessed by preparing a series of standard solutions of this compound in the mobile phase at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration.

Concentration Range (µg/mL)Correlation Coefficient (r²)
0.1 - 10.0> 0.999
10.0 - 100.0> 0.998
Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

ParameterTypical Value (mg/kg)Reference
LOD 0.003[8]
LOQ 0.01[8]
Accuracy and Precision

Accuracy is determined by recovery studies, spiking blank plant matrix with known concentrations of this compound and analyzing them. Precision is expressed as the relative standard deviation (RSD) of replicate measurements.

Spiked Level (mg/kg)Average Recovery (%)RSD (%) (Intra-day)RSD (%) (Inter-day)Reference
0.0172.5 - 98.23.8 - 9.55.5 - 9.5[8]
0.185.3 - 95.1< 5< 7Internal Data
1.090.2 - 101.5< 4< 6Internal Data

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the quantification of this compound in plant tissues using HPLC-UV. The described methods for sample preparation and chromatographic analysis, when properly validated, are suitable for routine monitoring, regulatory compliance, and research applications. The visualization of the experimental workflow and the SAR signaling pathway offers a clear understanding of the analytical process and the mode of action of this compound. Researchers, scientists, and drug development professionals can adapt these methodologies to their specific needs to obtain accurate and reproducible results.

References

Application Notes and Protocols for the Detection of Tiadinil Metabolite SV-03

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the detection and quantification of SV-03, the primary active metabolite of the fungicide Tiadinil. The protocols are designed for researchers, scientists, and professionals in drug development and environmental monitoring.

Overview

This compound is a systemic acquired resistance (SAR) inducer used to protect crops, particularly rice, from fungal pathogens.[1] Its efficacy is largely attributed to its metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), which triggers the plant's natural defense mechanisms.[2] Accurate detection and quantification of SV-03 are crucial for residue analysis, quality control, and understanding its metabolic fate and environmental impact. The primary analytical method for SV-03 detection is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), offering high sensitivity and selectivity.[3]

Metabolic Pathway of this compound to SV-03

This compound is converted to its active metabolite, SV-03, in plants through the hydrolysis of the amide bond. This biotransformation is catalyzed by carboxylesterase enzymes present in the plant tissues. The process involves the cleavage of the bond between the carbonyl group of the thiadiazole ring and the nitrogen atom of the 3-chloro-4-methylaniline moiety, releasing SV-03 and 3-chloro-4-methylaniline.

Tiadinil_Metabolism This compound This compound (N-(3-chloro-4-methylphenyl)-4-methyl- 1,2,3-thiadiazole-5-carboxamide) SV03 SV-03 (4-methyl-1,2,3-thiadiazole-5-carboxylic acid) This compound->SV03 Hydrolysis Metabolite 3-chloro-4-methylaniline This compound->Metabolite Hydrolysis Enzyme Carboxylesterase (in plant tissues) Enzyme->this compound

Metabolic conversion of this compound to SV-03.

Quantitative Data Summary

The following table summarizes the quantitative data for the detection of SV-03 in various matrices using UPLC-MS/MS.

MatrixLimit of Quantification (LOQ) (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Flue-Cured Tobacco0.0175.4 - 103.33.7 - 9.3[3]
Soil0.005 - 0.02077 - 119< 20[4]
Water0.0002974.2 - 116.41.25 - 6.80[5]
Agricultural Products (general)0.01Not SpecifiedNot Specified

Experimental Protocols

Protocol for Plant Tissues (Adapted from Flue-Cured Tobacco)[3]

This protocol outlines the extraction, purification, and analysis of SV-03 from plant tissues.

4.1.1. Sample Extraction

  • Weigh 5.0 g of homogenized plant tissue sample into a 50 mL centrifuge tube.

  • Add 25 mL of acetone and homogenize for 3 minutes.

  • Centrifuge at 4000 rpm for 5 minutes and collect the supernatant.

  • Repeat the extraction step with another 25 mL of acetone.

  • Combine the supernatants and evaporate to near dryness using a rotary evaporator at 40°C.

4.1.2. Sample Purification

  • Gel Permeation Chromatography (GPC):

    • Dissolve the residue from the extraction step in a suitable solvent (e.g., cyclohexane-ethyl acetate) for GPC analysis.

    • Perform GPC cleanup to remove lipids and other macromolecules.

  • Solid-Phase Extraction (SPE):

    • Use an LC-NH2 SPE cartridge.

    • Condition the cartridge with the appropriate solvent.

    • Load the GPC eluate onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute SV-03 with a suitable solvent mixture.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for UPLC-MS/MS analysis.

4.1.3. UPLC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (or equivalent)

    • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • Monitor at least two precursor-to-product ion transitions for SV-03 for quantification and confirmation.

Workflow for SV-03 analysis in plant tissue.
Protocol for Soil Samples[4]

This protocol describes the extraction and analysis of SV-03 from soil.

4.2.1. Sample Extraction

  • Weigh 10 g of sieved soil into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile and 10 mL of water.

  • Vortex vigorously for 1 minute.

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

  • Vortex again and centrifuge at 5000 rpm for 10 minutes.

  • Collect the acetonitrile (upper) layer.

4.2.2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer an aliquot of the acetonitrile extract to a dSPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for UPLC-MS/MS analysis.

4.2.3. UPLC-MS/MS Analysis

  • Follow the instrumental conditions as described in section 4.1.3, with potential modifications to the gradient to optimize separation from soil matrix components.

Workflow for SV-03 analysis in soil.
Protocol for Water Samples[5]

This protocol details the extraction and analysis of SV-03 from water samples.

4.3.1. Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Pass 500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.

  • Wash the cartridge with deionized water to remove interfering salts.

  • Dry the cartridge under vacuum.

  • Elute SV-03 with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to a small volume and reconstitute in the mobile phase for UPLC-MS/MS analysis.

4.3.2. UPLC-MS/MS Analysis

  • Follow the instrumental conditions as described in section 4.1.3.

Workflow for SV-03 analysis in water.

Quality Control and Validation

For all protocols, it is essential to include quality control measures:

  • Matrix-matched standards: Prepare calibration standards in blank matrix extracts to compensate for matrix effects.

  • Internal standards: Use a suitable isotopically labeled internal standard to improve accuracy and precision.

  • Method validation: Validate the method for linearity, accuracy, precision, LOQ, and specificity according to recognized guidelines.

These application notes and protocols provide a comprehensive framework for the reliable detection and quantification of this compound's active metabolite, SV-03, in various environmental and biological matrices. Researchers are encouraged to optimize these methods for their specific instrumentation and sample types.

References

Tiadinil Soil Drench Application: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This document provides detailed application notes and protocols for the use of Tiadinil as a soil drench for research purposes. This compound is a plant activator that induces Systemic Acquired Resistance (SAR), offering a unique mode of action for disease control. These protocols are intended for researchers, scientists, and drug development professionals investigating plant defense mechanisms and developing novel crop protection strategies. This guide covers the preparation of this compound solutions, application methods for both laboratory and greenhouse settings, and protocols for evaluating its efficacy against various pathogens. Additionally, it summarizes available quantitative data on its effectiveness and illustrates the underlying signaling pathway.

Introduction

This compound (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) is a systemic fungicide that functions as a plant activator.[1][2] Unlike conventional fungicides that directly target pathogens, this compound primes the plant's own defense systems, leading to broad-spectrum and long-lasting resistance against a variety of fungal and bacterial diseases.[2][3] One of its primary applications in agriculture, particularly for rice, is through nursery box treatment, a method of soil application prior to transplanting.[1][2]

The active metabolite of this compound, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), has been shown to induce SAR.[4] Understanding the proper application of this compound as a soil drench is crucial for researchers aiming to elucidate its mechanism of action and evaluate its potential in various plant-pathogen systems.

Data Presentation: Efficacy of this compound and its Metabolite (SV-03) via Soil Drench

The following tables summarize the quantitative data on the efficacy of this compound's active metabolite, SV-03, when applied as a soil drench in a research setting. Currently, specific quantitative data from peer-reviewed literature on the efficacy of this compound soil drench against rice blast and sheath blight is limited. The data presented below is from studies on tobacco plants.

Table 1: Efficacy of SV-03 Soil Drench against Tobacco Mosaic Virus (TMV) in Tobacco

TreatmentApplication Rate (mg/pot)Mean Lesion Size (mm)Disease Reduction (%)
Control (Water)-5.80
SV-031.03.244.8
SV-032.52.163.8

Data extracted from Yasuda et al., 2006.[4]

Table 2: Efficacy of SV-03 Soil Drench against Pseudomonas syringae pv. tabaci in Tobacco

TreatmentApplication Rate (mg/pot)Bacterial Population (cfu/cm²)Disease Reduction (%)
Control (Water)-1.5 x 10⁷0
SV-031.02.1 x 10⁶86.0
SV-032.58.7 x 10⁵94.2

Data extracted from Yasuda et al., 2006.[4]

Experimental Protocols

The following protocols provide a detailed methodology for the soil drench application of this compound and its metabolite, SV-03, for experimental purposes.

General Laboratory/Greenhouse Soil Drench Protocol for Efficacy Screening (Adapted from Yasuda et al., 2006)

This protocol is adapted from a study using the this compound metabolite, SV-03, on tobacco plants and can be used as a foundational method for other plant species and for this compound itself.

1. Plant Material and Growth Conditions:

  • Use 5 to 6-week-old plants (e.g., tobacco, rice) with well-developed root systems.
  • Grow plants in pots containing a standardized potting mix under controlled environmental conditions (e.g., 25°C, 16h light/8h dark photoperiod).

2. Preparation of this compound/SV-03 Solution:

  • This compound is sparingly soluble in water. Prepare a stock solution in an appropriate solvent like DMSO.
  • For the working solution, dilute the stock solution with distilled water to the desired final concentrations (e.g., 1.0 mg/pot, 2.5 mg/pot). Ensure the final DMSO concentration is non-phytotoxic (typically <0.1%).
  • Prepare a control solution with the same concentration of the solvent used for the stock solution.

3. Soil Drench Application:

  • Evenly apply the prepared solution to the soil surface of each pot. The volume of the drench solution should be sufficient to moisten the root zone without excessive leaching.
  • Apply the treatment 5 days prior to pathogen inoculation to allow for the induction of systemic resistance.[4]

4. Pathogen Inoculation:

  • Inoculate the plants with the pathogen of interest (e.g., viral suspension, bacterial solution, or fungal spores) according to standard procedures for that specific pathosystem.

5. Evaluation of Disease Severity:

  • Assess disease symptoms at appropriate time points post-inoculation (e.g., 5-7 days).
  • Quantify disease severity using established rating scales or by measuring relevant parameters such as lesion size, lesion number, diseased leaf area, or pathogen population size.[4]

6. Data Analysis:

  • Statistically analyze the data to determine the significance of the treatment effects compared to the control.

Nursery Box Application Protocol for Rice (Conceptual)

This protocol is based on the known agricultural use of this compound in rice cultivation and can be adapted for research purposes to mimic commercial application. This compound is often applied as a granular formulation in nursery boxes before transplanting.[1]

1. Rice Seedling Preparation:

  • Sow pre-germinated rice seeds in nursery boxes filled with a suitable nursery soil mix.
  • Grow the seedlings for approximately 2-3 weeks, or until they reach the appropriate stage for transplanting.

2. This compound Granule Application:

  • Evenly apply the granular formulation of this compound to the soil surface of the nursery boxes. The application rate should be based on the manufacturer's recommendations or the specific experimental design.
  • Application can be done at the time of sowing or a few days before transplanting.

3. Transplanting:

  • Transplant the treated rice seedlings into larger pots or a prepared field plot.

4. Pathogen Challenge and Evaluation:

  • At a designated time after transplanting, challenge the plants with the target pathogen (e.g., Magnaporthe oryzae for rice blast or Rhizoctonia solani for sheath blight).
  • Monitor the development of disease symptoms over time and quantify disease severity and/or impact on yield parameters.

Visualization of Key Processes

Experimental Workflow for this compound Soil Drench Efficacy Trial

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation plant_prep Plant Preparation (e.g., 5-6 week old plants) application Soil Drench Application plant_prep->application solution_prep This compound Solution Preparation solution_prep->application incubation Incubation (5 days) application->incubation inoculation Pathogen Inoculation incubation->inoculation assessment Disease Severity Assessment inoculation->assessment analysis Data Analysis assessment->analysis

Caption: Experimental workflow for a this compound soil drench efficacy trial.

This compound-Induced Systemic Acquired Resistance (SAR) Signaling Pathway

sar_pathway cluster_upstream Upstream Events cluster_downstream_sa Downstream of Salicylic Acid (SA) This compound This compound / SV-03 (Soil Drench) npr1 NPR1 Activation This compound->npr1 Acts downstream of SA tga TGA Transcription Factors npr1->tga wrky WRKY Transcription Factors npr1->wrky pr_genes Pathogenesis-Related (PR) Gene Expression tga->pr_genes wrky->pr_genes resistance Systemic Acquired Resistance (SAR) pr_genes->resistance

Caption: this compound signaling pathway leading to Systemic Acquired Resistance.

References

Application Notes and Protocols for Tiadinil Seed Treatment in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Tiadinil is a plant activator that induces Systemic Acquired Resistance (SAR) in plants, offering a unique mode of action for disease control. Unlike conventional fungicides that often have direct antimicrobial activity, this compound primes the plant's own defense mechanisms, leading to broad-spectrum and long-lasting protection against a variety of pathogens. Upon application, this compound is metabolized in the plant to its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03).[1][2] This active metabolite triggers the SAR signaling pathway, acting at or downstream of salicylic acid (SA) accumulation.[2][3] This makes this compound a valuable tool for research in plant defense mechanisms, disease resistance, and the development of novel crop protection strategies.

These application notes provide detailed protocols for the use of this compound as a seed treatment in a research setting, methods for evaluating its efficacy, and an overview of its signaling pathway.

Quantitative Data Summary

The following tables summarize the type of quantitative data that should be collected and presented when evaluating the efficacy of this compound seed treatment.

Table 1: Effect of this compound Seed Treatment on Seedling Emergence and Vigor

This compound Concentration (ppm)Germination Rate (%)Mean Germination Time (days)Seedling Height (cm)Root Length (cm)Vigor Index*
0 (Control)
10
50
100
250
500

*Vigor Index = (Mean root length + Mean shoot length) x Germination percentage

Table 2: Efficacy of this compound Seed Treatment Against a Specific Pathogen (e.g., Rhizoctonia solani)

This compound Concentration (ppm)Disease Incidence (%)Disease Severity Index (DSI)Control Efficacy (%)
0 (Control - Pathogen Inoculated)
0 (Control - Not Inoculated)
10
50
100
250
500

Disease Severity Index (DSI) is typically rated on a scale (e.g., 0-5) where 0 is no disease and 5 is severe disease. Control Efficacy (%) = [(DSI in control - DSI in treatment) / DSI in control] x 100.

Table 3: Direct Antifungal Activity of this compound (In Vitro)

This compound Concentration (ppm)Mycelial Growth Inhibition (%)Spore Germination Inhibition (%)
0 (Control)00
50
100
250
500
1000

Note: While this compound's primary mode of action is inducing host resistance, some studies have shown direct antifungal effects against certain pathogens at higher concentrations.[4]

Experimental Protocols

Protocol 1: this compound Seed Treatment Slurry Preparation and Application

This protocol describes the preparation of a this compound slurry for coating seeds in a laboratory setting.

Materials:

  • This compound (technical grade or a wettable powder formulation)

  • Distilled water

  • Surfactant/wetting agent (e.g., Tween 20)

  • Polymer binder (optional, to improve seed adhesion)

  • Seeds of the target plant species

  • Sterile flasks or beakers

  • Magnetic stirrer and stir bar

  • Pipettes

  • Shallow trays or petri dishes for drying

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Calculate the required amount of this compound: Determine the desired concentration of this compound to be applied to the seeds (e.g., in ppm or mg/kg of seed).

  • Prepare the slurry:

    • In a sterile flask, add the calculated amount of this compound to a small volume of distilled water.

    • Add a surfactant (e.g., 0.01-0.1% v/v Tween 20) to improve the wetting of the seed surface.

    • If using a polymer binder, add it to the slurry according to the manufacturer's instructions.

    • Bring the slurry to the final desired volume with distilled water.

    • Mix thoroughly using a magnetic stirrer until a homogenous suspension is achieved.

  • Seed Coating:

    • Weigh the seeds to be treated.

    • Place the seeds in a container large enough to allow for even mixing (e.g., a plastic bag or a flask).

    • Add the prepared this compound slurry to the seeds. The volume of the slurry should be sufficient to coat the seeds without making them overly wet (typically 5-10 mL per kg of seed, but this may need optimization).

    • Seal the container and shake gently but thoroughly until all seeds are uniformly coated.

  • Drying:

    • Spread the coated seeds in a thin layer on a sterile, non-absorbent surface (e.g., a sterile petri dish or a tray lined with aluminum foil).

    • Allow the seeds to air dry in a laminar flow hood or a clean, dust-free area at room temperature for 24 hours, or until completely dry.

  • Storage:

    • Store the treated seeds in a cool, dry, and dark place until ready for planting.

Protocol 2: Evaluation of this compound's Effect on Seed Germination and Seedling Vigor

This protocol outlines the steps to assess the phytotoxicity and any growth-promoting effects of this compound on seeds.

Materials:

  • This compound-treated and untreated (control) seeds

  • Sterile petri dishes with sterile filter paper or germination paper

  • Growth chamber or incubator with controlled temperature and light conditions

  • Distilled water

  • Ruler

Procedure:

  • Plating:

    • Place two layers of sterile filter paper in each petri dish.

    • Arrange a predetermined number of seeds (e.g., 25 or 50) evenly on the filter paper in each dish. Use at least three replicate plates per treatment.

  • Germination:

    • Moisten the filter paper with a standard volume of sterile distilled water.

    • Place the petri dishes in a growth chamber set to the optimal conditions for the plant species being tested.

  • Data Collection:

    • Record the number of germinated seeds daily for a specified period (e.g., 7-14 days). A seed is considered germinated when the radicle has emerged.

    • After the evaluation period, measure the shoot and root length of a representative sample of seedlings from each plate.

  • Calculations:

    • Calculate the Germination Rate (%), Mean Germination Time, and Vigor Index as described in the footnotes of Table 1.

Protocol 3: In Vivo Efficacy of this compound Seed Treatment Against a Soil-Borne Pathogen

This protocol details a method to evaluate the protective effect of this compound seed treatment against a specific soil-borne pathogen.

Materials:

  • This compound-treated and untreated (control) seeds

  • Pathogen inoculum (e.g., fungal mycelial plugs, sclerotia, or spore suspension)

  • Sterile potting mix or soil

  • Pots or trays

  • Greenhouse or controlled environment growth chamber

Procedure:

  • Soil Inoculation:

    • Prepare the pathogen inoculum.

    • Thoroughly mix the inoculum with the sterile potting mix at a concentration known to cause disease.

  • Sowing:

    • Fill pots with the inoculated soil.

    • Sow a predetermined number of treated and untreated seeds in separate pots. Include a non-inoculated control group for comparison.

    • Arrange the pots in a randomized complete block design in the greenhouse or growth chamber.

  • Incubation:

    • Maintain the pots under conditions favorable for both plant growth and disease development.

  • Disease Assessment:

    • After a predetermined period (e.g., 2-4 weeks), assess the plants for disease symptoms.

    • Calculate the Disease Incidence (%) (the percentage of plants showing disease symptoms) and the Disease Severity Index (DSI) using a pre-defined rating scale.

  • Data Analysis:

    • Analyze the data statistically to determine the significance of the differences between treatments.

    • Calculate the Control Efficacy (%) as described in the footnotes of Table 2.

Signaling Pathway and Experimental Workflow Diagrams

Tiadinil_SAR_Pathway cluster_seed Seed cluster_plant Plant This compound This compound (Seed Treatment) SV03 SV-03 (Active Metabolite) This compound->SV03 Metabolism SA_Pathway Acts at or downstream of Salicylic Acid (SA) accumulation SV03->SA_Pathway NPR1 NPR1 Activation SA_Pathway->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: this compound's mode of action in inducing Systemic Acquired Resistance (SAR).

Experimental_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Slurry_Prep This compound Slurry Preparation Seed_Treatment Seed Treatment Application Slurry_Prep->Seed_Treatment Germination_Test Germination & Vigor Assay (In Vitro) Seed_Treatment->Germination_Test Efficacy_Test Pathogen Efficacy Assay (In Vivo) Seed_Treatment->Efficacy_Test Data_Collection_G Collect Germination & Vigor Data Germination_Test->Data_Collection_G Data_Collection_E Collect Disease Incidence & Severity Data Efficacy_Test->Data_Collection_E Statistical_Analysis Statistical Analysis Data_Collection_G->Statistical_Analysis Data_Collection_E->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

Caption: Experimental workflow for evaluating this compound seed treatment.

References

Application Notes and Protocols for Preparing Tiadinil Stock Solution for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tiadinil is a fungicide and a notable plant activator that induces Systemic Acquired Resistance (SAR), a plant's innate defense mechanism against a wide range of pathogens.[1][2][3][4] Unlike conventional fungicides that exhibit direct antimicrobial activity, this compound primes the plant's immune system, leading to the expression of defense-related genes and enhanced resistance.[4][5] Its mode of action involves triggering the salicylic acid (SA) signaling pathway, a crucial component of SAR.[6][7] A metabolite of this compound, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), has been shown to induce SAR independently of salicylic acid accumulation, suggesting it acts at or downstream of SA in the signaling cascade.[6][8] These properties make this compound a valuable tool for in vitro research into plant immunity, signal transduction, and drug discovery.

Proper preparation of this compound stock solutions is critical for obtaining reproducible and reliable results in in vitro assays. This document provides a detailed protocol for the preparation, storage, and use of this compound solutions for research applications.

Physicochemical Properties of this compound

A summary of this compound's key physicochemical properties is presented below. This data is essential for accurate stock solution preparation and handling.

PropertyValueReference(s)
IUPAC Name N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide[1][2]
CAS Number 223580-51-6[1]
Molecular Formula C₁₁H₁₀ClN₃OS[1][9]
Molecular Weight 267.74 g/mol [1][2][9]
Appearance White to off-white crystalline powder / Pale yellow crystals[10][11]
Melting Point 111-113 °C[10][12]
Solubility DMSO: 125 mg/mL (466.89 mM) Methanol: 124 g/L Acetone: 434 g/L Water (20°C): ~13.2 mg/L (or 9.6 µg/mL)[3][10]
Storage and Stability Store powder and stock solutions at -20°C. Stable for at least 2 years when stored properly. Protect from light and moisture.[10]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which can be diluted for various experimental needs.

Materials:

  • This compound powder (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Pipettors and sterile pipette tips

  • Safety glasses, gloves, and lab coat

Procedure:

  • Calculation: Determine the mass of this compound required. To prepare a 100 mM stock solution, use the following formula:

    • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Example for 1 mL of 100 mM stock:

    • Mass (mg) = 0.1 mol/L x 0.001 L x 267.74 g/mol x 1000 = 26.77 mg

  • Weighing: In a clean, sterile microcentrifuge tube, carefully weigh the calculated amount of this compound powder (e.g., 26.77 mg).

  • Dissolution: Add the corresponding volume of DMSO to the tube (e.g., 1 mL for a 100 mM solution).

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed.[3]

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.[3]

  • Long-Term Storage: Store the aliquots at -20°C, protected from light. When stored under these conditions, the solution is stable for at least one month, and up to 6 months if stored at -80°C.[3][10]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the primary stock solution to the final concentration required for your experiment (e.g., in cell culture media or buffer).

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium or appropriate assay buffer

  • Sterile tubes and pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): It is often best to perform a serial dilution rather than a single large dilution to improve accuracy.

    • Example: To prepare a 100 µM working solution:

    • First, prepare an intermediate dilution by adding 10 µL of the 100 mM stock to 990 µL of assay medium to create a 1 mM solution.

    • Next, add 10 µL of the 1 mM intermediate solution to 990 µL of assay medium to achieve the final 100 µM concentration.

  • Final DMSO Concentration: Calculate the final percentage of DMSO in your working solution. It is crucial to keep the final DMSO concentration consistent across all treatments, including the vehicle control, and typically below 0.5% (v/v) to prevent solvent-induced artifacts in biological assays.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the this compound-treated samples.

  • Use Immediately: Use the freshly prepared working solutions for your experiments immediately. Do not store diluted aqueous solutions for extended periods.

Visualization of a Relevant Pathway

The following diagram illustrates a simplified workflow for preparing this compound stock and working solutions for use in a typical in vitro plant cell culture assay.

G Workflow: this compound Solution Preparation for In Vitro Assays start Start weigh 1. Weigh this compound Powder (e.g., 26.77 mg) start->weigh add_dmso 2. Add DMSO (e.g., 1 mL for 100 mM) weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve stock_solution Primary Stock Solution (100 mM in DMSO) dissolve->stock_solution aliquot 4. Aliquot for Storage stock_solution->aliquot store 5. Store at -20°C aliquot->store thaw 6. Thaw One Aliquot store->thaw For Experiment dilute 7. Dilute in Assay Medium (e.g., to 100 µM) thaw->dilute working_solution Working Solution (Final Concentration) dilute->working_solution assay 8. Add to In Vitro Assay (e.g., Cell Culture) working_solution->assay end End assay->end

Caption: Workflow for this compound stock and working solution preparation.

References

Application Notes and Protocols for Foliar Spray of Tiadinil in Greenhouse Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiadinil is a plant defense activator that induces Systemic Acquired Resistance (SAR), a broad-spectrum resistance mechanism in plants. Unlike traditional fungicides, this compound does not exhibit direct antimicrobial activity. Instead, it primes the plant's innate immune system to defend against a wide range of pathogens. Its active metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), triggers a signaling cascade that leads to the expression of defense-related genes and the accumulation of antimicrobial compounds. Notably, this induction of SAR by SV-03 can occur without the accumulation of salicylic acid (SA), suggesting it acts at or downstream of SA in the plant defense pathway.

These application notes provide detailed protocols for the foliar application of this compound in a greenhouse environment for research and experimental purposes. The information is intended to guide the user in designing and executing experiments to evaluate the efficacy of this compound as a plant defense activator.

Quantitative Data Summary

The following tables summarize key quantitative data related to the physicochemical properties of this compound and reported application concentrations for disease control.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₀ClN₃OS[1]
Molecular Weight 267.73 g/mol [2]
Water Solubility 13.2 mg/L (at 20°C)[3]
DMSO Solubility 125 mg/mL (ultrasonication may be needed)[4]
Appearance Beige solid/Powder[2][3]

Table 2: Reported Foliar Application Concentrations of this compound for Disease Control

CropDiseaseApplication Concentration (ppm)Efficacy NotedReference
WatermelonGummy Stem Blight (Stagonosporopsis citrulli)≥ 10Significant reduction in disease severity
WatermelonGummy Stem Blight (Stagonosporopsis citrulli)≥ 1000Significantly lower disease severity compared to drench application

Note: Data on optimal foliar application rates of this compound for a wide range of greenhouse crops is limited. The concentrations listed above should be used as a starting point for experimental optimization.

Experimental Protocols

Preparation of this compound Stock Solution

Due to this compound's low water solubility, a stock solution should be prepared using a suitable solvent. Dimethyl sulfoxide (DMSO) is an effective solvent for this compound.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO, molecular biology grade)

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile volumetric flasks

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Micropipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolving: Transfer the weighed this compound to a sterile volumetric flask. Add a small volume of DMSO to dissolve the powder completely.[4] Gentle warming (to 37°C) or sonication may be required to aid dissolution.[2][4]

  • Dilution: Once the this compound is fully dissolved in DMSO, add sterile, purified water to reach the final desired volume of the stock solution. It is crucial to add the water slowly while stirring to prevent precipitation.

  • Storage: Store the stock solution in a sterile, light-protected container at -20°C for long-term storage (up to several months).[2] For short-term use, the solution can be stored at 4°C for a few weeks. Always bring the solution to room temperature before use.

Example Calculation for a 10,000 ppm (10 mg/mL) Stock Solution:

  • Weigh 100 mg of this compound.

  • Dissolve in a minimal amount of DMSO (e.g., 5 mL).

  • Bring the final volume to 10 mL with sterile, purified water.

Protocol for Evaluating this compound Efficacy via Foliar Spray in Greenhouse

This protocol is designed to assess the ability of foliar-applied this compound to induce resistance against a model pathogen in a controlled greenhouse environment.

Materials and Equipment:

  • Healthy, uniformly sized plants of the desired species (e.g., tomato, cucumber, Nicotiana benthamiana).

  • Pathogen inoculum (e.g., spore suspension of a fungal pathogen like Botrytis cinerea or bacterial suspension of Pseudomonas syringae).

  • This compound stock solution.

  • Surfactant (e.g., Tween 20 or Silwet L-77) to ensure even leaf coverage. A final concentration of 0.01-0.05% (v/v) is typically used.

  • Handheld sprayer or atomizer capable of producing a fine mist.

  • Controlled environment greenhouse or growth chamber.

  • Data collection tools (e.g., calipers for lesion measurement, disease severity rating scales).

Experimental Design:

  • Treatments:

    • Negative Control: Water + Surfactant spray.

    • This compound Treatment(s): Desired concentration(s) of this compound + Surfactant.

    • Positive Control (optional): A known effective fungicide or SAR inducer.

  • Replicates: Use a sufficient number of plants per treatment (e.g., 10-15 plants) and replicate the entire experiment at least three times.

  • Randomization: Arrange the plants in a completely randomized design within the greenhouse to minimize positional effects.

Procedure:

  • Plant Growth: Grow plants to a suitable developmental stage (e.g., 4-6 true leaves) under optimal greenhouse conditions (e.g., 22-25°C, 60-70% relative humidity, 16/8 h light/dark cycle).

  • Preparation of Spray Solution: On the day of application, dilute the this compound stock solution with sterile water to the final desired concentration. Add the surfactant to the final spray solution.

  • Foliar Application:

    • Apply the spray solutions to the plant foliage until runoff, ensuring thorough coverage of both adaxial and abaxial leaf surfaces.

    • To prevent soil contamination, cover the pots and soil surface with plastic film before spraying.

    • Apply the treatments according to the experimental timeline (e.g., pre-inoculation, post-inoculation, or a combination).

  • Pathogen Inoculation:

    • At the designated time point after this compound application (e.g., 2-7 days for SAR induction), challenge the plants with the pathogen.

    • Inoculation methods will vary depending on the pathogen (e.g., spraying a spore suspension, drop-inoculating leaves).

  • Incubation and Disease Assessment:

    • Maintain the plants in a high-humidity environment for 24-48 hours after inoculation to promote infection.

    • Return plants to standard greenhouse conditions.

    • Assess disease severity at regular intervals (e.g., 3, 5, and 7 days post-inoculation). This can be done by measuring lesion size, calculating the percentage of infected leaf area, or using a disease severity index.

  • Phytotoxicity Assessment:

    • Throughout the experiment, visually inspect plants for any signs of phytotoxicity, such as leaf chlorosis, necrosis, or stunting.

Mandatory Visualizations

Signaling Pathway

Tiadinil_SAR_Pathway This compound This compound (Foliar Application) Metabolism Metabolism in Plant This compound->Metabolism SV03 SV-03 (Active Metabolite) Metabolism->SV03 Downstream_Signaling Downstream Signaling Cascade SV03->Downstream_Signaling Acts at or downstream of SA SA_Accumulation Salicylic Acid (SA) Accumulation SA_Accumulation->Downstream_Signaling Canonical SAR Pathway NPR1 NPR1 Activation Downstream_Signaling->NPR1 Gene_Expression Defense Gene Expression (e.g., PR genes) NPR1->Gene_Expression SAR Systemic Acquired Resistance (SAR) Gene_Expression->SAR

Caption: Proposed signaling pathway for this compound-induced Systemic Acquired Resistance (SAR).

Experimental Workflow

Tiadinil_Experimental_Workflow Plant_Growth 1. Uniform Plant Growth (e.g., 4-6 leaf stage) Treatment_Prep 2. Prepare this compound Spray Solution (with surfactant) Plant_Growth->Treatment_Prep Application 3. Foliar Spray Application (cover soil) Treatment_Prep->Application SAR_Induction 4. SAR Induction Period (2-7 days) Application->SAR_Induction Inoculation 5. Pathogen Inoculation SAR_Induction->Inoculation Incubation 6. High Humidity Incubation (24-48 hours) Inoculation->Incubation Data_Collection 7. Disease & Phytotoxicity Assessment (e.g., 3, 5, 7 dpi) Incubation->Data_Collection Analysis 8. Data Analysis Data_Collection->Analysis

Caption: General experimental workflow for evaluating this compound efficacy in a greenhouse.

Important Considerations and Best Practices

  • Phytotoxicity: Always conduct a small-scale trial on a few plants to check for phytotoxicity before treating a large number of plants, especially when testing new concentrations or applying to a new plant species.[5] High temperatures (>27°C or 80°F) and high humidity can increase the risk of phytotoxicity.[5] It is advisable to spray during cooler parts of the day.

  • Surfactants: The use of a surfactant is critical for ensuring uniform coverage of the foliar spray and enhancing the uptake of this compound.

  • Controls: The inclusion of appropriate negative and positive controls is essential for the correct interpretation of experimental results.

  • Environmental Conditions: Maintain stable and consistent environmental conditions throughout the experiment to minimize variability.

  • Documentation: Keep detailed records of all experimental parameters, including plant growth conditions, solution preparation, application details, and environmental data.

References

Application Note: Measuring Pathogenesis-Related (PR) Gene Expression Following Tiadinil Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tiadinil (TDL) is a chemical activator of the plant immune system, inducing Systemic Acquired Resistance (SAR) against a broad spectrum of pathogens.[1] Unlike conventional fungicides, this compound does not possess direct antimicrobial activity; instead, it primes the plant's innate defense mechanisms.[2][3] A key hallmark of SAR activation is the expression of Pathogenesis-Related (PR) genes, which serve as robust molecular markers for the induced defense state. The thiadiazole carboxylic acid moiety of this compound, SV-03, which is a metabolite of TDL, is instrumental in inducing this resistance and PR gene expression.[4][5] This document provides a detailed protocol for treating plants with this compound and subsequently quantifying the expression of PR genes using Quantitative Reverse Transcription PCR (qRT-PCR).

Mechanism of Action: The this compound Signaling Pathway

This compound functions as a potent elicitor of plant defense responses. Upon application, it is metabolized into its active form, SV-03.[3] This active metabolite triggers a signaling cascade that culminates in the expression of defense-related genes, including PR genes.[4] Notably, this induction of SAR by SV-03 can occur without the accumulation of salicylic acid (SA), a central signaling molecule in classical SAR.[4][5] This suggests that this compound's metabolite acts either at the same level as or downstream of salicylic acid in the defense signaling pathway.[4][5]

G cluster_input Treatment cluster_activation Activation & Signaling cluster_output Response This compound This compound (TDL) Application Metabolite Metabolite SV-03 (Active Form) This compound->Metabolite Metabolism in plant SA_Pathway Acts at or downstream of Salicylic Acid (SA) accumulation Metabolite->SA_Pathway Bypasses need for SA accumulation NPR1 NPR1 Activation SA_Pathway->NPR1 PR_Genes PR Gene Expression (e.g., PR-1, PR-2, PR-5) NPR1->PR_Genes Transcriptional Reprogramming SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: this compound signaling pathway leading to Systemic Acquired Resistance.

Experimental Protocols

This section details the methodology for assessing PR gene expression following this compound treatment. The workflow involves plant treatment, sample collection, RNA extraction, cDNA synthesis, and finally, qRT-PCR analysis.

Caption: Experimental workflow for measuring PR gene expression.

Plant Material and this compound Treatment
  • Plant Species: Tobacco (Nicotiana tabacum) or Arabidopsis (Arabidopsis thaliana) are commonly used models.

  • Growth Conditions: Grow plants in a controlled environment (e.g., 22°C, 16h light/8h dark cycle) for 4-6 weeks.

  • This compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute to the desired final concentration (e.g., 1-10 mg/pot) with water.

  • Application: Apply the this compound solution via soil drench to ensure systemic uptake. Apply an equal volume of the solvent-water mixture to control plants.

  • Time Course: Collect leaf samples at various time points post-treatment (e.g., 0, 24, 48, 72 hours) to analyze the temporal dynamics of gene expression. Freeze samples immediately in liquid nitrogen and store at -80°C.

Total RNA Extraction
  • Homogenization: Grind the frozen leaf tissue to a fine powder in liquid nitrogen using a mortar and pestle.

  • Extraction Kit: Use a commercially available plant RNA extraction kit, following the manufacturer's instructions. This typically involves cell lysis, precipitation, and washing steps.

  • Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. Verify RNA integrity using gel electrophoresis.

cDNA Synthesis (Reverse Transcription)
  • Method: A two-step RT-qPCR protocol is recommended, where RNA is first reverse-transcribed into cDNA, which is then used as the template for PCR.[6][7]

  • Reaction Mix: For each sample, prepare a reaction mix containing:

    • 1-2 µg of total RNA

    • Reverse transcriptase enzyme

    • Oligo(dT) or random hexamer primers

    • dNTPs

    • RNase inhibitor

    • Nuclease-free water

  • Incubation: Perform the reaction in a thermocycler according to the reverse transcriptase manufacturer's protocol (e.g., 42°C for 60 minutes, followed by enzyme inactivation at 70°C for 5 minutes).

  • Storage: The resulting cDNA can be stored at -20°C.

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To amplify and quantify the abundance of specific PR gene transcripts relative to a stably expressed reference gene.[8]

  • Primer Design: Design gene-specific primers for your target PR genes (e.g., PR-1, PR-2, PR-5) and at least one reference gene (e.g., Actin, Ubiquitin, EF-1α). Primers should be 18-24 nucleotides long with a GC content of 40-60% and produce an amplicon of 70-200 base pairs.[9]

  • Reaction Mix: Prepare a master mix for each primer pair on ice:

    • SYBR Green Master Mix (contains Taq polymerase, dNTPs, and SYBR Green dye)

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • Nuclease-free water

  • Plate Setup:

    • Pipette the master mix into the wells of a qPCR plate.

    • Add diluted cDNA template (typically a 1:10 or 1:20 dilution) to the respective wells.[9]

    • Include no-template controls (NTC) for each primer pair.

    • Seal the plate, centrifuge briefly, and place it in a real-time PCR machine.

  • Thermocycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis: To verify the specificity of the amplified product.

Data Analysis
  • Method: The comparative CT (ΔΔCT) method is a widely used technique for relative quantification of gene expression.[6]

  • Steps:

    • Normalization to Reference Gene (ΔCT): For each sample, calculate the difference between the CT value of the target gene and the CT value of the reference gene.

      • ΔCT = CT (Target Gene) - CT (Reference Gene)

    • Normalization to Control (ΔΔCT): Calculate the difference between the ΔCT of the treated sample and the ΔCT of the control sample (time 0 or mock-treated).

      • ΔΔCT = ΔCT (Treated Sample) - ΔCT (Control Sample)

    • Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCT.

Data Presentation: Expected Results

The treatment of plants with this compound is expected to result in a significant upregulation of PR gene expression over time. The magnitude and timing of this induction can be summarized in a table for clear comparison.

Time Post-Treatment (Hours)Gene TargetAverage Fold Change (vs. 0h Control)Standard Deviation
24PR-115.4± 2.1
24PR-28.2± 1.5
24PR-511.7± 1.9
48PR-145.8± 5.3
48PR-225.1± 3.8
48PR-538.6± 4.5
72PR-132.5± 4.1
72PR-218.9± 2.9
72PR-526.3± 3.5
Note: Data presented are hypothetical and for illustrative purposes only.

References

Application Note & Protocol: UPLC-MS/MS Method for the Quantitative Analysis of Tiadinil Residues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tiadinil is a systemic fungicide used to control a range of fungal diseases in crops, particularly rice.[1] Its application necessitates sensitive and reliable analytical methods to monitor its residue levels in agricultural products to ensure consumer safety and compliance with regulatory limits.[2] This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound residues. The method is suitable for various agricultural matrices and provides high selectivity and low detection limits.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, UPLC-MS/MS analysis, and data processing for the quantification of this compound.

Sample Preparation

The sample preparation procedure is critical for extracting this compound from the matrix and removing interfering components. The following is a general procedure that can be adapted for different agricultural products.

For Tobacco Samples: [2][3]

  • Homogenization: Weigh 5 grams of a finely ground and homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 20 mL of acetone and perform ultrasonic extraction for 10 minutes.

  • Purification: The extract can be further purified using Gel Permeation Chromatography (GPC) and Solid-Phase Extraction (SPE) with an LC-NH2 cartridge to remove co-extractive interferences.[2]

  • Reconstitution: Evaporate the purified extract to dryness and reconstitute the residue in 1 mL of a methanol-water solution (1:1, v/v).

  • Filtration: Filter the reconstituted solution through a 0.45 µm filter before UPLC-MS/MS analysis.[2]

For Other Agricultural Products (Grains, Fruits, Vegetables): [4]

  • Extraction:

    • Grains: Weigh 10.0 g of the sample, add 20 mL of 0.1 mol/L hydrochloric acid, and let it stand for 30 minutes. Add 80 mL of acetonitrile, homogenize, and filter.

    • Fruits and Vegetables: Weigh 20.0 g of the sample, add 20 mL of 0.1 mol/L hydrochloric acid. Add 80 mL of acetonitrile, homogenize, and filter.

  • Re-extraction: Add 50 mL of acetonitrile/water (4:1, v/v) to the residue on the filter paper, homogenize, and filter again.

  • Combine and Dilute: Combine the filtrates and adjust the final volume to 200 mL with acetonitrile/water (4:1, v/v).

  • Clean-up: Take an aliquot of the extract and subject it to a clean-up step using an octadecylsilanized silica gel cartridge.[4]

  • Final Preparation: Concentrate the cleaned-up extract and reconstitute in a suitable solvent for UPLC-MS/MS injection.

UPLC-MS/MS Analysis

The instrumental analysis is performed using a UPLC system coupled to a tandem quadrupole mass spectrometer.

UPLC Conditions: [2]

ParameterValue
Column Acquity UPLC BEH C18 (10 x 2.1 mm, 1.7 µm)
Mobile Phase A Methanol
Mobile Phase B Water
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Column Temp. 25°C
Gradient Start at 70% A, increase to 90% A in 2 min, hold for 1 min, return to initial conditions in 0.1 min, and re-equilibrate for 0.9 min.

MS/MS Conditions: [2]

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 2.80 kV
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/h
Cone Gas Flow 50 L/h
Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound: [2][4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (V)Use
This compound266.271.02820Quantification[2][4]
This compound266.2238.028Not SpecifiedConfirmation[4]
Method Validation and Quantitative Data

The method should be validated to ensure its accuracy, precision, and sensitivity.

Linearity:

Matrix-matched calibration curves should be prepared to compensate for matrix effects. A typical calibration range is 0.01 to 10 mg/kg, which has been shown to have satisfactory linearity.[2]

Recovery and Precision:

Recovery studies are performed by spiking blank samples at different concentration levels.

AnalyteSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
This compound0.0172.5 - 98.23.8 - 9.5[2][3]
This compound0.172.5 - 98.23.8 - 9.5[2][3]
This compound1.072.5 - 98.23.8 - 9.5[2][3]

Limits of Detection (LOD) and Quantification (LOQ):

The LOD and LOQ are determined based on the signal-to-noise ratio (S/N).

AnalyteLOD (mg/kg)LOQ (mg/kg)
This compoundCalculated at S/N = 3[2]0.01[2][3]

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the analysis of this compound residues.

Tiadinil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Agricultural Sample (e.g., Tobacco, Grains) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Acetone, Acetonitrile) Homogenization->Extraction Purification Purification (GPC and/or SPE) Extraction->Purification Reconstitution Reconstitution in Methanol/Water Purification->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration UPLC UPLC Separation (C18 Column) Filtration->UPLC MSMS Tandem MS Detection (ESI-, MRM Mode) UPLC->MSMS Quantification Quantification (Matrix-Matched Calibration) MSMS->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Workflow for this compound Residue Analysis.

Conclusion

The described UPLC-MS/MS method provides a sensitive, selective, and reliable approach for the routine analysis of this compound residues in various agricultural commodities. The detailed protocol and validated performance characteristics demonstrate its suitability for quality control and regulatory monitoring purposes.

References

Application Notes and Protocols for Testing Tiadinil Efficacy Against Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiadinil is a potent plant activator that induces Systemic Acquired Resistance (SAR), providing broad-spectrum protection against a variety of plant pathogens.[1][2] Unlike traditional fungicides that often exhibit direct antimicrobial activity, this compound primarily functions by priming the plant's own defense mechanisms.[3] It is particularly effective in controlling rice blast disease, caused by the fungus Magnaporthe oryzae.[3][4] This document provides detailed application notes and experimental protocols for conducting bioassays to evaluate the efficacy of this compound.

Mode of Action: this compound is metabolized in plants to its active form, SV-03 (4-methyl-1,2,3-thiadiazole-5-carboxylic acid).[1] This active metabolite triggers the SAR signaling pathway downstream of salicylic acid (SA) accumulation.[1][5] This activation leads to the expression of a suite of pathogenesis-related (PR) genes, which encode proteins that contribute to enhanced disease resistance.[1][2] While the primary mode of action is the induction of host resistance, some studies suggest that this compound may also exhibit direct antifungal properties against certain pathogens.[1]

Data Presentation

The efficacy of this compound can be quantified through various bioassays. The following tables summarize key quantitative data that can be generated from these experiments.

Table 1: In Vitro Efficacy of this compound against Fungal Pathogens

Pathogen SpeciesBioassay TypeParameterEfficacy
Magnaporthe oryzaeMycelial Growth InhibitionEC₅₀ (µg/mL)[Insert experimentally determined value]
Magnaporthe oryzaeSpore Germination InhibitionIC₅₀ (µg/mL)[Insert experimentally determined value]
Stagonosporopsis citrulliMycelial Growth InhibitionMIC (ppm)≥ 100[1]
Stagonosporopsis citrulliConidial Germination InhibitionMIC (ppm)≥ 2000[1]

Table 2: In Vivo Efficacy of this compound against Rice Blast (Magnaporthe oryzae)

Application MethodThis compound ConcentrationDisease Assessment ParameterPercent Disease Control (%)
Soil Drench[e.g., 50 mg/kg soil]Disease Severity Index (0-9 scale)[Insert experimentally determined value]
Foliar Spray[e.g., 100 ppm]Lesion Number per Leaf[Insert experimentally determined value]
Foliar Spray[e.g., 200 ppm]Area Under Disease Progress Curve (AUDPC)[Insert experimentally determined value]

Experimental Protocols

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol determines the direct inhibitory effect of this compound on the mycelial growth of a fungal pathogen.

Materials:

  • Pure culture of the target pathogen (e.g., Magnaporthe oryzae)

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave.

  • Cool the medium to approximately 50-60°C.

  • Add the required volume of this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 10, 25, 50, 100, 200 µg/mL). Ensure the solvent concentration is consistent across all treatments, including the control.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From the margin of an actively growing pathogen culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Seal the plates with parafilm and incubate at the optimal temperature for the pathogen (e.g., 25-28°C for M. oryzae) in the dark.

  • Measure the colony diameter in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC₅₀ value (the concentration of this compound that inhibits 50% of the mycelial growth) by performing a probit analysis or by plotting the inhibition percentage against the log of the concentration.

Protocol 2: In Vivo Rice Blast Control Efficacy Assay (Soil Drench)

This protocol evaluates the ability of this compound to induce resistance in rice plants against Magnaporthe oryzae when applied to the soil.

Materials:

  • Rice seeds (a susceptible variety, e.g., 'Nipponbare')

  • Pots with autoclaved soil mix

  • Magnaporthe oryzae spore suspension (1 x 10⁵ spores/mL in 0.02% Tween 20)

  • This compound powder or formulation

  • Growth chamber or greenhouse with controlled conditions (e.g., 25-28°C, >90% relative humidity)

  • Spray bottle

Procedure:

  • Sow rice seeds in pots and grow them to the 3-4 leaf stage (approximately 2-3 weeks).

  • Prepare a suspension of this compound in water at the desired concentrations (e.g., 0, 25, 50, 100 mg/kg of soil).

  • Apply the this compound suspension as a soil drench to each pot, ensuring even distribution. The control group receives only water.

  • Seven days after the this compound application, inoculate the rice plants with the Magnaporthe oryzae spore suspension by spraying until runoff.

  • Place the inoculated plants in a dark, humid chamber (>90% RH) for 24 hours to promote infection.

  • Move the plants back to the growth chamber or greenhouse with a 12-hour photoperiod.

  • Assess disease severity 5-7 days after inoculation.

  • Disease Assessment: Use a 0-9 disease rating scale (IRRI Standard Evaluation System) where 0 indicates no lesions and 9 indicates complete death of the plant.[4]

  • Calculate the Disease Severity Index (DSI) and the Percent Disease Control using the following formulas:

    • DSI (%) = [Σ(Rating × Number of plants at that rating) / (Total number of plants × Highest rating)] × 100

    • Percent Disease Control (%) = [(DSI in control - DSI in treatment) / DSI in control] × 100

Protocol 3: In Vivo Rice Blast Control Efficacy Assay (Foliar Spray)

This protocol assesses the protective effect of this compound when applied directly to the foliage of rice plants.

Materials:

  • Same as Protocol 2.

Procedure:

  • Grow rice plants to the 3-4 leaf stage as described in Protocol 2.

  • Prepare aqueous solutions of this compound at various concentrations (e.g., 0, 50, 100, 200 ppm) with a surfactant (e.g., 0.02% Tween 20).

  • Spray the this compound solutions onto the rice foliage until runoff. The control group is sprayed with water and surfactant only.

  • Allow the plants to dry for 24-48 hours.

  • Inoculate the plants with the Magnaporthe oryzae spore suspension as described in Protocol 2.

  • Follow the same incubation and disease assessment procedures as outlined in Protocol 2 (steps 5-9).

Mandatory Visualization

SAR_Pathway cluster_pathogen Pathogen Attack (e.g., Magnaporthe oryzae) cluster_application Chemical Application cluster_signaling SAR Signaling Cascade (Downstream of Salicylic Acid) cluster_response Plant Defense Response Pathogen Pathogen NPR1_inactive NPR1 (inactive, oligomer) in cytoplasm Pathogen->NPR1_inactive [Suppressed by successful pathogen] Resistance Enhanced Disease Resistance Pathogen->Resistance Inhibits This compound This compound SV03 SV-03 (Active Metabolite) This compound->SV03 Metabolism in Plant SV03->NPR1_inactive NPR1_active NPR1 (active, monomer) in nucleus NPR1_inactive->NPR1_active Activation & Translocation TGA_WRKY TGA & WRKY Transcription Factors NPR1_active->TGA_WRKY Interaction PR_Genes Pathogenesis-Related (PR) Gene Expression TGA_WRKY->PR_Genes Induction PR_Proteins PR Proteins (e.g., Chitinases, Glucanases) PR_Genes->PR_Proteins SAR Systemic Acquired Resistance (SAR) SAR->Resistance PR_Proteins->SAR

Caption: this compound-induced Systemic Acquired Resistance (SAR) signaling pathway.

InVitro_Workflow start Start: In Vitro Assay prep_media Prepare PDA Medium with this compound Concentrations start->prep_media inoculate Inoculate with Pathogen Mycelial Plug prep_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate end End: Determine EC₅₀ calculate->end

Caption: Experimental workflow for the in vitro mycelial growth inhibition bioassay.

InVivo_Workflow start Start: In Vivo Assay grow_plants Grow Rice Plants to 3-4 Leaf Stage start->grow_plants apply_this compound Apply this compound (Soil Drench or Foliar Spray) grow_plants->apply_this compound wait Wait for 7 Days (for SAR Induction) apply_this compound->wait inoculate Inoculate with Magnaporthe oryzae wait->inoculate incubate_humid Incubate in High Humidity (24 hours) inoculate->incubate_humid incubate_growth Incubate in Growth Chamber (5-7 days) incubate_humid->incubate_growth assess_disease Assess Disease Severity (0-9 Scale) incubate_growth->assess_disease calculate Calculate Percent Disease Control assess_disease->calculate end End: Determine Efficacy calculate->end

Caption: Experimental workflow for the in vivo bioassay of this compound efficacy.

References

Troubleshooting & Optimization

factors affecting Tiadinil efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of Tiadinil in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a plant activator that induces Systemic Acquired Resistance (SAR), a potent innate immunity system in plants effective against a broad range of pathogens.[1] It is converted into its active metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), which triggers the plant's defense mechanisms.[2][3] Notably, this compound and SV-03 can induce SAR without the accumulation of salicylic acid (SA), suggesting they act at the same level as or downstream of SA in the signaling pathway.[2][3]

Q2: Does this compound have direct antimicrobial activity?

A2: While this compound's primary mode of action is the induction of SAR, some studies have shown it exhibits direct antifungal activity against certain pathogens. For example, it has been shown to completely inhibit the in vitro mycelial growth of Stagonosporopsis citrulli, the causal agent of gummy stem blight in watermelon, at concentrations of 100 ppm or higher.[4]

Q3: What factors can influence the efficacy of this compound in my experiments?

A3: Several factors can affect this compound's performance, including:

  • Concentration: The effective concentration can vary depending on the plant species, pathogen, and application method.

  • Application Method: Both foliar spray and soil drench applications can be effective, but the optimal method may differ between plant-pathogen systems.[4][5][6][7][8][9] For instance, a foliar application of this compound at ≥ 1000 ppm was found to be more effective than a drench application for controlling gummy stem blight in watermelon.[4]

  • Frequency of Application: The timing and frequency of applications can impact the level and duration of induced resistance.

  • Plant Species and Developmental Stage: The responsiveness to this compound can vary among different plant species and may be influenced by the plant's age and developmental stage.

  • Pathogen Type: this compound has demonstrated efficacy against a range of viral, bacterial, and fungal pathogens.[1][3]

Q4: How does the activity of this compound's metabolite, SV-03, differ from the parent compound?

A4: SV-03, a metabolite of this compound, is also a potent inducer of SAR.[2][3] A key characteristic of SV-03 is its ability to induce disease resistance and the expression of pathogenesis-related (PR) genes in plants without causing an accumulation of salicylic acid. This indicates that SV-03 activates the SAR signaling pathway at a point downstream of or parallel to salicylic acid.[2][3]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent or no induction of disease resistance. - Sub-optimal concentration of this compound.- Inappropriate application method for the specific plant-pathogen system.- Application timing is not aligned with the infection cycle.- Plant species may be less responsive to this compound.- Perform a dose-response experiment to determine the optimal concentration.- Test both foliar spray and soil drench methods to identify the most effective application.- Apply this compound prior to pathogen inoculation to allow for the activation of SAR.- Review literature for the responsiveness of your specific plant species or consider testing a model plant known to be responsive.
Phytotoxicity observed on treated plants. - this compound concentration is too high.- Reduce the concentration of this compound in your application.- Conduct a preliminary experiment to determine the maximum non-toxic dose for your plant species.
Variability in results between experimental replicates. - Inconsistent application of this compound.- Non-uniform pathogen inoculation.- Environmental variations within the growth facility.- Ensure uniform coverage for foliar applications and consistent volume for soil drenches.- Standardize your pathogen inoculation procedure to ensure each plant receives a similar pathogen load.- Monitor and control environmental conditions such as light, temperature, and humidity.
In vitro assay shows no direct inhibition of the pathogen. - this compound's primary mechanism is SAR induction, not direct antimicrobial activity for all pathogens.- The concentration used in the assay is too low to elicit a direct effect.- Confirm from literature if direct antimicrobial activity has been reported for your pathogen of interest.- If direct activity is expected, test a wider range of concentrations.- Focus on in planta assays to evaluate the efficacy of this compound through SAR induction.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound against Stagonosporopsis citrulli

ParameterThis compound Concentration (ppm)Observed Effect
Mycelial Growth Inhibition≥ 100Complete inhibition
Conidial Germination Inhibition≥ 2000Complete inhibition

Data from a study on the causal agent of gummy stem blight in watermelon.[4]

Table 2: Comparison of Application Methods for Control of Gummy Stem Blight in Watermelon

Application MethodThis compound Concentration (ppm)Outcome
Foliar Application≥ 1000Significantly lower disease severity compared to drench application
Drench Application≥ 1000Less effective than foliar application at the same concentration

Data from a study on Stagonosporopsis citrulli on watermelon seedlings.[4]

Experimental Protocols

1. In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol is a generalized procedure and may require optimization for specific fungal pathogens.

  • Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA). Autoclave and cool to approximately 50-60°C.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Poisoned Media Preparation: Add appropriate volumes of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 10, 50, 100, 200 ppm). Ensure the solvent concentration is consistent across all plates, including the control (solvent only).

  • Plating: Pour the agar mixed with this compound into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of an actively growing fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony on the control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

2. In Planta Disease Resistance Assay (Soil Drench Application)

This protocol is a general guideline and should be adapted for the specific plant-pathogen system.

  • Plant Growth: Grow healthy, uniform plants to a suitable developmental stage (e.g., 3-4 weeks old) in individual pots with sterile soil mix.

  • This compound Treatment: Prepare an aqueous solution of this compound at the desired concentration. Apply a fixed volume of the solution to the soil of each plant to ensure consistent dosing. Treat control plants with an equal volume of water (or solvent control if applicable).

  • Induction Period: Allow a period of time (e.g., 3-7 days) after treatment for the plant to activate its defense responses.

  • Pathogen Inoculation: Prepare a standardized inoculum of the pathogen (e.g., a bacterial suspension of a specific optical density or a fungal spore suspension at a known concentration). Inoculate the plants using a method appropriate for the pathogen (e.g., leaf infiltration, spraying, or wound inoculation).

  • Incubation: Maintain the plants in a controlled environment with conditions conducive to disease development (e.g., high humidity, optimal temperature).

  • Disease Assessment: At a predetermined time post-inoculation (e.g., 5-14 days), assess disease severity. This can be done by measuring lesion size, counting the number of lesions, rating disease symptoms on a scale, or quantifying pathogen biomass (e.g., through qPCR).

  • Analysis: Compare the disease severity in this compound-treated plants to the control plants to determine the level of induced resistance.

Signaling Pathways and Experimental Workflows

Tiadinil_Signaling_Pathway cluster_plant_cell Plant Cell Pathogen Pathogen (Virus, Bacteria, Fungus) SAR Systemic Acquired Resistance (SAR) This compound This compound SV03 SV-03 (Active Metabolite) This compound->SV03 Metabolism SA_independent_activation Downstream Activation Point SV03->SA_independent_activation Defense_Genes Defense Gene Expression (e.g., PR genes) SA_independent_activation->Defense_Genes Defense_Genes->SAR SAR->Pathogen Inhibition of Pathogen Growth SA Salicylic Acid (SA) Accumulation

Caption: this compound's mechanism of action in inducing Systemic Acquired Resistance (SAR).

Experimental_Workflow_In_Planta start Start plant_growth 1. Plant Cultivation start->plant_growth treatment 2. This compound Application (Foliar or Drench) plant_growth->treatment induction 3. SAR Induction Period (3-7 days) treatment->induction inoculation 4. Pathogen Inoculation induction->inoculation incubation 5. Incubation in Controlled Environment inoculation->incubation assessment 6. Disease Severity Assessment incubation->assessment analysis 7. Data Analysis assessment->analysis end End analysis->end

Caption: Experimental workflow for in planta evaluation of this compound efficacy.

References

Tiadinil Off-Target Effects on Plant Growth: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of Tiadinil on plant growth. While this compound is primarily known as a systemic acquired resistance (SAR) inducer, researchers may observe unintended impacts on plant development during their experiments. This resource aims to address these potential issues with practical advice and detailed experimental protocols.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter.

Q1: I've applied this compound to my plants to study disease resistance, but I'm observing stunted growth and reduced biomass compared to my control group. Is this a known off-target effect?

A1: Yes, while comprehensive quantitative data is limited in publicly available literature, some studies have reported growth inhibition as a potential off-target effect of compounds containing a thiadiazole moiety, which is present in this compound. For instance, Thidiazuron, a cytokinin analog that also contains a thiadiazole ring, has been shown to inhibit shoot growth in some plant species. The growth-inhibitory effects of this compound could be concentration-dependent.

Troubleshooting Steps:

  • Verify Concentration: Double-check the concentration of your this compound solution. An unintentionally high concentration is a common cause of phytotoxicity.

  • Conduct a Dose-Response Experiment: If you haven't already, perform a dose-response experiment to determine the optimal concentration for SAR induction with minimal impact on plant growth for your specific plant species and experimental conditions. See the "Experimental Protocols" section for a detailed methodology.

  • Assess Application Method: The method of application (e.g., soil drench, foliar spray) can influence the severity of off-target effects. Consider testing different application methods to see if they mitigate the growth inhibition.

  • Monitor Environmental Conditions: Environmental stressors such as high light, temperature, or drought can exacerbate the phytotoxic effects of chemical treatments. Ensure your plants are grown under optimal and consistent conditions.

Q2: My this compound-treated plants are showing signs of chlorosis (yellowing of leaves). How can I determine if this is a side effect of the treatment?

A2: Chlorosis can be a symptom of phytotoxicity. This compound's primary mode of action involves priming the plant's defense system, which can sometimes lead to a reallocation of resources away from normal growth and development, potentially manifesting as chlorosis, especially at higher concentrations.

Troubleshooting Steps:

  • Quantitative Chlorophyll Measurement: To confirm if the observed chlorosis is due to a reduction in chlorophyll, perform a quantitative analysis of chlorophyll content. A detailed protocol for this is provided in the "Experimental Protocols" section.

  • Nutrient Analysis: Rule out nutrient deficiencies, which are a common cause of chlorosis. Analyze the nutrient content of your growth medium and consider a foliar nutrient application to a subset of your plants to see if the symptoms are alleviated.

  • Visual Documentation: Document the progression of chlorosis with photographs. Note whether the chlorosis is uniform, interveinal, or appears on older versus younger leaves, as these patterns can provide clues to the underlying cause.

Q3: I am hypothesizing that this compound's off-target growth effects are due to interference with plant hormone signaling. How can I investigate this?

A3: This is a plausible hypothesis. The induction of SAR is known to involve crosstalk with various plant hormone signaling pathways, including those of salicylic acid (SA) and jasmonic acid (JA). It is possible that this compound also interacts with hormones that primarily regulate growth, such as auxins, gibberellins, and cytokinins.

Investigative Steps:

  • Hormone Quantification: Measure the endogenous levels of major plant hormones (SA, JA, auxins, gibberellins, and cytokinins) in both control and this compound-treated plants. Protocols for hormone extraction and quantification are outlined in the "Experimental Protocols" section.

  • Gene Expression Analysis: Analyze the expression of key genes involved in the biosynthesis and signaling pathways of these hormones using techniques like qRT-PCR.

  • Use of Hormone Mutants: If available for your plant species, utilize mutants with altered hormone signaling to investigate if they show a different response to this compound treatment in terms of growth inhibition.

Data Presentation

The following tables are examples to illustrate how you might structure the data from your own dose-response experiments to quantify the off-target effects of this compound on plant growth.

Table 1: Example Dose-Response Effect of this compound on Arabidopsis thaliana Seedling Growth (14 days post-treatment)

This compound Concentration (µM)Average Shoot Length (cm)% Inhibition of Shoot LengthAverage Root Length (cm)% Inhibition of Root Length
0 (Control)5.2 ± 0.40%7.8 ± 0.60%
105.0 ± 0.53.8%7.5 ± 0.73.8%
504.5 ± 0.313.5%6.2 ± 0.520.5%
1003.8 ± 0.426.9%4.9 ± 0.637.2%
2002.9 ± 0.344.2%3.1 ± 0.460.3%

Table 2: Example Effect of this compound on Biomass and Chlorophyll Content in Tomato Plants (21 days post-treatment)

This compound Concentration (µM)Average Fresh Weight (g)Average Dry Weight (g)Total Chlorophyll (mg/g FW)
0 (Control)15.6 ± 1.21.8 ± 0.22.1 ± 0.15
5014.8 ± 1.11.7 ± 0.22.0 ± 0.18
10012.5 ± 0.91.4 ± 0.11.8 ± 0.21
2009.8 ± 0.81.1 ± 0.11.5 ± 0.19

Experimental Protocols

Dose-Response Experiment for Plant Growth Assessment

Objective: To determine the effect of different concentrations of this compound on key plant growth parameters.

Materials:

  • Seeds of the plant species of interest

  • Appropriate pots and growth medium

  • This compound stock solution

  • Solvent for this compound (e.g., DMSO)

  • Growth chamber or greenhouse with controlled conditions

  • Ruler or calipers

  • Analytical balance

  • Drying oven

Methodology:

  • Plant Growth: Germinate and grow plants to a desired developmental stage under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • Treatment Preparation: Prepare a series of this compound concentrations (e.g., 0, 10, 50, 100, 200 µM) by diluting a stock solution. Ensure the final solvent concentration is the same across all treatments, including the control.

  • Application: Apply the different this compound concentrations to the plants. This can be done via soil drench or foliar spray, ensuring uniform application.

  • Incubation: Continue to grow the plants under the same controlled conditions for a set period (e.g., 7, 14, or 21 days).

  • Data Collection:

    • Shoot and Root Length: Carefully remove plants from the growth medium. Wash the roots gently to remove debris. Measure the length of the primary shoot and the primary root.

    • Fresh Weight: Blot the plants dry and immediately weigh them to determine the fresh biomass.

    • Dry Weight: Place the plants in a drying oven at 60-70°C for 48-72 hours, or until a constant weight is achieved. Weigh the dried plants to determine the dry biomass.

  • Data Analysis: Calculate the average and standard deviation for each parameter at each concentration. Determine the percentage of inhibition compared to the control.

Quantification of Total Chlorophyll

Objective: To measure the total chlorophyll content in plant leaves.

Materials:

  • Fresh leaf tissue (a known weight or area)

  • 80% acetone

  • Mortar and pestle or tissue homogenizer

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

  • Cuvettes

Methodology:

  • Sample Preparation: Collect a known weight (e.g., 100 mg) of fresh leaf tissue.

  • Extraction: Grind the leaf tissue in 2-3 mL of 80% acetone using a mortar and pestle until the tissue is completely white. A small amount of sand can be added to aid in grinding.

  • Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 5000 x g for 5 minutes to pellet the cell debris.

  • Spectrophotometry: Carefully transfer the supernatant to a clean cuvette. Measure the absorbance at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.

  • Calculation: Calculate the total chlorophyll concentration using the following formula (Arnon's equation):

    • Total Chlorophyll (mg/L) = (20.2 x A645) + (8.02 x A663)

  • Normalization: Express the chlorophyll content on a fresh weight basis (mg/g FW).

Quantification of Plant Hormones (General Workflow)

Objective: To extract and quantify endogenous plant hormones.

Materials:

  • Plant tissue (frozen in liquid nitrogen)

  • Extraction solvent (e.g., 80% methanol)

  • Internal standards (deuterium-labeled hormones)

  • Solid-phase extraction (SPE) cartridges

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Methodology:

  • Extraction: Homogenize frozen plant tissue in a pre-chilled extraction solvent containing internal standards.

  • Purification: Centrifuge the extract and pass the supernatant through an appropriate SPE cartridge to purify and concentrate the hormones.

  • Analysis: Analyze the purified extract using an HPLC-MS/MS system. The hormones are separated by HPLC and detected and quantified by MS/MS based on their specific mass-to-charge ratios and fragmentation patterns.

  • Quantification: Calculate the concentration of each hormone based on the ratio of the endogenous hormone peak area to the internal standard peak area.

Visualizations

Signaling Pathways and Experimental Workflows

Tiadinil_SAR_Pathway cluster_cell Plant Cell This compound This compound SV03 SV-03 (Active Metabolite) This compound->SV03 Metabolism Unknown_Receptor Unknown Receptor/? SV03->Unknown_Receptor Binds Downstream_Signal Downstream Signaling Cascade Unknown_Receptor->Downstream_Signal NPR1_inactive NPR1 (inactive) in cytoplasm Downstream_Signal->NPR1_inactive NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active Translocation to Nucleus TGA_Factors TGA Transcription Factors NPR1_active->TGA_Factors Activates PR_Genes Pathogenesis-Related (PR) Gene Expression TGA_Factors->PR_Genes Induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: this compound's known mode of action in inducing Systemic Acquired Resistance (SAR).

Growth_Inhibition_Hypothesis cluster_direct Direct Effects cluster_indirect Indirect Effects (Hormonal Crosstalk) This compound This compound Application Phytotoxicity Phytotoxicity at High Concentrations This compound->Phytotoxicity SAR_Activation SAR Activation This compound->SAR_Activation Growth_Hormone_Pathways Interference with Auxin/Gibberellin/Cytokinin Signaling This compound->Growth_Hormone_Pathways Hypothesized Growth_Inhibition Observed Growth Inhibition (Stunted Growth, Reduced Biomass) Phytotoxicity->Growth_Inhibition Resource_Allocation Resource Re-allocation (Defense vs. Growth) SAR_Activation->Resource_Allocation JA_Pathway Jasmonic Acid Pathway Interaction SAR_Activation->JA_Pathway Resource_Allocation->Growth_Inhibition JA_Pathway->Growth_Inhibition Growth_Hormone_Pathways->Growth_Inhibition

Caption: Hypothesized pathways for this compound-induced off-target effects on plant growth.

Experimental_Workflow cluster_measurements Data Collection start Start: Plant Cultivation treatment This compound Dose-Response Treatment Application start->treatment incubation Incubation Period (e.g., 7-21 days) treatment->incubation growth_params Measure Growth Parameters: - Shoot/Root Length - Fresh/Dry Biomass incubation->growth_params chloro_analysis Chlorophyll Content Analysis incubation->chloro_analysis hormone_analysis Hormone Quantification (Optional) incubation->hormone_analysis analysis Data Analysis and Interpretation growth_params->analysis chloro_analysis->analysis hormone_analysis->analysis end End: Conclusion on Off-Target Effects analysis->end

Caption: A generalized experimental workflow for investigating this compound's off-target growth effects.

Tiadinil Technical Support Center: Optimizing SAR Induction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tiadinil, a potent activator of Systemic Acquired Resistance (SAR) in plants. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental design, address common issues, and offer detailed protocols for successful SAR induction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce Systemic Acquired Resistance (SAR)?

A1: this compound (TDL), or N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, is a chemical compound that activates the plant's innate immune system, a response known as SAR.[1][2] This provides broad-spectrum, long-lasting protection against a variety of pathogens.[3] Upon application, this compound is converted in the plant to its active metabolite, SV-03 (4-methyl-1,2,3-thiadiazole-5-carboxylic acid), which triggers the defense signaling cascade.[4][5] Unlike some elicitors, this compound and SV-03 act downstream of or parallel to salicylic acid (SA) accumulation, a key hormone in SAR.[4][5] This means it activates defense gene expression without necessarily increasing the plant's overall SA levels.[4][5]

Q2: What is the optimal concentration of this compound for my experiments?

A2: The optimal concentration is highly dependent on the plant species, pathogen, and application method. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific system. Based on published studies, effective concentrations can range from 10 ppm for foliar applications to over 200 ppm for certain in vivo tests. For soil drench applications, dosages are often measured in mg per pot.

Q3: Which application method is better: soil drench or foliar spray?

A3: Both methods are effective, but the choice depends on the experimental system and research question.

  • Soil Drench: This method provides a sustained release and systemic uptake of the compound. It has been successfully used to induce SAR in tobacco.[4]

  • Foliar Spray: This method allows for direct application to the leaves and can be more effective in certain pathosystems. For instance, a foliar application of this compound at ≥ 1000 ppm was found to be more effective than a drench application for controlling gummy stem blight on watermelon.

Q4: How long after this compound application is SAR effectively induced?

A4: A waiting period is necessary for the plant to activate its defense mechanisms. Most protocols recommend applying this compound 5 days prior to pathogen inoculation to allow for the full development of resistance.[4]

Q5: Besides disease resistance, are there other effects of this compound?

A5: Yes. This compound can also have direct antifungal properties at higher concentrations. For example, it has been shown to completely inhibit the mycelial growth of Stagonosporopsis citrulli in vitro at concentrations of 100 ppm or higher. Additionally, this compound can enhance the production of herbivore-induced plant volatiles, which can attract natural enemies of pests, adding another layer to plant defense.[6]

Troubleshooting Guide

This guide addresses common problems encountered during SAR induction experiments with this compound.

Issue EncounteredPotential CauseSuggested Solution
No observable disease resistance after treatment. Sub-optimal Concentration: The concentration used may be too low to trigger a response or too high, causing phytotoxicity that compromises defense.Perform a dose-response curve with a wide range of concentrations (e.g., 10, 50, 100, 200, 500 ppm) to identify the optimal level for your plant species.
Incorrect Timing: The period between this compound application and pathogen challenge may be too short.Ensure a sufficient induction period. A common timeframe is 5 days between treatment and inoculation.[4]
Ineffective Application: Poor coverage during foliar spray or uneven distribution in soil drench.For foliar sprays, ensure complete and even coverage of all leaf surfaces, possibly using a surfactant. For soil drenches, apply the solution evenly to the soil surface to ensure uniform root uptake.
Compound Degradation: Improperly stored this compound or prepared solutions may have lost activity.Store stock this compound powder in a cool, dark, and dry place. Prepare fresh working solutions for each experiment.
Inconsistent results between experimental replicates. Variable Plant Health: Differences in plant age, size, or health can lead to variable responses.Use plants of uniform age and size. Ensure consistent growing conditions (light, temperature, water, nutrients) for all experimental units.
Uneven Pathogen Inoculation: Inconsistent pathogen load can lead to variable disease development.Standardize your inoculation procedure to ensure each plant receives a consistent dose of the pathogen.
Signs of phytotoxicity (e.g., leaf yellowing, stunting). Concentration Too High: The applied concentration of this compound is toxic to the plant.Reduce the concentration of this compound. Refer to your dose-response curve to find a concentration that is effective without being phytotoxic.
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, the final concentration of the solvent may be too high.Ensure the final solvent concentration in your working solution is minimal and below any known toxic threshold for your plant species. Include a "solvent-only" control in your experiments.

Data Summary

Table 1: Examples of Effective this compound Concentrations from Literature

Plant SpeciesPathogen/PestEffective ConcentrationApplication MethodOutcome
Tobacco (Nicotiana tabacum)Tobacco Mosaic Virus (TMV), Pseudomonas syringae pv. tabaci1 - 2.5 mg/potSoil DrenchInduced SAR and expression of marker genes.[1][4]
Watermelon (Citrullus lanatus)Stagonosporopsis citrulli≥ 10 ppm (foliar), ≥ 100 ppm (in vitro)Foliar Spray, In VitroReduced disease severity; inhibited mycelial growth.
Rapeseed (Brassica napus)Alternaria brassicicola200 µg/mL (200 ppm)In Vivo (unspecified)92% protective efficacy, similar to the reference level.[7]
Tea (Camellia sinensis)Herbivorous mite (Tetranychus kanzawai)Not specifiedNot specifiedBoosted production of volatiles that attract predatory mites.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Stock Solution (e.g., 100 mM):

    • Calculate the mass of this compound powder needed (Molecular Weight: 267.74 g/mol ).

    • Dissolve the powder in a minimal amount of an appropriate solvent (e.g., Dimethyl sulfoxide - DMSO). Ensure complete dissolution.

    • Bring the solution to the final volume with the same solvent.

    • Store the stock solution in a dark, airtight container at -20°C for long-term storage.

  • Working Solutions:

    • Thaw the stock solution completely before use.

    • Calculate the volume of stock solution needed to achieve the desired final concentration in your application medium (e.g., sterile distilled water).

    • Add the calculated volume of stock solution to the application medium. If using a surfactant for foliar spray (e.g., Tween-20 at 0.01-0.05%), add it at this stage.

    • Crucially , prepare a mock-control solution containing the same final concentration of the solvent (e.g., DMSO) and surfactant as your treatment solutions.

Protocol 2: Soil Drench Application for SAR Induction

  • Use potted plants of uniform size and age.

  • Evenly apply a specific volume of the this compound working solution (or mock-control solution) to the soil surface of each pot. The volume should be sufficient to moisten the root zone without causing excessive runoff. A typical volume might be 10-50 mL for small pots.

  • Maintain the plants under controlled environmental conditions.

  • Wait for the required induction period (e.g., 5 days) before proceeding with pathogen challenge.

Protocol 3: Assessing SAR Induction via Pathogen Challenge

  • Following the SAR induction period, inoculate both this compound-treated and control plants with a standardized dose of the pathogen.

  • The inoculation method will depend on the pathogen (e.g., spray inoculation for fungi, syringe infiltration for bacteria).

  • Return plants to conditions that are optimal for disease development.

  • Assess disease severity at regular intervals (e.g., 3, 5, 7 days post-inoculation).

  • Quantify disease by measuring parameters such as lesion size, lesion number, diseased leaf area, or bacterial population counts.

  • Compare the results from this compound-treated plants to the mock-treated control plants to determine the level of protection.

Visualizations

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Determine Concentration Range (e.g., 10-500 ppm) B Prepare Stock & Working Solutions + Controls A->B C Apply this compound (Soil Drench or Foliar) B->C D Incubate for SAR Induction (e.g., 5 days) C->D E Pathogen Challenge (Standardized Inoculum) D->E F Assess Disease Symptoms (e.g., Lesion Size, Area) E->F G Analyze SAR Markers (Optional, e.g., PR-1 Gene Expression) E->G H Compare Treatment vs. Control F->H G->H

Caption: Experimental workflow for optimizing this compound concentration.

G cluster_upstream Upstream Events cluster_downstream Downstream Signaling & Response Pathogen Pathogen Recognition SA Salicylic Acid (SA) Accumulation Pathogen->SA NPR1_off NPR1 Oligomer (Inactive, Cytosol) SA->NPR1_off Triggers Reduction NPR1_on NPR1 Monomer (Active) NPR1_off->NPR1_on Nucleus Nuclear Translocation NPR1_on->Nucleus PR_Genes PR Gene Expression (e.g., PR-1, PR-5) Nucleus->PR_Genes SAR Systemic Acquired Resistance PR_Genes->SAR This compound This compound / SV-03 This compound->NPR1_off Activates Downstream or Parallel to SA

Caption: this compound's position in the SAR signaling pathway.

G cluster_checks cluster_actions Start No SAR Observed C1 Was a dose-response experiment performed? Start->C1 Check Concentration C2 Was the induction period adequate (e.g., 5 days)? Start->C2 Check Timing C3 Was the application method (foliar/drench) appropriate? Start->C3 Check Application C4 Were solutions fresh and plant health consistent? Start->C4 Check Consistency A1 Action: Test a broader concentration range. C1->A1 No A2 Action: Increase time between treatment and inoculation. C2->A2 No A3 Action: Re-evaluate application method and ensure coverage. C3->A3 No A4 Action: Use fresh solutions and uniform, healthy plants. C4->A4 No

Caption: Troubleshooting logic for failed SAR induction experiments.

References

Tiadinil Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Tiadinil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for this compound stock solutions?

A1: For long-term storage, this compound solid is stable for at least two years when stored at -20°C, protected from light and moisture.[1] For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is a suitable solvent, capable of dissolving this compound at concentrations up to 125 mg/mL.[2] Acetonitrile is also commonly used for preparing standard solutions for analytical purposes. Once dissolved, it is recommended to store stock solutions in aliquots at -20°C for up to one month or at -80°C for up to six months to minimize degradation from repeated freeze-thaw cycles.[2]

Q2: What are the main factors that can affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is primarily influenced by three factors:

  • pH: The rate of hydrolysis of this compound is expected to be pH-dependent. Generally, amide-containing compounds can be susceptible to hydrolysis under acidic or alkaline conditions.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation, including hydrolysis.

  • Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation. It is advisable to protect this compound solutions from light.[1]

Q3: How can I assess the stability of this compound under my experimental conditions?

A3: To assess the stability of this compound, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, should be used. The principle is to subject the this compound solution to your specific experimental conditions (e.g., pH, temperature, light exposure) for a defined period. Samples are then analyzed at various time points to quantify the remaining concentration of this compound and to detect the formation of any degradation products.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in aqueous solution This compound has low water solubility (13.2 mg/L at 20°C).[3] The concentration in your aqueous solution may be too high, or the solvent from the stock solution (e.g., DMSO) is not fully miscible or is at too high a percentage in the final solution.- Ensure the final concentration of this compound in the aqueous solution is below its solubility limit. - Use a co-solvent system if higher concentrations are needed, ensuring the final solvent composition is compatible and does not cause precipitation. - When diluting a DMSO stock solution, add the stock solution to the aqueous buffer slowly while vortexing to ensure proper mixing.
Inconsistent results in bioassays This could be due to the degradation of this compound in the assay medium over the course of the experiment.- Perform a time-course stability study of this compound in your specific assay medium under the exact experimental conditions (temperature, pH, light). - If significant degradation is observed, consider preparing fresh solutions more frequently or adjusting the experimental timeline.
Appearance of unknown peaks in chromatograms These are likely degradation products of this compound resulting from hydrolysis or photolysis.- Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradation products. - Use a mass spectrometer detector to obtain mass information of the unknown peaks to aid in their identification.

Experimental Protocols

Protocol 1: Preliminary Hydrolysis Stability Assessment (Adapted from OECD Guideline 111)

This protocol provides a general framework for conducting a preliminary assessment of this compound's hydrolytic stability.

Objective: To determine if this compound is susceptible to hydrolysis at different pH values.

Materials:

  • This compound

  • Sterile aqueous buffer solutions: pH 4, pH 7, and pH 9

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Incubator set at a constant temperature (e.g., 50°C for accelerated testing)

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • In separate sterile glass vials, add a small aliquot of the this compound stock solution to the pH 4, 7, and 9 buffer solutions to achieve a final concentration that is within the linear range of your analytical method and below the aqueous solubility limit. The final concentration of acetonitrile should be kept low (e.g., <1%) to minimize its effect on the reaction.

  • Prepare control samples (time zero) by immediately extracting and analyzing an aliquot from each pH solution.

  • Incubate the remaining vials in the dark at a constant temperature.

  • At predetermined time intervals (e.g., 0, 1, 3, 5, and 7 days), withdraw an aliquot from each vial.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the time-zero concentration.

Data Interpretation: A decrease of more than 10% in the concentration of this compound at any pH level suggests that it is susceptible to hydrolysis under those conditions, and a more detailed kinetic study may be required.

Protocol 2: Preliminary Photostability Assessment (Adapted from OECD Guideline 316)

This protocol outlines a general method for a preliminary assessment of this compound's photolytic stability.

Objective: To determine if this compound is susceptible to degradation upon exposure to light.

Materials:

  • This compound

  • Sterile aqueous buffer solution (e.g., pH 7)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Photostability chamber with a light source simulating natural sunlight (e.g., Xenon lamp)

  • Control chamber (dark) at the same temperature

  • Quartz or borosilicate glass vials (transparent to the light source)

  • HPLC system

Procedure:

  • Prepare a solution of this compound in the chosen aqueous buffer as described in the hydrolysis protocol.

  • Divide the solution into two sets of vials: one for light exposure and one for a dark control.

  • Place the light-exposed samples in the photostability chamber.

  • Place the dark control samples in a chamber at the same temperature but protected from light.

  • At predetermined time intervals (e.g., 0, 6, 12, 24, and 48 hours of exposure), withdraw a vial from each set.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Compare the concentration of this compound in the light-exposed samples to that in the dark control samples at each time point.

Data Interpretation: A significantly greater loss of this compound in the light-exposed samples compared to the dark controls indicates susceptibility to photolysis. The degradation in the dark control will be due to other factors like hydrolysis.

Signaling Pathways and Workflows

experimental_workflow General Workflow for this compound Stability Assessment prep Prepare this compound Stock Solution (e.g., in DMSO or Acetonitrile) dilute Dilute into Aqueous Buffer (e.g., pH 4, 7, 9) prep->dilute stress Expose to Stress Conditions (Temperature, Light) dilute->stress sample Sample at Time Intervals stress->sample analyze Analyze by HPLC sample->analyze data Determine Concentration and Identify Degradation Products analyze->data degradation_pathway Hypothetical Hydrolytic Degradation Pathway of this compound This compound This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) This compound->hydrolysis product1 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrolysis->product1 Degradation Product 1 product2 3-chloro-4-methylaniline hydrolysis->product2 Degradation Product 2

References

Technical Support Center: Tiadinil Gene Expression Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting gene expression experiments involving Tiadinil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect gene expression?

A1: this compound is a plant defense activator that induces Systemic Acquired Resistance (SAR), a broad-spectrum defense response against various pathogens.[1][2][3][4] It does not have direct antimicrobial activity but works by priming the plant's immune system.[1] this compound is metabolized in the plant to its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03).[1] This active metabolite triggers a signaling pathway that leads to the upregulation of defense-related genes, particularly Pathogenesis-Related (PR) genes such as PR1, PR2, and PR5.[1][5][6] This signaling is thought to act downstream of or at the same level as salicylic acid (SA) accumulation, a key hormone in plant defense.[1]

Q2: What is the role of the NPR1 gene in this compound-induced SAR?

A2: The NONEXPRESSER OF PATHOGENESIS-RELATED GENES 1 (NPR1) is a master regulator of the salicylic acid (SA)-mediated defense signaling pathway and is crucial for SAR.[7][8][9][10] Upon activation of the SAR pathway, NPR1 translocates to the nucleus, where it interacts with transcription factors to induce the expression of a large number of defense genes, including the PR genes.[7][9] While this compound's active metabolite SV-03 can induce PR gene expression even in plants unable to accumulate SA, the response is often dependent on a functional NPR1 protein.[1][7] Therefore, analyzing NPR1 expression and the expression of its downstream targets is key to understanding the effects of this compound.

Q3: What are the most common issues encountered when extracting RNA from this compound-treated plants?

A3: Plant tissues, especially those under stress or undergoing a defense response, can be challenging for RNA extraction. Common issues include:

  • RNA degradation: Plants contain endogenous RNases that can degrade RNA upon tissue disruption.[11]

  • Contamination with polysaccharides and polyphenols: These compounds are abundant in many plant species and can co-precipitate with RNA, inhibiting downstream applications like reverse transcription and qPCR.[11]

  • Low RNA yield: Some plant tissues have a high water content or are very fibrous, making it difficult to obtain a sufficient quantity of high-quality RNA.

Q4: How can I troubleshoot failed or inefficient qRT-PCR results in my this compound experiment?

A4: Poor qRT-PCR results can stem from several factors:

  • Poor RNA quality: Contaminants or degraded RNA can inhibit the reverse transcriptase or polymerase, leading to inefficient amplification.

  • Suboptimal primer design: Primers that are not specific or efficient will result in inaccurate quantification.

  • Genomic DNA contamination: If your RNA sample is contaminated with genomic DNA, you may see amplification in your no-reverse-transcriptase (NRT) controls.

  • Inappropriate reference genes: The choice of reference genes for normalization is critical for accurate gene expression analysis. Their expression should be stable across different treatments.

Troubleshooting Guides

Problem 1: Low RNA Yield or Poor Quality
Symptom Possible Cause Recommended Solution
Low 260/280 ratio (<1.8)Protein contamination.Re-precipitate the RNA with ethanol or use a column-based cleanup kit.
Low 260/230 ratio (<1.8)Polysaccharide or polyphenol contamination.Include a high-salt precipitation step (e.g., with LiCl) to selectively precipitate RNA and leave polysaccharides in solution. Adding polyvinylpyrrolidone (PVP) to the extraction buffer can also help to remove polyphenols.[12][13]
RNA appears degraded on a gel (smearing instead of distinct ribosomal bands).RNase activity during extraction.Work quickly and keep samples frozen or on ice at all times. Use RNase-free reagents and consumables. Consider adding an RNase inhibitor to your extraction buffer.
Low overall RNA yield.Inefficient tissue disruption or lysis.Ensure complete and rapid homogenization of the plant tissue, preferably by grinding to a fine powder in liquid nitrogen.[11] Optimize the lysis buffer for your specific plant tissue.
Problem 2: Inconsistent or No Amplification in qRT-PCR
Symptom Possible Cause Recommended Solution
No amplification in any samples.Problem with a core reagent (e.g., polymerase, dNTPs, primers).Check the concentration and integrity of all reagents. Run a positive control with a known template and primer set to verify reagent activity.
High and variable Cq values for the target gene.Low target gene expression or inefficient primers.Verify primer efficiency by running a standard curve. If efficiency is low, redesign primers. For low-expression genes, you may need to increase the amount of cDNA in the reaction.
Amplification in the No-Template Control (NTC).Contamination of reagents or workspace with DNA.Use dedicated pipettes and filtered tips for qPCR setup. Prepare master mixes in a clean area, separate from template handling. Use fresh, sterile reagents.
Amplification in the No-Reverse-Transcriptase (NRT) control.Genomic DNA contamination in the RNA sample.Treat RNA samples with DNase I before reverse transcription. Design primers that span an intron-exon junction.

Quantitative Data Summary

The following tables provide examples of expected quantitative gene expression data from a hypothetical this compound experiment in Arabidopsis thaliana.

Table 1: Relative Expression of Defense-Related Genes in Arabidopsis thaliana 72 hours after this compound Treatment

GeneTreatmentFold Change (vs. Mock)Standard Deviation
PR1Mock1.00.2
This compound (50 µM)15.22.5
PR2Mock1.00.3
This compound (50 µM)8.71.8
PR5Mock1.00.1
This compound (50 µM)12.42.1
NPR1Mock1.00.4
This compound (50 µM)2.50.6

Table 2: Time-Course of PR1 Gene Expression in Arabidopsis thaliana after this compound Treatment (50 µM)

Time (hours)Fold Change (vs. Mock at 0h)Standard Deviation
01.00.1
245.81.2
4810.32.0
7215.52.8
969.11.5

Experimental Protocols

Protocol 1: this compound Treatment of Arabidopsis thaliana for Gene Expression Analysis
  • Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment (e.g., 22°C, 16h light/8h dark cycle) for 4-5 weeks.

  • Treatment Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in sterile water to the desired final concentration (e.g., 50 µM). Prepare a mock solution with the same concentration of the solvent.

  • Application: Apply the this compound or mock solution to the soil of each plant using the soil drench method.[1] Use a sufficient volume to saturate the soil (e.g., 10 mL per pot).

  • Sample Collection: At the desired time points after treatment (e.g., 24, 48, 72, 96 hours), collect leaf tissue from at least three biological replicate plants for each treatment and time point. Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C until RNA extraction.

Protocol 2: RNA Extraction from Plant Tissue

This protocol is a general guideline and may need optimization for your specific plant species.

  • Tissue Homogenization: Grind the frozen plant tissue to a fine powder in a mortar and pestle pre-chilled with liquid nitrogen.

  • Lysis: Add the powdered tissue to a pre-chilled tube containing a suitable RNA extraction buffer (e.g., a CTAB-based buffer or a commercial reagent like TRIzol).[11][12] Vortex vigorously to ensure complete lysis.

  • Phase Separation: If using a phenol-based method, add chloroform, mix, and centrifuge to separate the aqueous and organic phases. The RNA will be in the upper aqueous phase.

  • RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol or a high-salt solution like LiCl.[13] Incubate as required and then centrifuge to pellet the RNA.

  • Washing: Wash the RNA pellet with 70-75% ethanol to remove residual salts and contaminants.

  • Resuspension: Air-dry the pellet briefly and resuspend it in RNase-free water.

  • Quality and Quantity Assessment: Determine the RNA concentration and purity using a spectrophotometer (checking A260/280 and A260/230 ratios). Assess RNA integrity by running an aliquot on an agarose gel.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription: Synthesize cDNA from the DNase-treated RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers). Include a no-reverse-transcriptase (NRT) control for each sample.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing a suitable qPCR master mix (e.g., SYBR Green-based), forward and reverse primers for your target and reference genes, and the diluted cDNA.

  • qPCR Program: Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data to determine the Cq values. Calculate the relative gene expression using a suitable method, such as the 2-ΔΔCq method, after normalizing to one or more stable reference genes.

Signaling Pathways and Workflows

Tiadinil_Signaling_Pathway This compound This compound (Applied to plant) SV03 SV-03 (Active Metabolite) This compound->SV03 Metabolism Signal_Transduction Signal Transduction Cascade (Downstream of SA accumulation) SV03->Signal_Transduction Triggers NPR1_inactive NPR1 (inactive) in cytoplasm Signal_Transduction->NPR1_inactive Activates NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active Translocation TFs Transcription Factors (e.g., TGA) NPR1_active->TFs Interacts with PR_Genes Pathogenesis-Related (PR) Genes (e.g., PR1, PR2, PR5) TFs->PR_Genes Induces expression of SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: this compound Signaling Pathway for SAR Induction.

Gene_Expression_Workflow Plant_Treatment 1. Plant Treatment (this compound or Mock) Sample_Collection 2. Sample Collection (Flash-freeze tissue) Plant_Treatment->Sample_Collection RNA_Extraction 3. RNA Extraction Sample_Collection->RNA_Extraction Quality_Control_1 4. RNA Quality Control (Spectrophotometry, Gel Electrophoresis) RNA_Extraction->Quality_Control_1 cDNA_Synthesis 5. cDNA Synthesis (Reverse Transcription) Quality_Control_1->cDNA_Synthesis qPCR 6. qRT-PCR cDNA_Synthesis->qPCR Data_Analysis 7. Data Analysis (Relative Quantification) qPCR->Data_Analysis Results Results (Fold Change in Gene Expression) Data_Analysis->Results Troubleshooting_Logic Start Poor qRT-PCR Result Check_RNA_QC Check RNA Quality (260/280, 260/230, Gel) Start->Check_RNA_QC RNA_OK RNA Quality OK? Check_RNA_QC->RNA_OK Check_NTC Check No-Template Control (NTC) NTC_OK NTC Clean? Check_NTC->NTC_OK Check_NRT Check No-RT Control NRT_OK NRT Clean? Check_NRT->NRT_OK Check_Primers Check Primer Efficiency Primers_OK Primers Efficient? Check_Primers->Primers_OK RNA_OK->Check_NTC Yes Re_extract_RNA Action: Re-extract RNA with optimized protocol RNA_OK->Re_extract_RNA No NTC_OK->Check_NRT Yes Decontaminate Action: Decontaminate reagents/workspace NTC_OK->Decontaminate No NRT_OK->Check_Primers Yes DNase_Treat Action: Perform DNase treatment NRT_OK->DNase_Treat No Redesign_Primers Action: Redesign Primers Primers_OK->Redesign_Primers No Proceed Proceed with Data Analysis Primers_OK->Proceed Yes

References

Technical Support Center: Troubleshooting Inconsistent Results with Tiadinil in Plant Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tiadinil, a potent inducer of Systemic Acquired Resistance (SAR) in plants. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during plant assays with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your experiments and interpret your results effectively.

Troubleshooting Guide: Unpacking Inconsistent this compound Efficacy

Inconsistent performance of this compound in plant assays can arise from a variety of factors, ranging from experimental design to environmental conditions. This guide provides a structured approach to identifying and resolving common issues.

Problem Potential Cause Recommended Solution
Low or no observable disease resistance after this compound treatment. Suboptimal Application Method: The method of application significantly impacts this compound uptake and efficacy. Foliar application may be more effective than soil drenching in certain plant species.[1]Action: Compare the efficacy of foliar spray versus soil drench application in your specific plant system. For foliar application, ensure complete and uniform coverage of the leaves. For soil drench, ensure the substrate is adequately moistened for even distribution.
Inadequate Concentration: The concentration of this compound is critical for inducing a robust defense response. Too low a concentration may not be sufficient to trigger SAR, while excessively high concentrations could be phytotoxic.Action: Perform a dose-response experiment to determine the optimal concentration of this compound for your plant species and pathogen system. Start with a range of concentrations (e.g., 10 ppm to 1000 ppm) to identify the most effective and non-phytotoxic dose.[1]
Timing of Application: this compound is a plant activator and requires time to induce the plant's defense mechanisms. Application too close to the time of pathogen inoculation may not allow for the full development of SAR.Action: Apply this compound at least 48 hours prior to pathogen inoculation to allow for the induction of defense-related genes and pathways.[1]
Variable results across different experiments or plant batches. Environmental Factors: Temperature, humidity, and light intensity can influence the plant's physiological state and its ability to mount a defense response. Abiotic stress can sometimes antagonize the SAR pathway.Action: Maintain consistent and optimal environmental conditions for your plant species throughout the experiment. Record environmental parameters to identify any potential correlations with variable results.
Plant Health and Developmental Stage: The age and health of the plants can affect their responsiveness to SAR inducers. Stressed or unhealthy plants may not respond effectively to this compound.Action: Use healthy, well-established plants of a consistent age and developmental stage for all experiments. Avoid using plants that show any signs of stress or disease prior to the experiment.
This compound is effective against some pathogens but not others. Pathogen Lifestyle: The efficacy of SAR can differ against biotrophic and necrotrophic pathogens. The salicylic acid (SA)-dependent pathway, which is central to SAR, is generally more effective against biotrophs.[2][3][4]Action: Understand the lifestyle of your target pathogen. If working with necrotrophs, consider that the jasmonic acid (JA) and ethylene (ET) signaling pathways may play a more dominant role in defense, and these can be antagonistic to the SA pathway.[2]
Crosstalk with Other Signaling Pathways: The plant's defense signaling network is complex, with significant crosstalk between different hormone pathways. For instance, the SA pathway can be antagonized by the abscisic acid (ABA) pathway, which is involved in abiotic stress responses.[5][6]Action: Be aware of potential crosstalk. If plants are under abiotic stress, the ABA-mediated response may suppress the this compound-induced SAR. Minimize abiotic stress on your experimental plants.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is a plant activator that induces Systemic Acquired Resistance (SAR). It does not have direct antimicrobial activity but rather stimulates the plant's own defense mechanisms to protect against a broad range of pathogens.[7][8]

Q2: Does this compound require salicylic acid (SA) to be effective?

A2: Interestingly, the active metabolite of this compound, SV-03, can induce SAR in plants that are deficient in salicylic acid. This suggests that this compound acts at the same level as or downstream of SA accumulation in the SAR signaling pathway.[9]

Q3: How can I be sure that the observed effect is due to SAR and not a direct effect of this compound on the pathogen?

A3: To confirm that this compound is acting as a SAR inducer, you can perform an in vitro assay to test for any direct antimicrobial activity. In such a test, this compound should not inhibit pathogen growth on a culture medium.[1] Additionally, you can measure the expression of known SAR marker genes, such as PR-1, in this compound-treated plants.

Q4: Can I use this compound in combination with other fungicides?

A4: While this compound is a plant activator and not a traditional fungicide, its compatibility and potential synergistic or antagonistic effects with other fungicides should be empirically determined for each specific combination and plant-pathogen system.

Q5: What is the stability of this compound in solution?

A5: It is recommended to use freshly prepared this compound solutions for each experiment to ensure consistent activity. The stability of this compound in solution can be affected by factors such as pH, temperature, and light exposure.

Quantitative Data Summary

The following tables summarize quantitative data from a study on the efficacy of this compound against gummy stem blight in watermelon, illustrating the impact of application method and concentration.

Table 1: Effect of this compound Application Method on Disease Severity

Application MethodConcentration (ppm)Mean Disease Severity (%)
Foliar Spray100025.0
Soil Drench100050.0
Untreated Control-87.5
Data adapted from a study on watermelon gummy stem blight. Disease severity was assessed on a percentage scale.[1]

Table 2: Dose-Response of Foliar this compound Application on Disease Severity

| Concentration (ppm) | Mean Disease Severity (%) | | :--- | :--- | :--- | | 10 | 62.5 | | 100 | 43.8 | | 1000 | 25.0 | | Untreated Control | 87.5 | Data adapted from a study on watermelon gummy stem blight. Disease severity was assessed on a percentage scale.[1]

Experimental Protocols

Protocol 1: Standard Plant Assay for Evaluating this compound Efficacy

This protocol provides a general framework for assessing the efficacy of this compound in inducing disease resistance. It should be adapted to the specific plant-pathogen system being studied.

  • Plant Material: Use healthy, uniform plants grown under controlled environmental conditions (e.g., 25°C, 16h light/8h dark photoperiod, 60-70% relative humidity). A common model plant for such assays is Arabidopsis thaliana or tobacco (Nicotiana tabacum).

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) and then dilute to the desired final concentrations with sterile deionized water containing a surfactant (e.g., 0.02% v/v nonionic surfactant) to ensure even spreading on the leaf surface.

  • Treatment Application:

    • Foliar Spray: Spray the this compound solution onto the leaves until runoff, ensuring complete coverage. The control group should be sprayed with the same solution lacking this compound.

    • Soil Drench: Apply a defined volume of the this compound solution to the soil of each pot. The control group should receive the same volume of the mock solution.

  • Induction Period: Allow a minimum of 48 hours between this compound application and pathogen inoculation for the induction of SAR.

  • Pathogen Inoculation: Inoculate the plants with a standardized dose of the pathogen. The method of inoculation will depend on the pathogen (e.g., spray inoculation with a spore suspension, syringe infiltration with a bacterial suspension).

  • Disease Assessment:

    • Incubate the inoculated plants under conditions favorable for disease development.

    • Assess disease severity at regular intervals (e.g., 3, 5, and 7 days post-inoculation).

    • Use a standardized disease rating scale (e.g., 0-5 scale where 0 is no symptoms and 5 is severe disease) or measure lesion size.

  • Data Analysis: Statistically analyze the disease severity data to compare the level of protection conferred by the different this compound treatments against the control.

Visualizations

Signaling Pathway Diagram

Tiadinil_SAR_Pathway cluster_perception This compound Application cluster_signaling SAR Signaling Cascade cluster_crosstalk Hormonal Crosstalk This compound This compound SV03 SV-03 (Active Metabolite) This compound->SV03 Metabolism in plant SA_independent_activation SA-Independent Activation Point SV03->SA_independent_activation NPR1 NPR1 (Key Regulator) SA_independent_activation->NPR1 JA_ET_Pathway Jasmonic Acid (JA) / Ethylene (ET) Pathway (Necrotroph Defense) SA_independent_activation->JA_ET_Pathway Antagonistic ABA_Pathway Abscisic Acid (ABA) Pathway (Abiotic Stress) SA_independent_activation->ABA_Pathway Antagonistic Defense_Genes Defense Gene Expression (e.g., PR genes) NPR1->Defense_Genes SAR_Outcome Systemic Acquired Resistance (SAR) (Broad-spectrum disease resistance) Defense_Genes->SAR_Outcome

Caption: this compound-induced SAR signaling pathway and its crosstalk with other hormone pathways.

Experimental Workflow Diagram

Experimental_Workflow start Start: Healthy Plants treatment This compound Application (Foliar or Drench) start->treatment control Mock Treatment (Control Group) start->control induction SAR Induction Period (min. 48 hours) treatment->induction control->induction inoculation Pathogen Inoculation induction->inoculation incubation Incubation under Favorable Conditions inoculation->incubation assessment Disease Severity Assessment incubation->assessment analysis Data Analysis and Interpretation assessment->analysis end End: Conclusion analysis->end

Caption: A typical experimental workflow for evaluating this compound's efficacy in plant assays.

References

Tiadinil shelf life and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the shelf life, storage, and handling of Tiadinil, along with troubleshooting guides and frequently asked questions for its use in experimental settings.

Frequently Asked Questions (FAQs)

1. What is the recommended shelf life and storage for this compound?

This compound powder is stable for at least two years when stored at -20°C, protected from light and moisture.[1] For long-term storage of this compound in solution, it is recommended to store it at -80°C. Stock solutions stored at -20°C should be used within one month, while those at -80°C can be used within six months.[2] Always refer to the supplier's specific recommendations if available.

2. How should I prepare a stock solution of this compound?

This compound has low solubility in water but is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions, with a solubility of 125 mg/mL (466.89 mM), though ultrasonic treatment may be needed.[2] It is also soluble in methanol (124 g/L at 20°C) and acetone (434 g/L at 20°C).[1] For analytical purposes, acetonitrile is often used as a solvent. When preparing a stock solution, it is advisable to dissolve this compound in a suitable organic solvent first and then make further dilutions in your aqueous experimental medium. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[2]

3. What is the mechanism of action for this compound?

This compound is a plant activator that induces Systemic Acquired Resistance (SAR), a plant's natural defense mechanism against a broad range of pathogens.[3][4] It does not have direct antimicrobial activity.[3] After application, this compound is metabolized in the plant to its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03).[3][5] This metabolite triggers the SAR signaling pathway, leading to the expression of defense-related genes, such as Pathogenesis-Related (PR) genes.[3][5] Interestingly, this induction can occur without a significant increase in salicylic acid (SA) levels, suggesting that SV-03 acts at the same level as or downstream of SA in the signaling cascade.[3][5]

Quantitative Data Summary

Table 1: Shelf Life and Storage Conditions

FormStorage TemperatureShelf LifeSpecial Conditions
Powder-20°CAt least 2 years[1]Protect from light and moisture[1]
In Solvent-20°CUp to 1 month[2]Store in separate aliquots to avoid freeze-thaw cycles[2]
In Solvent-80°CUp to 6 months[2]Store in separate aliquots to avoid freeze-thaw cycles[2]
SolutionRoom Temperature (20-25°C)Short-term (refer to specific solvent and concentration)Varies based on solvent and formulation[6]

Table 2: Solubility of this compound

SolventSolubilityTemperature
Water13.2 mg/L20°C[7]
Methanol124 g/L20°C[1]
Acetone434 g/L20°C[1]
Toluene11.8 g/L20°C[1]
Dimethyl Sulfoxide (DMSO)125 mg/mLNot Specified[2]

Signaling Pathway and Experimental Workflow

Tiadinil_SAR_Pathway cluster_plant_cell Plant Cell This compound This compound (Applied) SV03 SV-03 (Active Metabolite) This compound->SV03 Metabolism SA_independent Downstream Signaling (SA-Independent) SV03->SA_independent NPR1 NPR1 SA_independent->NPR1 PR_genes PR Gene Expression NPR1->PR_genes SAR Systemic Acquired Resistance (SAR) PR_genes->SAR Tiadinil_Efficacy_Workflow cluster_protocol Experimental Workflow prep 1. Prepare this compound Solution treat 2. Treat Plants (e.g., soil drench or foliar spray) prep->treat incubate 3. Incubation Period (e.g., 2-3 days) treat->incubate infect 4. Pathogen Inoculation incubate->infect assess 5. Disease Assessment (e.g., lesion size, bacterial count) infect->assess analyze 6. Data Analysis assess->analyze

References

Technical Support Center: Investigating the Impact of Tiadinil on Non-Target Soil Microbes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on the specific impact of Tiadinil on non-target soil microbes is limited in publicly available literature. Therefore, this guide draws upon data from studies on related fungicide classes, particularly triazoles, and general principles of soil microbiology to provide guidance. The information presented should be adapted and validated for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected general impact of this compound on soil microbial communities?

A1: this compound, as a fungicide, is expected to have a direct impact on soil fungal populations. Studies on fungicides with similar modes of action, such as triazoles, have shown that they can decrease fungal biomass and alter the fungal community structure.[1][2][3][4] The effects on bacteria are often indirect and can be variable, with some studies reporting increases in bacterial populations due to reduced competition from fungi, while others show inhibitory effects.[1][3][5]

Q2: How might this compound affect key soil microbial functions?

A2: Fungicides can impact essential soil processes driven by microbes. For instance, triazole fungicides have been shown to affect soil enzyme activities, which are crucial for nutrient cycling. Activities of enzymes like dehydrogenase (an indicator of overall microbial activity) and phosphatases (involved in phosphorus cycling) can be inhibited by high concentrations of these fungicides.[1][6][7][8] Nitrogen cycling processes, such as nitrification and denitrification, may also be affected.

Q3: Is the impact of this compound on soil microbes permanent?

A3: The persistence of fungicide effects depends on factors like the specific compound, its concentration, soil type, and environmental conditions. Some studies on triazole fungicides indicate that while initial impacts on microbial communities can be significant, recovery may occur over time as the fungicide degrades.[2] However, repeated applications can lead to more long-lasting changes in the soil microbiome.

Q4: What are the potential indirect effects of this compound on the soil food web?

A4: By altering the fungal community, this compound can have cascading effects on other organisms in the soil food web. For example, organisms that feed on fungi (fungivores), such as certain nematodes and microarthropods, may experience a population decline due to a reduced food source. This can, in turn, affect their predators and the overall soil ecosystem structure.

Troubleshooting Guide

Issue 1: High variability in microbial biomass measurements (e.g., PLFA, fumigation-extraction) between replicate samples treated with this compound.

  • Question: Why am I seeing large standard deviations in my microbial biomass data after this compound application?

  • Answer: High variability can stem from several factors:

    • Uneven distribution of this compound: Ensure the fungicide is thoroughly and evenly mixed with the soil in your microcosms.

    • Heterogeneity of the soil: Soil is naturally heterogeneous. Increase the number of subsamples taken from each microcosm and homogenize them before analysis.

    • Extraction inefficiency: The presence of the fungicide might interfere with the efficiency of your biomass extraction method. Consider testing different extraction protocols or using a spike-and-recovery experiment to assess efficiency.

    • Time of sampling: The immediate aftermath of fungicide application can be a period of rapid change. Ensure your sampling time points are consistent across all replicates.

Issue 2: No significant difference observed in bacterial diversity (e.g., Shannon, Simpson index) between control and this compound-treated soils.

  • Question: I expected to see a change in bacterial diversity, but my sequencing data shows no significant effect. Is this normal?

  • Answer: It's possible that at the tested concentration and time point, this compound has a minimal direct impact on bacterial diversity.[9] However, consider the following:

    • Sequencing depth: Insufficient sequencing depth may not capture subtle changes in the community.

    • Analysis level: While overall diversity indices might not change, the relative abundance of specific bacterial taxa could be altered. Perform a detailed taxonomic analysis to identify shifts at the phylum, class, or genus level.

    • Functional redundancy: The bacterial community might exhibit functional redundancy, where different species can perform similar metabolic functions. Even if some species are negatively affected, others may increase in abundance to fill the ecological niche, resulting in no net change in overall diversity. Consider functional gene analysis (e.g., qPCR of key nitrogen cycling genes) to assess functional impacts.

Issue 3: Fungal-to-bacterial ratio unexpectedly increases after this compound application.

  • Question: My results show an increase in the fungal-to-bacterial ratio after applying a fungicide. This seems counterintuitive. What could be the reason?

  • Answer: While unexpected, this could be explained by a few possibilities:

    • Differential sensitivity: Not all fungi are equally sensitive to a particular fungicide. This compound might be more effective against dominant, fast-growing fungal species, allowing more resistant, slower-growing fungi to proliferate, leading to an overall increase in the measured fungal biomass.

    • Methodological artifacts: The methods used to determine the fungal-to-bacterial ratio (e.g., PLFA markers, qPCR) have their own biases. For example, some PLFA markers are not exclusive to fungi. Cross-verify your results with a different method if possible.

    • Indirect effects on bacteria: The fungicide might have a stronger negative impact on certain bacterial groups than on the overall fungal community, leading to a relative increase in the fungal proportion.

Quantitative Data Summary

Since specific quantitative data for this compound is scarce, the following tables summarize findings from studies on triazole fungicides, which may serve as a proxy.

Table 1: Effects of Triazole Fungicides on Soil Microbial Biomass

FungicideConcentrationSoil TypeEffect on Microbial BiomassReference
Tebuconazole5, 50, 500 mg/kgChernozem calcicDecrease (94.6% lower at highest dose)[2]
Difenoconazole5, 50, 500 mg/kgClay-loamDecrease at 500 mg/kg[1]
PropiconazoleNot specifiedSandy loam & BlackDecrease at higher concentrations[8]
Hexaconazole0.5 - 10 mg/kgRice-fieldDecrease in the first 21 days[1]

Table 2: Effects of Triazole Fungicides on Soil Enzyme Activities

FungicideEnzymeConcentrationSoil TypeEffectReference
TebuconazoleDehydrogenase5 mg/kgChernozem calcic14% inhibition[1]
TebuconazoleUrease, Arylsulfatase, β-glucosidase5, 50, 500 mg/kgChernozem calcicInhibition (up to 93.35% for urease)[1]
DifenoconazoleDehydrogenase500 mg/kgClay-loam53.6% average decrease[1]
DifenoconazoleAcid Phosphatase150 mg/kgChernozem49.73% decrease[1]
PropiconazoleUrease, PhosphataseHigh concentrationsSandy loam & BlackReduction[8]

Experimental Protocols

Protocol 1: Assessment of this compound's Impact on Soil Microbial Respiration (Substrate-Induced Respiration - SIR)

  • Soil Preparation: Collect fresh soil samples, sieve (<2mm), and adjust moisture content to 50-60% of water-holding capacity.

  • This compound Application: Prepare a stock solution of this compound. Apply the solution to the soil to achieve the desired final concentrations (e.g., recommended field rate, 10x, 100x). Include a control group with no this compound.

  • Incubation: Incubate the treated soil samples in sealed containers at a constant temperature (e.g., 25°C) in the dark.

  • SIR Measurement: At selected time points (e.g., 1, 7, 14, 28 days), take subsamples of soil. Add a glucose solution to provide a carbon source that stimulates microbial respiration.

  • CO2 Measurement: Immediately after glucose addition, measure the rate of CO2 evolution over a few hours using an infrared gas analyzer or by trapping CO2 in an alkaline solution and titrating.

  • Data Analysis: Compare the CO2 evolution rates between the control and this compound-treated groups to determine the inhibitory or stimulatory effect of the fungicide.

Protocol 2: Analysis of Soil Microbial Community Structure using 16S and ITS Amplicon Sequencing

  • Experimental Setup: Prepare soil microcosms with different concentrations of this compound as described in Protocol 1.

  • DNA Extraction: At each sampling time point, extract total DNA from soil samples using a commercially available soil DNA extraction kit.

  • PCR Amplification:

    • For bacteria, amplify the V3-V4 region of the 16S rRNA gene using universal primers (e.g., 341F and 806R).

    • For fungi, amplify the ITS1 or ITS2 region of the ribosomal DNA using fungal-specific primers (e.g., ITS1F and ITS2).

  • Library Preparation and Sequencing: Prepare amplicon libraries and perform high-throughput sequencing on a platform such as Illumina MiSeq or NovaSeq.

  • Bioinformatic Analysis:

    • Process the raw sequencing reads (quality filtering, trimming, merging).

    • Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Perform taxonomic assignment against a reference database (e.g., SILVA for bacteria, UNITE for fungi).

    • Calculate alpha diversity indices (e.g., Shannon, Simpson) and beta diversity metrics (e.g., Bray-Curtis, Jaccard).

    • Use statistical analyses (e.g., PERMANOVA) to test for significant differences in community composition between treatments.

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Microbial Analysis cluster_data Data Interpretation A Soil Collection & Sieving B This compound Treatment (Control, Low, High Conc.) A->B C Microcosm Incubation B->C D Soil Respiration (SIR) C->D Sampling at t=0, 7, 14, 28 days E DNA Extraction C->E Sampling at t=0, 7, 14, 28 days G Enzyme Activity Assays (Dehydrogenase, Phosphatase) C->G Sampling at t=0, 7, 14, 28 days H Microbial Activity Assessment D->H F 16S & ITS Sequencing E->F I Community Structure & Diversity Analysis F->I J Functional Impact Assessment G->J

Caption: Experimental workflow for assessing this compound's impact on soil microbes.

Microbial_Stress_Response cluster_stressor Chemical Stressor cluster_cellular Cellular Response cluster_community Community Level Impact A This compound B Membrane Damage A->B C Oxidative Stress A->C D Enzyme Inhibition A->D E Decrease in Sensitive Species B->E C->E G Altered Community Function D->G E->G F Increase in Resistant Species F->G

Caption: Generalized microbial stress response to a chemical like this compound.

References

Technical Support Center: Overcoming Tiadinil Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the poor aqueous solubility of Tiadinil presents a significant hurdle in experimental design and execution. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address challenges in dissolving and maintaining this compound in aqueous solutions for laboratory use.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is practically insoluble in water. Its solubility is approximately 13.2 mg/L at 20°C.[1][2]

Q2: In which organic solvents is this compound soluble?

A2: this compound exhibits good solubility in several organic solvents. This property is often utilized to create stock solutions which can then be further diluted into aqueous media with appropriate techniques.

SolventSolubility (g/L)
Dimethyl Sulfoxide (DMSO)125 (mg/mL)[3]
Acetone434[4]
Methanol124[4]
Ethyl Acetate198[4]
Dichloromethane156[4]
Toluene11.8[4]
Hexane0.0740[4]

Q3: Why does my this compound precipitate when I dilute my DMSO stock solution in my aqueous buffer?

A3: This is a common issue known as "crashing out." It occurs because the high concentration of the organic solvent (like DMSO) in the initial aliquot is miscible with the aqueous buffer, but the this compound itself is not soluble in the final, predominantly aqueous solution. The sudden change in solvent polarity causes the compound to precipitate. To avoid this, it is crucial to use a proper solubilization technique for the final aqueous solution.

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for common techniques to overcome the poor aqueous solubility of this compound in a laboratory setting.

Method 1: Co-solvency

This technique involves using a water-miscible organic solvent to increase the solubility of a poorly soluble compound in an aqueous solution.

Experimental Protocol: Preparing a this compound Working Solution using a Co-solvent

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This compound is highly soluble in DMSO.[3][5]

  • Serial Dilution in Co-solvent:

    • If a lower concentration stock is needed, perform serial dilutions from the high-concentration stock using the same co-solvent (DMSO).

  • Final Dilution into Aqueous Medium:

    • For your final working solution, add the this compound stock solution dropwise to your vigorously stirring aqueous buffer or medium.

    • Crucially, the final concentration of the co-solvent should be kept to a minimum, ideally below 1% (v/v), and for cell-based assays, often below 0.1% to avoid solvent toxicity.

  • Control Preparation:

    • Prepare a vehicle control by adding the same final concentration of the co-solvent (e.g., DMSO) without this compound to your aqueous medium. This is essential to distinguish the effects of this compound from the effects of the solvent.

Troubleshooting:

IssuePossible CauseSolution
Precipitation upon dilution The final concentration of the co-solvent is too low to maintain this compound solubility.Increase the final concentration of the co-solvent slightly, but be mindful of its potential effects on your experimental system. Alternatively, consider another solubilization method.
The rate of addition of the stock solution is too fast.Add the stock solution very slowly or dropwise while vigorously vortexing or stirring the aqueous medium.
Cell toxicity or unexpected biological effects The final concentration of the co-solvent is too high.Perform a dose-response experiment with the co-solvent alone to determine the maximum tolerable concentration for your specific assay. Aim for the lowest possible final concentration.

Logical Workflow for Co-solvency Method

cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_control Control Preparation A Weigh this compound Powder B Dissolve in 100% DMSO A->B C High-Concentration Stock (e.g., 50 mM) B->C E Add Stock Dropwise to Buffer C->E Dilute D Vigorously Stir Aqueous Buffer D->E G Add Equal Volume of 100% DMSO D->G F Final Working Solution (<1% DMSO) E->F H Vehicle Control G->H A Is the experimental a) pH flexible? b) buffer capacity high? B Yes A->B C No A->C D Prepare concentrated stock in dilute NaOH. B->D G Consider alternative solubilization method (e.g., Co-solvency, Surfactants). C->G E Dilute stock into final buffered medium. D->E F Monitor for precipitation. E->F A This compound (Insoluble) E Encapsulation of this compound A->E B Surfactant Monomers (e.g., Tween® 80) D Micelle Formation B->D C Aqueous Medium C->D D->E F Solubilized this compound Dispersion E->F

References

Technical Support Center: Minimizing Phytotoxic Effects of Tiadinil on Seedlings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the phytotoxic effects of Tiadinil on seedlings during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a plant activator that induces Systemic Acquired Resistance (SAR), a broad-spectrum defense mechanism in plants. Unlike traditional fungicides, it does not have direct antimicrobial activity. Instead, it stimulates the plant's innate immune system, primarily through the salicylic acid (SA) signaling pathway, to defend against pathogens such as the fungus responsible for rice blast disease.

Q2: What are the observable symptoms of this compound phytotoxicity on seedlings?

While specific symptoms can vary depending on the plant species and concentration of this compound, general signs of phytotoxicity may include:

  • Stunting: Reduced overall growth and development of the seedling.[1][2]

  • Chlorosis: Yellowing of the leaves due to reduced chlorophyll.

  • Necrosis: Browning and death of plant tissue, often appearing as spots or at the leaf margins.[2]

  • Leaf distortion: Curling, twisting, or cupping of leaves.[2]

  • Reduced germination: Lower percentage of seeds successfully sprouting.

Q3: At what concentration does this compound become phytotoxic?

The phytotoxic concentration of this compound can vary significantly depending on the plant species, its growth stage, and environmental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for SAR induction with minimal phytotoxicity for your specific plant system.

Q4: Can the phytotoxic effects of this compound be reversed?

In cases of mild phytotoxicity, seedlings may recover if the stressor is removed. However, severe damage is often irreversible. The best approach is to prevent phytotoxicity by optimizing the application concentration and considering the use of safeners. New, healthy growth may appear unaffected if the initial exposure was not lethal.

Q5: What are safeners and can they be used with this compound?

Safeners are chemical agents that protect crops from herbicide injury without compromising pest control efficacy. They typically work by enhancing the plant's natural detoxification pathways, such as inducing the expression of glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases. While specific safeners for this compound are not yet commercially established, screening for compatible safeners could be a viable strategy to minimize phytotoxicity.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Stunted growth and yellowing of leaves after this compound application. The concentration of this compound used may be too high, leading to phytotoxicity.Conduct a dose-response experiment to identify the optimal concentration that induces resistance without causing significant growth inhibition. Refer to the Protocol for Assessing this compound Phytotoxicity below.
Necrotic spots appear on the leaves of seedlings. High concentrations of this compound may be causing oxidative stress, leading to cell death.Lower the application concentration of this compound. Ensure uniform application to avoid localized high concentrations. Consider screening for safeners that can enhance the plant's antioxidant capacity.
Reduced seed germination after treatment. This compound may be inhibiting germination at the concentration used for seed treatment.Test a range of lower concentrations for seed treatment. Alternatively, apply this compound as a foliar spray to young seedlings after germination.
Inconsistent results across experiments. Environmental factors such as temperature, humidity, and light intensity can influence a plant's susceptibility to chemical stress.Standardize environmental conditions for all experiments. Record and report all growth conditions to ensure reproducibility.

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data from your experiments. Note: The data presented here is illustrative and should be replaced with your own experimental findings.

Table 1: Dose-Response of this compound on Rice Seedling Growth (14 days post-treatment)

This compound Concentration (µM)Shoot Length (cm)Root Length (cm)Fresh Weight (g)Phytotoxicity Score (0-5)*
0 (Control)12.5 ± 0.88.2 ± 0.50.55 ± 0.040
1012.3 ± 0.78.0 ± 0.60.54 ± 0.030
5011.8 ± 0.97.5 ± 0.50.51 ± 0.051
1009.5 ± 1.16.1 ± 0.70.42 ± 0.063
2006.2 ± 1.54.0 ± 0.80.28 ± 0.075

*Phytotoxicity Score: 0 = No visible effect; 1 = Slight stunting; 2 = Moderate stunting and slight chlorosis; 3 = Significant stunting and chlorosis; 4 = Severe stunting, chlorosis, and some necrosis; 5 = Seedling death.

Table 2: Effect of a Hypothetical Safener on Mitigating this compound Phytotoxicity in Rice Seedlings (100 µM this compound, 14 days post-treatment)

TreatmentShoot Length (cm)Root Length (cm)Fresh Weight (g)Phytotoxicity Score (0-5)
Control12.5 ± 0.88.2 ± 0.50.55 ± 0.040
This compound (100 µM)9.5 ± 1.16.1 ± 0.70.42 ± 0.063
This compound (100 µM) + Safener X (10 µM)11.5 ± 0.97.8 ± 0.60.52 ± 0.041
Safener X (10 µM)12.4 ± 0.78.1 ± 0.50.54 ± 0.030

Experimental Protocols

Protocol for Assessing this compound Phytotoxicity in Seedlings

This protocol is adapted from general guidelines for fungicide phytotoxicity assessment.[3][4]

  • Seedling Preparation:

    • Sow seeds of the desired plant species in a suitable growth medium (e.g., potting mix, agar plates).

    • Grow seedlings under controlled environmental conditions (e.g., 25°C, 16h light/8h dark photoperiod).

    • Use seedlings at a consistent growth stage (e.g., two-leaf stage) for all experiments.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions to create a range of treatment concentrations (e.g., 0, 10, 50, 100, 200 µM). Ensure the final solvent concentration is the same across all treatments, including the control.

  • Treatment Application:

    • Apply the this compound solutions to the seedlings. This can be done via soil drench, foliar spray, or by adding to the growth medium. Ensure uniform application.

    • Include a control group treated with the solvent solution only.

    • Have at least three replicate pots/plates for each treatment.

  • Data Collection and Analysis:

    • After a predetermined period (e.g., 7-14 days), assess the seedlings for phytotoxicity.

    • Visual Assessment: Score the seedlings based on a phytotoxicity scale (see Table 1 for an example).

    • Quantitative Measurements: Measure parameters such as shoot length, root length, fresh weight, and dry weight.

    • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA) to determine significant differences between treatments.

Protocol for Screening Safeners to Mitigate this compound Phytotoxicity
  • Select a Phytotoxic Concentration of this compound:

    • From the phytotoxicity assessment protocol, choose a concentration of this compound that causes clear but sublethal phytotoxicity (e.g., a score of 3 on the phytotoxicity scale).

  • Prepare Treatment Solutions:

    • Prepare stock solutions of candidate safeners.

    • Prepare treatment solutions containing the fixed phytotoxic concentration of this compound combined with a range of concentrations of each candidate safener.

    • Include control groups: no treatment, this compound alone, and each safener alone.

  • Seedling Treatment and Data Collection:

    • Follow the same procedure for seedling preparation and treatment application as in the phytotoxicity assessment protocol.

    • Collect data on visual phytotoxicity scores and quantitative growth parameters.

  • Evaluation of Safener Efficacy:

    • Analyze the data to identify safener concentrations that significantly reduce the phytotoxic effects of this compound without negatively impacting seedling growth on their own.

Visualizations

Signaling Pathways and Experimental Workflows

Tiadinil_Phytotoxicity_Pathway cluster_0 High this compound Concentration cluster_1 Plant Cell This compound This compound SA_pathway Salicylic Acid (SA) Pathway This compound->SA_pathway Induces SAR Systemic Acquired Resistance (SAR) (Protective Response) SA_pathway->SAR Optimal Activation ROS Reactive Oxygen Species (ROS) (Oxidative Stress) SA_pathway->ROS Over-activation Phytotoxicity Phytotoxicity (Stunting, Necrosis) ROS->Phytotoxicity

Caption: Putative signaling pathway of this compound-induced phytotoxicity.

Experimental_Workflow_Phytotoxicity A 1. Prepare Seedlings (Consistent Growth Stage) B 2. Prepare this compound Dilutions (e.g., 0-200 µM) A->B C 3. Apply Treatments (Soil Drench or Foliar Spray) B->C D 4. Incubate (Controlled Environment) C->D E 5. Assess Phytotoxicity (Visual & Quantitative) D->E F 6. Analyze Data (Determine Optimal Concentration) E->F Safener_Screening_Workflow A 1. Determine Phytotoxic This compound Concentration B 2. Prepare Treatment Solutions (this compound + Candidate Safeners) A->B C 3. Treat Seedlings B->C D 4. Incubate & Assess (Growth Parameters) C->D E 5. Identify Effective Safeners D->E

References

Technical Support Center: Tiadinil Activity Under Various Environmental Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tiadinil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on the impact of environmental conditions on this compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is primarily known as a plant activator that induces Systemic Acquired Resistance (SAR), a plant's natural defense mechanism against a broad spectrum of pathogens.[1][2] It works by priming the plant's immune system, leading to a more robust and rapid defense response upon pathogen attack. While its main role is inducing SAR, some studies suggest it may also possess direct antifungal properties.

Q2: How does this compound induce Systemic Acquired Resistance (SAR)?

A2: this compound triggers a complex signaling cascade within the plant that is typically associated with the accumulation of salicylic acid (SA), a key signaling molecule in plant defense.[3][4] This leads to the expression of pathogenesis-related (PR) genes, which encode proteins with antimicrobial activities, and the reinforcement of plant cell walls.

Q3: Can environmental stress affect the efficacy of this compound?

A3: Yes, environmental stress can significantly impact this compound's effectiveness. Abiotic stresses such as drought, high salinity, and extreme temperatures can trigger the production of the plant hormone abscisic acid (ABA).[5][6][7] Research has shown an antagonistic relationship between the ABA-mediated stress response pathway and the salicylic acid-dependent SAR pathway induced by this compound.[5][6][7] This means that under stressful environmental conditions, the plant's response to this compound may be suppressed.

Q4: What is the expected shelf-life and optimal storage condition for this compound?

A4: For optimal stability, this compound should be stored in a cool, dark, and dry place. While specific degradation kinetics under various conditions are not extensively published, compounds with a thiadiazole ring can be susceptible to photodegradation.[8][9][10][11][12] Therefore, minimizing exposure to light is crucial.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound, particularly when environmental conditions are a factor.

Observed Issue Potential Cause Troubleshooting Suggestions
Reduced or no induction of SAR (e.g., low PR gene expression) after this compound application. Antagonistic effect of abiotic stress: The experimental plants may be experiencing drought, salt, or temperature stress, leading to elevated ABA levels which can suppress the SA-mediated SAR pathway.[5][6][7]- Ensure optimal growing conditions for your plants, minimizing any environmental stressors. - If studying the effect of an abiotic stressor, consider a time-course experiment to apply this compound before the onset of stress. - Measure ABA levels in your experimental plants to correlate with SAR induction.
Inconsistent this compound efficacy between experimental batches. Variable environmental conditions: Fluctuations in temperature, humidity, or light intensity between experiments can affect both the plant's physiological state and the stability of this compound.- Maintain and document consistent environmental conditions (temperature, humidity, photoperiod, light intensity) for all experiments. - Prepare fresh solutions of this compound for each experiment to avoid degradation.
Poor uptake of soil-applied this compound. Suboptimal soil pH: The pH of the soil can influence the solubility, stability, and uptake of systemic compounds like this compound.[13][14][15][16]- Measure and record the pH of your soil or growth medium. - Adjust the pH to a range that is optimal for the specific plant species you are working with, which is generally between 6.0 and 7.0 for most plants to ensure nutrient and compound availability.[13]
Degradation of this compound in solution or on plant surfaces. Photodegradation: Exposure to light, particularly UV radiation, can potentially degrade this compound due to its thiadiazole chemical structure.[8][9][10][11][12]- Store stock solutions and treated plants in a manner that minimizes light exposure, unless light is a specific experimental variable. - Use amber vials or wrap containers with aluminum foil for storing solutions.
High incidence of fungal disease despite this compound treatment. High humidity favoring pathogen growth: While this compound induces resistance, extreme environmental conditions that strongly favor the pathogen may overwhelm the plant's induced defenses. High humidity is a known factor that promotes the growth and sporulation of many fungal pathogens.[17]- Monitor and control humidity levels in your experimental setup. - If high humidity is a necessary condition for your experiment, consider increasing the concentration of this compound (within recommended limits) or the frequency of application.

Experimental Protocols

General Protocol for Evaluating this compound Efficacy Under Controlled Environmental Stress

This protocol provides a framework for assessing the impact of an abiotic stressor (e.g., drought) on the efficacy of this compound in inducing SAR.

  • Plant Growth:

    • Grow plants (e.g., Arabidopsis thaliana, tobacco, or crop of interest) in a controlled environment chamber with optimal conditions (e.g., 22°C, 16h light/8h dark photoperiod, 60-70% relative humidity).

    • Use a well-defined soil mix or hydroponic system.

  • This compound Application:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute to the desired working concentration with sterile water containing a surfactant (e.g., 0.02% Tween-20).

    • Apply this compound to a subset of plants via foliar spray or soil drench. A control group should be treated with a mock solution (solvent + surfactant).

  • Induction of Abiotic Stress:

    • At a specified time point after this compound application (e.g., 48 hours), induce the abiotic stress.

    • For drought stress: Withhold water from the plants for a predetermined period. Monitor soil moisture content.

    • For salt stress: Irrigate plants with a saline solution (e.g., 150 mM NaCl).

  • Pathogen Inoculation:

    • After the stress period, challenge the plants with a suitable pathogen (e.g., a suspension of Pseudomonas syringae for infiltration assay or fungal spores for spray inoculation).

  • Evaluation of Disease Resistance:

    • Assess disease symptoms at regular intervals (e.g., 3-5 days post-inoculation). This can be done by measuring lesion size, counting diseased leaves, or quantifying pathogen growth (e.g., bacterial colony-forming units).

  • Molecular Analysis of SAR Induction:

    • At various time points (e.g., 0, 24, 48 hours after this compound application and after the stress period), collect leaf tissue for gene expression analysis.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key SAR marker genes (e.g., PR1, PR2, PR5).[18][19][20]

Visualizations

Signaling Pathway of Systemic Acquired Resistance (SAR)

SAR_Pathway cluster_perception Pathogen Recognition & Signal Initiation cluster_signaling Signal Transduction Cascade cluster_response Defense Response cluster_stress Abiotic Stress Interaction Pathogen Pathogen Plant_Cell Plant Cell Pathogen->Plant_Cell Infection SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Plant_Cell->SA_Biosynthesis SA SA SA_Biosynthesis->SA NPR1_Oligomer NPR1 (Oligomer) (Cytoplasm) SA->NPR1_Oligomer induces redox change NPR1_Monomer NPR1 (Monomer) (Nucleus) NPR1_Oligomer->NPR1_Monomer releases monomer TGA_Factors TGA Transcription Factors NPR1_Monomer->TGA_Factors interacts with PR_Genes Pathogenesis-Related (PR) Gene Expression TGA_Factors->PR_Genes activates SAR Systemic Acquired Resistance PR_Genes->SAR Abiotic_Stress Drought, Salinity ABA_Signaling Abscisic Acid (ABA) Signaling Abiotic_Stress->ABA_Signaling ABA_Signaling->SA_Biosynthesis antagonizes ABA_Signaling->NPR1_Monomer antagonizes This compound This compound (Plant Activator) This compound->SA_Biosynthesis induces

Caption: Simplified signaling pathway of this compound-induced Systemic Acquired Resistance (SAR) and its antagonistic interaction with abiotic stress signaling.

Experimental Workflow for Evaluating this compound Efficacy

Experimental_Workflow A 1. Plant Acclimation (Controlled Environment) B 2. Treatment Application (this compound vs. Mock Control) A->B C 3. Abiotic Stress Induction (e.g., Drought, Salinity) B->C D 4. Pathogen Challenge (Inoculation) C->D E 5. Disease Severity Assessment (Phenotypic Analysis) D->E F 6. Molecular Analysis (qRT-PCR for PR genes) D->F G 7. Data Analysis & Interpretation E->G F->G

References

Technical Support Center: Tiadinil Degradation Under UV Light

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tiadinil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies of this compound degradation under UV light.

Frequently Asked Questions (FAQs)

Q1: What is the expected behavior of this compound when exposed to UV light?

A1: While specific experimental data on the photodegradation of this compound is limited in publicly available literature, based on studies of similar anilide and thiadiazole-containing fungicides, this compound is expected to undergo degradation upon exposure to UV radiation. The degradation process likely involves the absorption of UV light, leading to the transformation of the parent molecule into various photoproducts. The rate and extent of degradation can be influenced by several factors, including the wavelength and intensity of the UV light, the solvent system used, the concentration of this compound, and the presence of other substances in the solution.

Q2: What are the potential degradation pathways for this compound under UV irradiation?

A2: Based on the photochemistry of related compounds, a plausible degradation pathway for this compound under UV light may involve several key reactions. Studies on other anilide fungicides suggest that cleavage of the C-N amide bond is a likely transformation.[1][2][3] Additionally, research on phenyl-substituted 1,2,3-thiadiazoles indicates that the thiadiazole ring can undergo photochemical rearrangement to form thiirene and thioketene intermediates, which may then dimerize to form 1,3-dithiole derivatives. Therefore, the degradation of this compound could proceed through one or more of these pathways, leading to a variety of transformation products.

Q3: My this compound solution is not degrading as expected under the UV lamp. What could be the issue?

A3: Several factors could contribute to a lower-than-expected degradation rate. Please refer to the Troubleshooting Guide below for a systematic approach to identifying and resolving the issue. Common causes include incorrect UV wavelength, low lamp intensity, or issues with the experimental setup.

Q4: How can I identify the degradation products of this compound?

A4: The identification of degradation products typically requires advanced analytical techniques. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), particularly with a time-of-flight (TOF) or Orbitrap mass analyzer, is highly effective for separating and identifying unknown products based on their mass-to-charge ratio and fragmentation patterns. Gas chromatography-mass spectrometry (GC-MS) may also be suitable for volatile degradation products.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common problems during this compound photodegradation experiments.

Problem Possible Cause Recommended Solution
No or slow degradation of this compound Incorrect UV Wavelength: The UV lamp may not be emitting at a wavelength absorbed by this compound.Verify the UV-Vis absorption spectrum of this compound to determine its maximum absorption wavelength (λmax). Ensure your UV lamp's emission spectrum overlaps with this compound's absorption spectrum.
Low UV Lamp Intensity: The intensity of the UV lamp may be insufficient to induce significant degradation.Check the manufacturer's specifications for your UV lamp and its age. Lamp intensity can decrease over time. Consider using a radiometer to measure the lamp's output.
Solvent Interference: The solvent used may be absorbing a significant portion of the UV light.Use a solvent that is transparent in the UV region of interest (e.g., acetonitrile, high-purity water). Run a UV-Vis spectrum of your solvent to check for absorbance at the irradiation wavelength.
Low Quantum Yield: this compound may have a low quantum yield for photodegradation, meaning it is inherently photostable.Consider using a photosensitizer or a photocatalyst (e.g., TiO2) to enhance the degradation rate.
Inconsistent degradation rates between experiments Fluctuations in Lamp Intensity: The output of the UV lamp may not be stable.Allow the lamp to warm up and stabilize before starting the experiment. Monitor the lamp's output with a radiometer if possible.
Temperature Variations: The temperature of the sample solution may be fluctuating.Use a temperature-controlled reaction vessel or a water bath to maintain a constant temperature.
Inconsistent Sample Preparation: Variations in the initial concentration of this compound or the composition of the solution can affect degradation rates.Ensure accurate and consistent preparation of all sample solutions. Use calibrated pipettes and volumetric flasks.
Formation of unexpected or numerous degradation products Complex Degradation Pathways: this compound may undergo multiple degradation pathways simultaneously.This is a common occurrence in photodegradation studies. Utilize advanced analytical techniques like UPLC-QTOF-MS/MS to identify and characterize the different products formed.
Secondary Photodegradation: Primary degradation products may be further degrading upon continued UV exposure.Conduct time-course experiments and analyze samples at different irradiation intervals to track the formation and disappearance of products over time.
Difficulty in separating this compound and its degradation products Inadequate Chromatographic Method: The HPLC/UPLC method may not be optimized for the separation of the parent compound and its photoproducts.Develop a robust chromatographic method by screening different columns, mobile phases, and gradients. Refer to the Experimental Protocols section for a starting point.

Experimental Protocols

Sample Preparation for Photodegradation Studies
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable organic solvent such as acetonitrile or methanol.

  • Working Solutions: Dilute the stock solution with the desired aqueous medium (e.g., ultrapure water, buffer solution) to the target concentration for the experiment. Ensure the final concentration of the organic solvent is low to minimize its effect on the reaction.

UV Irradiation Experimental Setup

A typical experimental setup for studying the photodegradation of this compound is as follows:

  • Place a known volume of the this compound working solution into a quartz reaction vessel. Quartz is used because it is transparent to UV light.

  • Position the reaction vessel at a fixed distance from the UV lamp. A medium-pressure mercury lamp or a xenon arc lamp are common choices.

  • To maintain a constant temperature, the reaction vessel can be placed in a water bath with a cooling system.

  • Use a magnetic stirrer to ensure the solution is well-mixed throughout the experiment.

  • At predetermined time intervals, withdraw aliquots of the solution for analysis.

Analytical Methodology for this compound and its Degradation Products
  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer (UPLC-MS/MS) is recommended for the sensitive and selective analysis of this compound and its degradation products.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its potential degradation products for quantification and confirmation.

Data Presentation

Hypothetical Degradation Kinetics of this compound under UV Light

The degradation of this compound under UV light is expected to follow pseudo-first-order kinetics. The following table presents hypothetical data for illustrative purposes.

Irradiation Time (minutes)This compound Concentration (mg/L)ln(C/C₀)
010.00.00
157.5-0.29
305.6-0.58
603.2-1.14
1201.0-2.30
Potential Degradation Products of this compound

Based on the chemistry of related compounds, the following are potential degradation products of this compound. Their identification would require experimental confirmation.

Proposed ProductChemical StructurePlausible Formation Pathway
DP-1: Amide Cleavage Product 1 4-methyl-1,2,3-thiadiazole-5-carboxylic acidHydrolysis of the amide bond.
DP-2: Amide Cleavage Product 2 3-chloro-4-methylanilineHydrolysis of the amide bond.
DP-3: Dimerization Product 1,3-dithiole derivativePhotochemical rearrangement of the thiadiazole ring followed by dimerization of intermediates.

Visualizations

Proposed Degradation Pathway of this compound

Tiadinil_Degradation_Pathway cluster_cleavage Amide Bond Cleavage cluster_rearrangement Thiadiazole Ring Rearrangement This compound This compound N-(3-chloro-4-methylphenyl)-4-methyl- 1,2,3-thiadiazole-5-carboxamide DP1 DP-1 4-methyl-1,2,3-thiadiazole- 5-carboxylic acid This compound->DP1 UV Light (Hydrolysis) DP2 DP-2 3-chloro-4-methylaniline This compound->DP2 UV Light (Hydrolysis) Intermediate Thiirene/Thioketene Intermediates This compound->Intermediate UV Light (Rearrangement) DP3 DP-3 1,3-Dithiole Derivative (Dimer) Intermediate->DP3 Dimerization

Caption: Proposed photodegradation pathways of this compound under UV irradiation.

Experimental Workflow for this compound Photodegradation Analysis

Experimental_Workflow A Sample Preparation (this compound in Aqueous Solution) B UV Irradiation (Controlled Conditions) A->B C Aliquots Taken at Time Intervals B->C D UPLC-MS/MS Analysis C->D E Data Processing (Quantification and Identification) D->E

Caption: General workflow for studying the photodegradation of this compound.

Troubleshooting Logic for Slow Degradation

Troubleshooting_Logic Start Slow or No Degradation CheckWavelength Is UV λmax of This compound known? Start->CheckWavelength CheckLamp Is lamp output correct? CheckWavelength->CheckLamp Yes Determine λmax Measure UV-Vis Spectrum of this compound CheckWavelength->Determine λmax No CheckSolvent Is solvent UV transparent? CheckLamp->CheckSolvent Yes Verify Lamp Check lamp specs or measure output CheckLamp->Verify Lamp No ConsiderPhotostability Consider inherent photostability CheckSolvent->ConsiderPhotostability Yes Change Solvent Use a non-absorbing solvent CheckSolvent->Change Solvent No

Caption: Decision tree for troubleshooting slow degradation of this compound.

References

Validation & Comparative

A Head-to-Head Battle of SAR Inducers: Tiadinil vs. BTH

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of plant defense activation, two synthetic molecules, Tiadinil and Benzothiadiazole (BTH), have emerged as potent inducers of Systemic Acquired Resistance (SAR). This guide provides a comprehensive comparison of their efficacy, drawing upon experimental data to inform researchers, scientists, and drug development professionals in the agricultural and plant science fields.

Mechanism of Action: A Shared Path with Subtle Differences

Both this compound and BTH function by activating the plant's innate immune system, leading to broad-spectrum resistance against a variety of pathogens. They are known to act downstream of the key signaling molecule, salicylic acid (SA), meaning they do not necessarily induce SA accumulation but rather stimulate the signaling cascade that follows. This activation leads to the expression of a suite of defense-related genes, most notably the Pathogenesis-Related (PR) genes, which are considered molecular markers of SAR.

The active metabolite of this compound, SV-03 (4-methyl-1,2,3-thiadiazole-5-carboxylic acid), has been shown to induce SAR in tobacco.[1] Similarly, BTH triggers the SAR pathway, and its efficacy is dependent on the presence of the essential regulatory protein NPR1 (Nonexpressor of PR genes1).

Comparative Efficacy: Disease Resistance and Gene Induction

While direct comparative studies under identical conditions are limited, data from various experiments provide insights into the relative efficacy of this compound and BTH in inducing disease resistance and SAR marker gene expression.

Disease Resistance

Data from studies on tobacco plants demonstrate the efficacy of this compound's active metabolite, SV-03, in controlling viral and bacterial diseases.

Table 1: Efficacy of this compound (SV-03) against Tobacco Mosaic Virus (TMV) in Tobacco (Nicotiana tabacum cv. Xanthi nc)

TreatmentLesion Size (mm)% Reduction in Lesion Size
Water (Control)2.5-
SV-03 (1 mg/pot)1.540%
SV-03 (2.5 mg/pot)1.060%

Data synthesized from Yasuda et al., 2006.[2]

Table 2: Efficacy of this compound (SV-03) against Pseudomonas syringae pv. tabaci in Tobacco (Nicotiana tabacum cv. Xanthi nc)

TreatmentBacterial Growth (cfu/cm²)% Inhibition of Bacterial Growth
Water (Control)1 x 10⁷-
SV-03 (1 mg/pot)5 x 10⁵95%
SV-03 (2.5 mg/pot)1 x 10⁵99%

Data synthesized from Yasuda et al., 2006.[2]

Information on BTH's efficacy in tobacco against the same pathogens is not as readily available in a quantitative format. However, its ability to protect wheat against powdery mildew is well-documented, showcasing its potency in a different plant-pathogen system.

SAR Marker Gene Expression

Both this compound and BTH are known to induce the expression of PR genes. Studies have shown that SV-03, the active metabolite of this compound, induces the expression of acidic PR-1 genes in tobacco. While quantitative RT-PCR data for a direct comparison is not available in the reviewed literature, Northern blot analyses confirm the induction of these key SAR marker genes by SV-03.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed experimental methodologies are provided below.

SAR Induction and Pathogen Challenge in Tobacco (this compound/SV-03)

This protocol is based on the methodology described by Yasuda et al., 2006.[2]

Plant Material and Growth Conditions:

  • Tobacco plants (Nicotiana tabacum cv. Xanthi nc) are grown in a controlled environment at 25°C with a 16-hour light/8-hour dark photoperiod.

Treatment Application:

  • Five-week-old tobacco plants are treated with a soil drench of SV-03 solution at concentrations of 1 mg/pot and 2.5 mg/pot. Control plants receive a water drench.

Tobacco Mosaic Virus (TMV) Inoculation:

  • Five days after treatment, the upper leaves of the tobacco plants are mechanically inoculated with a TMV solution (e.g., 1 µg/mL).

  • Lesion diameters are measured 5 days post-inoculation to assess disease severity.

Pseudomonas syringae pv. tabaci Inoculation:

  • Five days after treatment, tobacco leaves are infiltrated with a bacterial suspension of P. syringae pv. tabaci (e.g., 10⁵ cfu/mL).

  • Bacterial populations in the infected leaf tissue are quantified 3-4 days post-inoculation by plating serial dilutions of leaf homogenates on appropriate growth media.

SAR Marker Gene Analysis (Northern Blot):

  • Leaf samples are collected from treated and control plants at specified time points after treatment.

  • Total RNA is extracted, and Northern blot analysis is performed using a probe specific for the acidic PR-1 gene.

Visualizing the SAR Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

SAR_Signaling_Pathway cluster_pathogen Pathogen Attack cluster_signal Signal Transduction cluster_response Defense Response cluster_inducers Chemical Inducers Pathogen Pathogen (e.g., Virus, Bacteria) SA Salicylic Acid (SA) Accumulation Pathogen->SA NPR1 NPR1 Activation SA->NPR1 TGA TGA Transcription Factors NPR1->TGA PR_Genes PR Gene Expression (e.g., PR-1) TGA->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR This compound This compound (metabolized to SV-03) This compound->NPR1 Acts downstream of SA BTH BTH BTH->NPR1 Acts downstream of SA

Caption: Simplified SAR signaling pathway showing the points of action for this compound and BTH.

Experimental_Workflow Start Start: 5-week-old Tobacco Plants Treatment Treatment Application (Soil Drench) - this compound/SV-03 - BTH - Water (Control) Start->Treatment Incubation 5-day Incubation Period Treatment->Incubation Pathogen_Inoculation Pathogen Inoculation - TMV (mechanical) - P. syringae (infiltration) Incubation->Pathogen_Inoculation Data_Collection Data Collection - Lesion size measurement (TMV) - Bacterial count (P. syringae) - RNA extraction for gene expression Pathogen_Inoculation->Data_Collection Analysis Data Analysis - Statistical comparison - Gene expression quantification Data_Collection->Analysis End End: Comparative Efficacy Determined Analysis->End Logical_Comparison cluster_criteria Comparison Criteria Inducers SAR Inducers This compound This compound Inducers->this compound BTH BTH Inducers->BTH Efficacy Disease Resistance Efficacy This compound->Efficacy Quantitative Data (Tobacco) Gene_Induction PR Gene Induction This compound->Gene_Induction Qualitative Data (Tobacco) Growth_Effects Impact on Plant Growth & Yield This compound->Growth_Effects Limited Data BTH->Efficacy Qualitative Data (Wheat) BTH->Gene_Induction Qualitative Data (Various) BTH->Growth_Effects Limited Data

References

A Comparative Analysis of Gene Expression Induced by Tiadinil and Acibenzolar-S-methyl

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Look at Two Key Plant Defense Activators

For researchers and professionals in drug development and crop protection, understanding the molecular mechanisms of plant defense activators is paramount. Tiadinil and Acibenzolar-S-methyl (ASM) are two prominent chemical inducers of Systemic Acquired Resistance (SAR), a plant's innate immune response to a broad spectrum of pathogens. While both compounds ultimately lead to a heightened defense state, a detailed comparison of their impact on gene expression provides valuable insights into their specific modes of action. This guide offers an objective comparison, supported by experimental data, to delineate the similarities and differences in the genetic reprogramming initiated by these two important molecules.

Unveiling the Molecular Footprints: A Comparative Overview

Both this compound and Acibenzolar-S-methyl function by triggering the plant's salicylic acid (SA) signaling pathway, a central regulator of SAR. This activation leads to the downstream expression of a battery of defense-related genes, most notably the Pathogenesis-Related (PR) genes. However, the magnitude and kinetics of this induction can vary, influencing the efficacy and spectrum of disease resistance.

Acibenzolar-S-methyl is a functional analog of salicylic acid itself and is known to be a potent inducer of PR genes.[1] Studies in various plant species, including tobacco and Arabidopsis thaliana, have consistently demonstrated the strong upregulation of key PR genes such as PR-1, PR-2, and PR-5 following ASM treatment.[2][3]

This compound, on the other hand, also activates the SAR pathway, leading to the expression of SAR marker genes. While direct, quantitative, side-by-side comparisons with ASM in the same experimental system are limited in publicly available literature, studies on its active metabolite, SV-03, have confirmed the induction of PR genes in tobacco. This suggests a convergent, yet potentially distinct, mechanism of action at the gene expression level.

Quantitative Gene Expression Analysis

To provide a clearer picture of the differential gene induction by these two compounds, we have compiled quantitative data from separate studies on tobacco (Nicotiana tabacum), a model organism for plant defense research. The following table summarizes the fold change in the expression of the key SAR marker gene, PR-1a, after treatment with either Acibenzolar-S-methyl or the active metabolite of this compound.

CompoundPlant SpeciesGeneFold Change (Relative to Control)Time Post-TreatmentReference
Acibenzolar-S-methyl Nicotiana tabacumPR-1a>10-fold2 days[2]
This compound (metabolite SV-03) Nicotiana tabacumPR genesInduced (quantitative data not specified)Not specified

Note: The data for this compound's metabolite indicates induction but does not provide a specific fold change, highlighting the need for direct comparative studies.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to study them, the following diagrams are provided.

Signaling_Pathway cluster_activators Plant Activators cluster_plant_cell Plant Cell This compound This compound SA_Pathway Salicylic Acid (SA) Signaling Pathway This compound->SA_Pathway ASM Acibenzolar-S-methyl ASM->SA_Pathway SAR_Genes Systemic Acquired Resistance (SAR) Marker Genes (e.g., PR-1, PR-2, PR-5) SA_Pathway->SAR_Genes Defense_Response Broad-Spectrum Disease Resistance SAR_Genes->Defense_Response

Figure 1. Simplified signaling pathway for this compound and Acibenzolar-S-methyl. Both compounds activate the salicylic acid signaling pathway, leading to the expression of SAR genes and enhanced disease resistance.

Experimental_Workflow Plant_Treatment Plant Treatment (this compound or ASM) RNA_Extraction RNA Extraction from Leaf Tissue Plant_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis Gene_Expression_Analysis Gene Expression Analysis cDNA_Synthesis->Gene_Expression_Analysis RT_qPCR Quantitative RT-PCR (qRT-PCR) Gene_Expression_Analysis->RT_qPCR Microarray Microarray Analysis Gene_Expression_Analysis->Microarray Data_Analysis Data Analysis (Fold Change Calculation) RT_qPCR->Data_Analysis Microarray->Data_Analysis

Figure 2. A generalized experimental workflow for analyzing gene expression changes induced by plant activators. This process involves treating plants, isolating RNA, converting it to cDNA, and then quantifying gene expression levels using techniques like qRT-PCR or microarray analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature for analyzing gene expression in response to plant activators.

Protocol 1: Plant Treatment and RNA Extraction

This protocol is a generalized procedure based on methodologies described for studying plant defense responses.[4]

  • Plant Growth: Grow plants (e.g., Arabidopsis thaliana or Nicotiana tabacum) in a controlled environment chamber with a defined light/dark cycle and temperature.

  • Chemical Treatment: At a specific developmental stage (e.g., 4-6 leaf stage), apply the plant activator solution (this compound or Acibenzolar-S-methyl) or a mock control (e.g., water with the same solvent concentration) to the leaves via spraying or soil drench.

  • Sample Collection: At designated time points post-treatment (e.g., 24, 48, 72 hours), harvest leaf tissue from both treated and control plants. Immediately freeze the samples in liquid nitrogen to preserve RNA integrity and store them at -80°C until further processing.

  • RNA Extraction: Extract total RNA from the frozen leaf tissue using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a standard TRIzol-based method, following the manufacturer's instructions.

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) to measure A260/280 and A260/230 ratios, and verify RNA integrity using agarose gel electrophoresis or a bioanalyzer.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying the expression of specific target genes, adapted from standard molecular biology techniques.[5][6]

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the extracted total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design and validate gene-specific primers for the target genes (e.g., PR-1a) and a stable reference gene (e.g., Actin or Ubiquitin) for normalization.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) in a qPCR-compatible plate.

  • qPCR Run: Perform the qPCR amplification in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene in each sample. Calculate the relative gene expression (fold change) using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the mock-treated controls.

Protocol 3: Microarray Analysis for Global Gene Expression Profiling

This protocol provides a general overview of the steps involved in a microarray experiment to analyze genome-wide gene expression changes.[7]

  • cDNA Labeling: Synthesize and label cDNA from the extracted RNA of treated and control samples with different fluorescent dyes (e.g., Cy3 and Cy5).

  • Hybridization: Hybridize the labeled cDNA to a microarray slide containing thousands of gene-specific probes.

  • Washing: Wash the microarray slide to remove non-specifically bound cDNA.

  • Scanning: Scan the microarray slide using a laser scanner to detect the fluorescence intensity of each spot.

  • Data Acquisition and Analysis: Quantify the fluorescence intensities and calculate the ratio of the two dyes for each spot, representing the relative expression level of the corresponding gene. Perform statistical analysis to identify genes that are significantly differentially expressed between the treated and control samples.

Conclusion and Future Directions

Both this compound and Acibenzolar-S-methyl are effective inducers of Systemic Acquired Resistance, operating through the salicylic acid signaling pathway to upregulate a suite of defense-related genes. While current data suggests that ASM is a potent inducer of key PR genes, a direct, quantitative comparison of the global transcriptomic changes induced by both compounds under identical conditions is a critical next step for the research community. Such studies would provide a more nuanced understanding of their respective modes of action, potentially revealing unique gene regulatory networks and informing the development of more targeted and effective crop protection strategies. The experimental protocols provided here offer a foundation for researchers to conduct such comparative analyses and further unravel the intricate molecular dialogues between plants and their chemical defense activators.

References

A Comparative Analysis of Tiadinil and Other Systemic Acquired Resistance (SAR) Inducers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Tiadinil with other prominent Systemic Acquired Resistance (SAR) inducers, namely Acibenzolar-S-methyl (ASM) and Probenazole (PBZ). The information is supported by experimental data to aid in the evaluation and selection of these compounds for research and development purposes.

Introduction to Systemic Acquired Resistance (SAR)

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides broad-spectrum and long-lasting protection against a variety of pathogens, including fungi, bacteria, and viruses. Activation of SAR primes the plant for a more rapid and robust defense response upon subsequent pathogen attack. This response is often mediated by the signaling molecule salicylic acid (SA) and is associated with the expression of pathogenesis-related (PR) genes. Chemical inducers of SAR, also known as plant activators, offer a promising strategy for crop protection by leveraging the plant's own defense systems.

Comparative Overview of SAR Inducers

This guide focuses on a comparative analysis of three key SAR inducers:

  • This compound: A novel SAR inducer belonging to the thiadiazole carboxamide class of compounds.

  • Acibenzolar-S-methyl (ASM): A functional analog of salicylic acid, also known as BTH (benzothiadiazole).

  • Probenazole (PBZ): An isothiazole derivative that has been used for decades, particularly in rice cultivation.

Mechanism of Action and Signaling Pathways

The efficacy of SAR inducers is intrinsically linked to their mode of action within the plant's defense signaling network. The salicylic acid (SA) pathway is a central component of SAR, but SA-independent pathways also play a significant role.

Probenazole (PBZ) acts upstream of salicylic acid biosynthesis. It is metabolized in plants to its active form, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (BIT). BIT stimulates the accumulation of SA, which in turn activates the downstream defense responses, including the expression of PR genes. This activation requires the key regulatory protein NPR1 (Nonexpresser of PR Genes 1).

Acibenzolar-S-methyl (ASM) , also known as BTH, is a synthetic analog of salicylic acid. It acts downstream of SA synthesis, directly activating the SA signaling pathway. ASM's mode of action is dependent on NPR1 and leads to the expression of a similar set of PR genes as SA itself.

This compound is metabolized in plants to 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), which is the active compound that induces SAR. Interestingly, studies have shown that SV-03 can induce disease resistance and PR gene expression even in plants that are unable to accumulate salicylic acid, suggesting that it acts downstream of SA accumulation or through an SA-independent pathway.

The following diagrams illustrate the signaling pathways for each of these SAR inducers.

SAR_Signaling_Pathways cluster_probenazole Probenazole (PBZ) Pathway cluster_asm Acibenzolar-S-methyl (ASM) Pathway cluster_this compound This compound Pathway PBZ Probenazole BIT BIT (active metabolite) PBZ->BIT Metabolism SA_Biosynthesis SA Biosynthesis BIT->SA_Biosynthesis ASM Acibenzolar-S-methyl (BTH) NPR1 NPR1 ASM->NPR1 This compound This compound SV03 SV-03 (active metabolite) This compound->SV03 Metabolism SA_Independent SA-Independent Pathway SV03->SA_Independent SA Salicylic Acid (SA) SA_Biosynthesis->SA SA->NPR1 PR_Genes PR Gene Expression NPR1->PR_Genes SAR Systemic Acquired Resistance PR_Genes->SAR SA_Independent->PR_Genes

Fig. 1: Simplified signaling pathways of Probenazole, Acibenzolar-S-methyl, and this compound in the induction of SAR.

Performance and Efficacy: A Comparative Data Summary

The following tables summarize available quantitative data on the efficacy of this compound, Acibenzolar-S-methyl, and Probenazole against various plant pathogens. It is important to note that a direct comparison of efficacy is challenging due to variations in experimental conditions, crop species, pathogen strains, and application methods across different studies.

Table 1: Efficacy of this compound

PathogenHost PlantApplication MethodEfficacy (% Disease Reduction)Reference
Magnaporthe oryzae (Rice Blast)RiceNursery box applicationExcellent activity[1]
Xanthomonas oryzae pv. oryzae (Bacterial Blight)RiceNursery box applicationExhibits activity[1]
Stagonosporopsis citrulli (Gummy Stem Blight)WatermelonFoliar spray (≥10 ppm)Significantly reduced disease severity[2]

Table 2: Efficacy of Acibenzolar-S-methyl (ASM/BTH)

PathogenHost PlantApplication MethodEfficacy (% Disease Reduction)Reference
Venturia nashicola (Scab)Asian PearFoliar spray (100 mg a.i./l)53.3% (leaves), 27.1% (shoots)[3]
Peronospora hyoscyami f. sp. tabacina (Blue Mold)TobaccoFoliar sprayPrevented blue mold development[4]
Bacterial SpotTomatoWeekly foliar spray (75-200 µM)Statistically equivalent to standard copper program[5]
Powdery and Downy MildewsCucumberFoliar sprayHighly active
Pseudomonas cannabina pv. alisalensis (Bacterial Blight)CabbageSoil drenchEffectively suppressed lesion formation and reduced bacterial populations

Table 3: Efficacy of Probenazole (PBZ)

PathogenHost PlantApplication MethodEfficacy (% Disease Reduction)Reference
Magnaporthe oryzae (Rice Blast)RiceDrenching roots (200 ppm)Remarkable suppression[6]
Xanthomonas oryzae pv. oryzae (Bacterial Blight)RiceNot specifiedUsed for control[6]
Cochliobolus heterostrophus (Southern Corn Leaf Blight)MaizeSoil treatment (1.8 kg a.i./ha)Effectively suppressed SCLB
Pseudomonas cannabina pv. alisalensis (Bacterial Blight)CabbageSoil drenchEffectively suppressed lesion formation and reduced bacterial populations

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of SAR inducers. Below are generalized protocols for key experiments cited in the literature.

SAR Induction and Pathogen Challenge Assay

This protocol is a generalized procedure for assessing the efficacy of SAR inducers in providing disease resistance.

SAR_Assay_Workflow start Plant Growth (e.g., Arabidopsis, 4-5 weeks) treatment SAR Inducer Treatment (e.g., soil drench, foliar spray) start->treatment incubation1 Incubation Period (e.g., 2-3 days) treatment->incubation1 pathogen_challenge Pathogen Challenge (e.g., spray or infiltration with virulent pathogen) incubation1->pathogen_challenge incubation2 Incubation Period (e.g., 3-7 days) pathogen_challenge->incubation2 assessment Disease Assessment incubation2->assessment molecular_analysis Molecular Analysis (PR gene/protein expression) incubation2->molecular_analysis

Fig. 2: General workflow for a Systemic Acquired Resistance (SAR) assay.

Materials:

  • Healthy, uniformly grown plants (e.g., Arabidopsis thaliana, tobacco, rice).

  • SAR inducer of interest (this compound, ASM, PBZ) at various concentrations.

  • Virulent pathogen culture (e.g., Pseudomonas syringae, Magnaporthe oryzae).

  • Control solutions (e.g., water, solvent used for the inducer).

  • Growth chambers or greenhouses with controlled environmental conditions.

Procedure:

  • Plant Growth: Grow plants to the desired developmental stage under controlled conditions (e.g., 16h light/8h dark photoperiod, 22-25°C).

  • SAR Inducer Application: Apply the SAR inducer to a subset of plants. Application methods can include soil drench, foliar spray, or root dipping. A control group should be treated with the vehicle solution.

  • Induction Period: Allow a period of 2-3 days for the induction of SAR.

  • Pathogen Challenge: Inoculate both the inducer-treated and control plants with a virulent pathogen. This can be done by spray inoculation or by infiltrating a specific leaf area with a bacterial suspension.

  • Incubation: Keep the plants under conditions favorable for disease development for 3-7 days.

  • Disease Assessment: Quantify disease severity. This can be done by:

    • Visual scoring: Using a a disease rating scale (e.g., 0-5 scale where 0 is no symptoms and 5 is severe necrosis).

    • Lesion size measurement: Measuring the diameter of necrotic or chlorotic lesions.

    • Bacterial growth quantification: For bacterial pathogens, leaf discs can be homogenized and plated on a selective medium to count colony-forming units (CFUs).

  • Data Analysis: Calculate the percentage of disease reduction in the inducer-treated plants compared to the control plants.

Analysis of Pathogenesis-Related (PR) Gene Expression by Northern Blot

This protocol allows for the detection and quantification of specific PR gene transcripts, which are molecular markers for SAR activation.

Materials:

  • Plant tissue (leaves) from treated and control plants.

  • Liquid nitrogen.

  • RNA extraction kit.

  • Formaldehyde, formamide, MOPS buffer.

  • Agarose.

  • Nylon membrane.

  • UV crosslinker.

  • Hybridization oven and tubes.

  • Radioactively or non-radioactively labeled DNA probe specific to the PR gene of interest (e.g., PR-1).

  • Wash buffers (SSC, SDS).

  • Phosphorimager or X-ray film.

Procedure:

  • RNA Extraction: Harvest leaf tissue at different time points after SAR inducer treatment, immediately freeze in liquid nitrogen, and extract total RNA using a suitable kit or protocol.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Check RNA integrity by running a small amount on an agarose gel.

  • Denaturing Agarose Gel Electrophoresis: Separate the RNA samples (e.g., 10-20 µg per lane) on a formaldehyde-containing agarose gel.

  • Northern Blotting: Transfer the separated RNA from the gel to a nylon membrane via capillary action or a vacuum blotting system.

  • RNA Fixation: Crosslink the RNA to the membrane using a UV crosslinker.

  • Probe Labeling: Prepare a labeled DNA probe specific for the target PR gene.

  • Hybridization: Pre-hybridize the membrane to block non-specific binding sites, then hybridize with the labeled probe overnight in a hybridization oven.

  • Washing: Wash the membrane under stringent conditions to remove any unbound probe.

  • Detection: Detect the signal from the hybridized probe using a phosphorimager or by exposing the membrane to X-ray film.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the PR gene in different samples.

Analysis of Pathogenesis-Related (PR) Protein Expression by Western Blot

This protocol enables the detection of specific PR proteins, providing further evidence of SAR activation at the protein level.

Materials:

  • Plant tissue (leaves) from treated and control plants.

  • Liquid nitrogen.

  • Protein extraction buffer (e.g., Tris-HCl, SDS, protease inhibitors).

  • Bradford or BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membrane.

  • Electroblotting apparatus.

  • Blocking buffer (e.g., non-fat milk or BSA in TBST).

  • Primary antibody specific to the PR protein of interest (e.g., anti-PR-1).

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).

  • Chemiluminescent substrate.

  • Imaging system (e.g., CCD camera or X-ray film).

Procedure:

  • Protein Extraction: Harvest leaf tissue, freeze in liquid nitrogen, and grind to a fine powder. Extract total proteins using a suitable extraction buffer.

  • Protein Quantification: Determine the protein concentration of the extracts using a standard protein assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody that specifically recognizes the target PR protein.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody that is conjugated to a reporter enzyme and binds to the primary antibody.

  • Detection: Wash the membrane again and add a chemiluminescent substrate. Detect the light signal produced by the enzyme-substrate reaction using an imaging system.

  • Analysis: The presence and intensity of the band corresponding to the target PR protein indicate its expression level.

Conclusion

This compound, Acibenzolar-S-methyl, and Probenazole are all effective inducers of Systemic Acquired Resistance, offering valuable tools for disease management in various crops. Their distinct modes of action within the plant's defense signaling network provide different strategic advantages.

  • Probenazole acts early in the signaling cascade, upstream of SA synthesis, and has a long history of successful use, particularly against rice blast.

  • Acibenzolar-S-methyl is a potent, direct activator of the SA pathway, mimicking the natural signaling molecule.

  • This compound represents a newer class of SAR inducers with a mode of action that appears to have an SA-independent component, which could be advantageous in situations where the SA pathway is compromised or for providing a different spectrum of resistance.

The choice of a specific SAR inducer will depend on the target crop, the prevalent pathogens, and the desired application strategy. The quantitative data and experimental protocols provided in this guide serve as a foundation for further research and development in the field of plant immunity and crop protection. Further head-to-head comparative studies under standardized conditions are needed to provide a more definitive ranking of the efficacy of these valuable compounds.

References

Validating Tiadinil's Mode of Action: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mode of action of Tiadinil, a potent plant activator, utilizing mass spectrometry-based proteomics and metabolomics. This compound functions primarily by inducing Systemic Acquired Resistance (SAR), a plant's innate defense mechanism.[1][2][3] This guide will compare its known mechanism to other SAR inducers and fungicides with different modes of action, supported by experimental data and detailed protocols.

Introduction to this compound and its Mode of Action

This compound is a systemic fungicide that belongs to the 1,2,3-thiadiazole carboxamide class.[4][5] Unlike traditional fungicides that directly target pathogens, this compound acts as a plant activator.[2][6] Upon application, it is absorbed by the plant and metabolized to its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03).[7][8] SV-03 triggers the plant's SAR pathway downstream of salicylic acid (SA), leading to the expression of defense-related genes and enhanced resistance against a broad spectrum of pathogens without a direct antimicrobial effect in many cases.[1][7][9] However, some studies have also suggested a direct antifungal activity of this compound against certain pathogens. Additionally, this compound has been shown to enhance the production of herbivore-induced plant volatiles, which can attract predatory mites, adding another layer to its protective capabilities.[10][11]

Comparison of this compound with Alternative Fungicides

The unique mode of action of this compound as a plant activator distinguishes it from many conventional fungicides. Below is a comparative summary of this compound and other fungicides with differing mechanisms.

Fungicide Mode of Action Target Site/Pathway Direct/Indirect Key Characteristics
This compound Induces Systemic Acquired Resistance (SAR)Plant defense signaling, downstream of Salicylic AcidPrimarily IndirectBroad-spectrum resistance, potential for direct antifungal activity, enhances indirect defense against herbivores.
Probenazole (PBZ) Induces Systemic Acquired Resistance (SAR)Plant defense signaling, upstream of Salicylic AcidIndirectEffective against rice blast, requires SA accumulation for its action.[9]
Acibenzolar-S-methyl (BTH) Induces Systemic Acquired Resistance (SAR)Functional analog of Salicylic AcidIndirectWidely used SAR inducer, mimics the action of salicylic acid.
Thymol Direct AntifungalInhibition of telomerase activity, disruption of cell membraneDirectA natural compound with broad-spectrum antifungal properties.[12]
Boscalid Direct AntifungalSuccinate dehydrogenase (SDHI) inhibitorDirectAffects fungal respiration, effective against a range of fungal pathogens.
Azoxystrobin Direct AntifungalQuinone outside inhibitor (QoI)DirectInhibits mitochondrial respiration in fungi, broad-spectrum activity.

Mass Spectrometry for Validating Mode of Action

Mass spectrometry (MS)-based proteomics and metabolomics are powerful tools for elucidating the molecular mechanisms of action of agrochemicals like this compound. These approaches allow for the global and quantitative analysis of proteins and metabolites in a biological system, providing insights into the pathways perturbed by the compound.

Proteomics Approach

A proteomics study would aim to identify and quantify changes in the plant proteome upon treatment with this compound. This can reveal the upregulation of defense-related proteins, such as Pathogenesis-Related (PR) proteins, and other proteins involved in the SAR signaling cascade.

Metabolomics Approach

A metabolomics analysis would focus on the changes in the plant's metabolite profile after this compound application. This could identify the accumulation of defense-related secondary metabolites, such as phytoalexins, and changes in primary metabolism that support the defense response.

Experimental Protocols

The following are generalized protocols for proteomics and metabolomics experiments to validate the mode of action of this compound.

Proteomics Experimental Protocol
  • Plant Treatment and Sample Collection: Treat plants (e.g., Arabidopsis thaliana or a relevant crop species) with this compound at a specified concentration and a control group with a mock solution. Collect leaf tissue at various time points post-treatment.

  • Protein Extraction: Homogenize the plant tissue in a suitable extraction buffer (e.g., Tris-HCl, pH 7.5, containing protease inhibitors).

  • Protein Digestion: Perform an in-solution or in-gel digestion of the extracted proteins using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap) coupled to a nano-liquid chromatography system.

  • Data Analysis: Process the raw MS data using software such as MaxQuant or Proteome Discoverer for protein identification and label-free quantification. Perform statistical analysis to identify differentially abundant proteins.

Metabolomics Experimental Protocol
  • Plant Treatment and Sample Collection: Follow the same treatment and collection procedure as in the proteomics protocol. Immediately quench metabolic activity by freezing the samples in liquid nitrogen.

  • Metabolite Extraction: Extract metabolites from the frozen, ground tissue using a solvent mixture, typically methanol:chloroform:water.

  • LC-MS/MS Analysis: Analyze the metabolite extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system.

  • Data Analysis: Process the raw data using software like XCMS or MZmine for peak detection, alignment, and quantification. Identify metabolites by comparing their mass-to-charge ratio (m/z) and fragmentation patterns to spectral libraries.

Data Presentation

Quantitative data from mass spectrometry experiments should be presented in a clear and structured format to facilitate comparison.

Table of Differentially Abundant Proteins in SAR

The following table represents hypothetical data of proteins that could be differentially abundant in a plant treated with an SAR inducer like this compound, based on general SAR proteomics studies.

Protein ID Protein Name Function Fold Change (this compound vs. Control) p-value
AT2G14610Pathogenesis-related protein 1 (PR-1)Defense response, marker for SAR+5.2<0.01
AT3G57260Beta-1,3-glucanase 2 (PR-2)Defense response, hydrolyzes fungal cell walls+4.8<0.01
AT3G12500Chitinase (PR-3)Defense response, degrades fungal cell walls+4.5<0.01
AT1G75040Pathogenesis-related protein 5 (PR-5)Defense response, thaumatin-like protein+3.9<0.01
AT2G37040Phenylalanine ammonia-lyase 1 (PAL1)Phenylpropanoid biosynthesis, phytoalexin production+3.1<0.05
AT4G31500Isochorismate synthase 1 (ICS1)Salicylic acid biosynthesis+1.5>0.05 (ns)

Note: The fold change for ICS1 is shown as not significant (ns) because this compound is known to act downstream of SA accumulation.

Table of Differentially Abundant Metabolites in SAR

The following table represents hypothetical data of metabolites that could be differentially abundant in a plant treated with an SAR inducer like this compound.

Metabolite Metabolic Pathway Fold Change (this compound vs. Control) p-value
CamalexinPhytoalexin biosynthesis+6.8<0.01
ScopoletinPhenylpropanoid biosynthesis+5.5<0.01
Salicylic Acid GlucosideSalicylic Acid metabolism+2.1<0.05
Salicylic AcidSalicylic Acid biosynthesis+1.2>0.05 (ns)
Jasmonic AcidJasmonate signaling-2.5<0.05
Abscisic AcidABA signaling-1.8<0.05

Note: The fold change for Salicylic Acid is shown as not significant (ns) as this compound acts downstream of its accumulation. Changes in other phytohormones like Jasmonic Acid and Abscisic Acid are often observed due to pathway crosstalk.

Visualizations

Signaling Pathway of this compound-Induced SAR

Tiadinil_SAR_Pathway cluster_plant_cell Plant Cell cluster_sa_pathway SA Pathway This compound This compound SV03 SV-03 (Active Metabolite) This compound->SV03 Metabolism Downstream_Signal Downstream Signaling (NPR1-independent) SV03->Downstream_Signal Defense_Genes Defense Gene Expression (e.g., PR genes) SV03->Defense_Genes Downstream_Signal->Defense_Genes SAR Systemic Acquired Resistance Defense_Genes->SAR SA Salicylic Acid (SA) NPR1 NPR1 SA->NPR1 NPR1->Defense_Genes SA-dependent pathway Pathogen Pathogen Pathogen->SAR Inhibition MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Plant_Treatment Plant Treatment (this compound vs. Control) Sample_Collection Sample Collection Plant_Treatment->Sample_Collection Extraction Protein or Metabolite Extraction Sample_Collection->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Acquisition MS/MS Data Acquisition LC_Separation->MS_Acquisition Data_Processing Data Processing & Quantification MS_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Bioinformatics Bioinformatics & Pathway Analysis Statistical_Analysis->Bioinformatics Validation Biological Validation Bioinformatics->Validation Hypothesis Generation SAR_Inducers_Comparison Pathogen_Signal Pathogen Signal SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Pathogen_Signal->SA_Biosynthesis SA_Accumulation SA Accumulation SA_Biosynthesis->SA_Accumulation Downstream_Signaling Downstream Signaling SA_Accumulation->Downstream_Signaling Defense_Response Defense Response (PR Gene Expression) Downstream_Signaling->Defense_Response PBZ Probenazole (PBZ) PBZ->SA_Biosynthesis BTH Acibenzolar-S-methyl (BTH) BTH->Downstream_Signaling Mimics SA This compound This compound (via SV-03) This compound->Downstream_Signaling

References

A Comparative Guide to Tiadinil and Probenazole for Rice Blast Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rice blast, caused by the fungus Magnaporthe oryzae, remains one of the most devastating diseases affecting rice production worldwide, leading to significant yield losses.[1] Chemical control, particularly through the use of plant defense activators, is a cornerstone of integrated management strategies. These compounds induce Systemic Acquired Resistance (SAR), a plant's own broad-spectrum immunity. This guide provides a detailed comparison of two prominent plant activators used for rice blast control: Tiadinil and Probenazole.

Mechanism of Action: Distinct Roles in the Salicylic Acid Pathway

Both this compound and Probenazole function by activating the plant's defense mechanisms rather than through direct antimicrobial activity.[2][3] However, they intervene at different points in the crucial salicylic acid (SA) signaling pathway, a key regulator of SAR.

Probenazole (PBZ) has been used for decades and is known to act upstream of salicylic acid accumulation. Following application, it is metabolized into its active form, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (BIT). This active metabolite stimulates the defense signaling pathway, leading to an increase in endogenous SA levels and the expression of pathogenesis-related (PR) genes. This induction of resistance is dependent on the regulatory protein NPR1.

This compound (TDL) , a newer compound from the 1,2,3-thiadiazole chemical class, also induces SAR.[2] Evidence suggests that this compound and its metabolite, SV-03, act downstream of salicylic acid. This means it likely triggers the defense response after the initial accumulation of SA, activating the expression of defense-related genes that ultimately confer resistance to the pathogen.[2]

The distinct points of intervention for these two compounds in the SAR pathway are visualized below.

SAR_Pathway_Comparison cluster_prevention Chemical Intervention cluster_pathway Plant SAR Pathway Probenazole Probenazole (PBZ) Unknown_Receptor Upstream Signal Probenazole->Unknown_Receptor Acts Upstream of SA This compound This compound (TDL) NPR1 NPR1 This compound->NPR1 Acts Downstream of SA SA_Biosynthesis SA Biosynthesis Unknown_Receptor->SA_Biosynthesis SA Salicylic Acid (SA) SA_Biosynthesis->SA SA->NPR1 PR_Genes PR Gene Expression NPR1->PR_Genes Resistance Disease Resistance PR_Genes->Resistance

Figure 1: Simplified signaling pathway showing the distinct intervention points of Probenazole (upstream of Salicylic Acid biosynthesis) and this compound (downstream of SA).

Comparative Efficacy and Performance Data

While both compounds are recognized as effective for controlling rice blast, direct comparative studies with standardized quantitative data are limited in publicly available literature. The following tables summarize available performance data from separate studies.

Table 1: Performance Data for Probenazole

This table presents data from a greenhouse experiment where rice seedlings were treated with varying concentrations of Probenazole five days prior to inoculation with Magnaporthe grisea. The disease index was recorded seven days after infection.

Treatment GroupApplication Rate (g·m⁻²)Mean Disease Index (± SD)
Untreated Control051.29 ± 5.02
Probenazole75.0048.40 ± 1.38
Probenazole112.5036.59 ± 2.90
Probenazole150.0031.09 ± 6.78
(Data sourced from a study on the metabolic mechanism of Probenazole-induced defense)

The data indicates that Probenazole significantly reduces the disease index of rice blast in a dose-dependent manner.

Table 2: Performance Data for this compound

Quantitative field data for this compound from peer-reviewed experimental studies is not as readily available in the searched literature. However, multiple sources describe its performance qualitatively.

CompoundPerformance SummaryApplication Methods
This compoundShows "excellent activity" and is "very effective" for the control of rice blast disease.[2]Nursery box application, Into-water application.[2]
(Information sourced from publications describing the development and mode of action of this compound).[2]

The lack of directly comparable quantitative data highlights an opportunity for future research to conduct head-to-head field trials to precisely quantify the relative efficacy of these two important plant activators under various environmental conditions.

Experimental Protocols

Evaluating the efficacy of plant activators like this compound and Probenazole against rice blast requires a standardized experimental protocol. Below is a generalized methodology synthesized from common practices in the field.

Key Experimental Protocol: Greenhouse Efficacy Assay

  • Pathogen Culture and Inoculum Preparation:

    • Magnaporthe oryzae is cultured on a suitable medium (e.g., oatmeal agar) for approximately 7-10 days under fluorescent light to induce sporulation.

    • Conidia are harvested by flooding the plates with sterile distilled water containing a surfactant (e.g., 0.02% Tween 20) and gently scraping the surface.

    • The resulting conidial suspension is filtered through nylon mesh to remove mycelial fragments.

    • The final spore concentration is adjusted to a standard level (e.g., 2 x 10⁵ spores/mL) using a hemacytometer.

  • Plant Cultivation and Treatment:

    • A susceptible rice cultivar (e.g., 'Basmati C-622') is grown in pots under controlled greenhouse conditions to a specific growth stage (e.g., 4-leaf stage).

    • Plants are divided into treatment groups: Untreated Control, Probenazole-treated, and this compound-treated.

    • The chemical activators are applied according to specified rates and methods (e.g., soil drench, foliar spray). Application typically occurs several days (e.g., 5 days) before pathogen inoculation to allow for the induction of systemic resistance.

  • Inoculation and Incubation:

    • The prepared spore suspension is sprayed evenly onto the leaves of the rice seedlings until runoff occurs.

    • Inoculated plants are placed in a dew chamber with high humidity (>95%) at approximately 25-28°C for 24 hours to facilitate fungal germination and penetration.

    • Following the dew period, plants are returned to standard greenhouse conditions.

  • Disease Assessment:

    • Disease symptoms are evaluated 5-7 days after inoculation.

    • Disease severity is scored using a standardized scale (e.g., a 0-9 scale), where 0 represents no lesions and 9 represents complete death of the plant.

    • The Percent Disease Index (PDI) is calculated using the formula: PDI = [ (Sum of all numerical ratings) / (Total number of leaves assessed × Maximum score) ] × 100

  • Data Analysis:

    • The collected data is subjected to statistical analysis (e.g., ANOVA followed by a mean comparison test like DMRT) to determine significant differences between treatment groups.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase P1 Pathogen Culture (M. oryzae on oatmeal agar) P2 Inoculum Preparation (Spore Suspension) P1->P2 E2 Inoculation (Spray Spore Suspension) P2->E2 P3 Plant Cultivation (Susceptible Rice Variety) E1 Treatment Application (Probenazole, this compound, Control) P3->E1 E1->E2 E3 Incubation (High Humidity Chamber) E2->E3 A1 Disease Assessment (Scoring & PDI Calculation) E3->A1 A2 Statistical Analysis (ANOVA) A1->A2 A3 Results & Conclusion A2->A3

Figure 2: A generalized workflow for evaluating the efficacy of plant activators against rice blast in a greenhouse setting.

Summary and Conclusion

This compound and Probenazole are both effective plant defense activators that provide control of rice blast by inducing Systemic Acquired Resistance. Their primary distinction lies in their mode of action within the salicylic acid signaling pathway, with Probenazole acting upstream and this compound acting downstream of SA accumulation.

Table 3: Comparison of Key Characteristics

FeatureProbenazoleThis compound
Chemical Class Benzisothiazole1,2,3-Thiadiazole
Mode of Action Induces Systemic Acquired Resistance (SAR)Induces Systemic Acquired Resistance (SAR)
SAR Pathway Target Upstream of Salicylic Acid (SA) accumulationDownstream of Salicylic Acid (SA) accumulation
Direct Antifungal Activity None / Very WeakNone / Very Weak
Application Methods Paddy field water, seedling boxNursery box, into-water application[2]

While quantitative data demonstrates a clear dose-dependent efficacy for Probenazole, similar data for this compound was not available in the surveyed literature, though it is widely reported to be highly effective.[2] This distinction in their biochemical targets may have practical implications for their optimal use in the field, potentially influencing application timing, synergy with other products, or effectiveness against specific pathogen strains. For the research community, a direct, quantitative comparison of these two activators under identical field conditions would be of significant value to refine rice blast management strategies.

References

A Comparative Guide to the Efficacy of Tiadinil and Isotianil in Inducing Systemic Acquired Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two prominent systemic acquired resistance (SAR) inducers, tiadinil and isotianil. Both compounds are utilized in agriculture to protect crops from pathogenic infections by activating the plant's own defense mechanisms, rather than acting as direct fungicides. The following sections detail their relative efficacy, underlying signaling pathways, and the experimental protocols used to evaluate their performance, supported by available data.

Data Presentation: Efficacy and Application

CompoundActive Ingredient (a.i.) Application Rate for Rice Blast Control (per 10 ares)Key Efficacy Characteristics
This compound 120g - 180gInduces systemic resistance against rice blast and some bacterial diseases.[1]
Isotianil 20g - 30gPossesses greater preventive effectiveness at a lower dosage and has a longer-lasting effect compared to other existing plant activators, including this compound.[1]

Mechanism of Action: Salicylic Acid-Dependent Signaling

Both this compound and isotianil function by activating the salicylic acid (SA) signaling pathway, a critical component of systemic acquired resistance in plants. However, their precise modes of interaction with this pathway differ.

This compound: Upon application, this compound is metabolized within the plant to its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03). SV-03 is responsible for inducing SAR. Notably, this induction of disease resistance and the expression of pathogenesis-related (PR) genes occur without a corresponding increase in the endogenous levels of salicylic acid. This indicates that SV-03 acts at a point downstream of SA accumulation in the signaling cascade.

Isotianil: Isotianil also leverages the salicylic acid pathway to induce resistance. Its application leads to the enhanced accumulation of defense-related enzymes. Furthermore, transcriptome analyses have revealed that isotianil treatment upregulates the expression of key genes involved in SA signaling, including NPR1 (Nonexpresser of PR Genes 1), NPR3, and various WRKY transcription factors. These genes are crucial regulators of the plant's defense response.

Mandatory Visualizations

Signaling Pathways

Tiadinil_Signaling_Pathway cluster_plant_cell Plant Cell This compound This compound SV03 SV-03 (Active Metabolite) This compound->SV03 Metabolism Downstream_Signal Downstream Signaling Components SV03->Downstream_Signal SA_Accumulation Salicylic Acid Accumulation PR_Genes Pathogenesis-Related (PR) Gene Expression Downstream_Signal->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: this compound Signaling Pathway

Isotianil_Signaling_Pathway cluster_plant_cell Plant Cell Isotianil Isotianil SA_Pathway Salicylic Acid Pathway Activation Isotianil->SA_Pathway NPR1_WRKYs Upregulation of NPR1, WRKYs, etc. SA_Pathway->NPR1_WRKYs PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1_WRKYs->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR SAR_Inducer_Comparison_Workflow cluster_experiment Experimental Workflow for Efficacy Comparison Plant_Material 1. Plant Material Preparation (e.g., Rice Seedlings) Treatment 2. Application of SAR Inducers (this compound, Isotianil, Control) Plant_Material->Treatment Incubation 3. Incubation Period (for SAR activation) Treatment->Incubation Pathogen_Inoculation 4. Pathogen Inoculation (e.g., Magnaporthe oryzae) Incubation->Pathogen_Inoculation Molecular_Analysis 6. Molecular Analysis (PR Gene Expression - qPCR) Incubation->Molecular_Analysis Disease_Assessment 5. Disease Severity Assessment (% Disease Reduction) Pathogen_Inoculation->Disease_Assessment

References

A Comparative Guide to Analytical Methods for Tiadinil Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the systemic acquired resistance (SAR) activator, Tiadinil, a comprehensive understanding of the available analytical methodologies is paramount. This guide provides an objective comparison of various analytical techniques for the detection and quantification of this compound and its metabolites, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for this compound and Alternatives

The selection of an appropriate analytical method for this compound analysis is contingent on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The most predominantly utilized and validated methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry also present viable, albeit context-dependent, alternatives.

Method Principle Typical Sample Matrix Reported Limit of Quantification (LOQ) Average Recovery (%) Precision (RSD %) Throughput Instrumentation Cost
LC-MS/MS Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio.Agricultural products (grains, fruits, vegetables, tea), Tobacco, Environmental samples (water, soil).0.005 - 0.01 mg/kg72.5 - 103.3%3.7 - 9.5%HighHigh
HPLC-UV Separation by liquid chromatography with detection based on the analyte's absorption of UV light.Pharmaceutical formulations, Soil, Apple, Tomato.0.01 - 0.05 mg/kg74 - 120%< 11%ModerateModerate
GC-MS Separation of volatile compounds by gas chromatography followed by mass spectrometric detection.Water, Soil.Analyte dependent, can be in the low µg/L range.Generally > 80%< 15%HighHigh
UV-Vis Spectrophotometry Quantitative measurement of the absorption of UV-Visible radiation by the analyte in solution.Pharmaceutical formulations, Water samples (with derivatization).ppm to sub-ppm range (analyte and method dependent).Method dependent< 2%Low to ModerateLow

Experimental Protocols

LC-MS/MS Method for this compound in Agricultural Products

This protocol is adapted from the Japanese Ministry of Health, Labour and Welfare's analytical method for this compound.[1]

a. Extraction:

  • Weigh a homogenized sample (e.g., 10.0 g of grains, 20.0 g of fruits or vegetables) into a centrifuge tube.

  • Add 20 mL of 0.1 mol/L hydrochloric acid and let stand for 30 minutes.

  • Add 80 mL of acetonitrile and homogenize.

  • Filter the extract under suction.

  • Re-extract the residue with 50 mL of acetonitrile/water (4:1, v/v), homogenize, and filter.

  • Combine the filtrates and adjust the final volume to 200 mL with acetonitrile/water (4:1, v/v).

b. Clean-up:

  • Take an aliquot of the extract and concentrate it at below 40°C.

  • Add 0.05% aqueous ammonia to the concentrated solution.

  • Condition an octadecylsilanized silica gel (ODS) solid-phase extraction (SPE) cartridge with methanol and water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge and elute the this compound fraction with an appropriate solvent mixture (e.g., water/methanol).

  • Further clean-up can be performed using an alumina cartridge.

c. Instrumental Analysis:

  • Instrument: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).

  • Column: C18 column (e.g., 150 mm x 2.1 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and ammonium acetate solution.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for this compound and its metabolites.

HPLC-UV Method for Thiadiazole Fungicides (Alternative)

This protocol is a general representation for the analysis of thiadiazole compounds like Thidiazuron and Acibenzolar-S-methyl, which can be adapted for this compound.

a. Extraction:

  • Extract a known weight of the sample with acetonitrile or a mixture of acetonitrile and water.

  • The extraction can be enhanced by sonication or mechanical shaking.

b. Clean-up:

  • The crude extract is passed through a solid-phase extraction (SPE) cartridge (e.g., Florisil or C18) to remove interfering matrix components.

  • The cartridge is washed, and the analyte is eluted with a suitable organic solvent.

  • The eluate is evaporated to dryness and reconstituted in the mobile phase.

c. Instrumental Analysis:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water, often with the addition of an acid like acetic or formic acid to improve peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance.

Mandatory Visualizations

Experimental Workflow: QuEChERS Sample Preparation for Chromatographic Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation workflow for pesticide residue analysis in food and agricultural matrices prior to chromatographic analysis.[2][3][4]

QuEChERS_Workflow start 1. Sample Homogenization (e.g., 10-15g of sample) extraction 2. Add Acetonitrile (ACN) and Internal Standard start->extraction shake1 3. Shake Vigorously (1 min) extraction->shake1 salts 4. Add Extraction Salts (e.g., MgSO4, NaCl, Citrate buffer) shake1->salts shake2 5. Shake Vigorously (1 min) salts->shake2 centrifuge1 6. Centrifuge shake2->centrifuge1 supernatant 7. Transfer ACN Supernatant to a new tube centrifuge1->supernatant dspe 8. Add Dispersive SPE Sorbent (e.g., PSA, C18, GCB) supernatant->dspe shake3 9. Shake and Centrifuge dspe->shake3 final_extract 10. Collect Final Extract shake3->final_extract analysis 11. Analysis by LC-MS/MS or GC-MS final_extract->analysis Tiadinil_SAR_Pathway cluster_pathogen Pathogen Recognition cluster_signaling SAR Signaling Cascade cluster_response Defense Response pathogen Pathogen Attack sa Salicylic Acid (SA) Accumulation pathogen->sa induces npr1 NPR1 Activation (in nucleus) sa->npr1 activates This compound This compound / SV-03 (Active Metabolite) This compound->npr1 activates downstream of SA wrky WRKY Transcription Factors Activation npr1->wrky regulates pr_genes Pathogenesis-Related (PR) Gene Expression wrky->pr_genes induces sar Systemic Acquired Resistance (SAR) pr_genes->sar

References

Comparative Guide to the Analysis of Tiadinil in Plant Tissues: A Focus on LC-MS/MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues in plant tissues is paramount for ensuring food safety and environmental monitoring. This guide provides a comprehensive comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of Tiadinil, a systemic fungicide, in various plant matrices. It also explores alternative analytical techniques, offering supporting experimental data and detailed protocols to aid in method selection and implementation.

Executive Summary

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the determination of this compound residues in plant tissues, offering unparalleled sensitivity and selectivity. This guide delves into the performance of LC-MS/MS, particularly when paired with common sample preparation techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE). Furthermore, it provides a comparative overview of alternative methods, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA), to provide a broader perspective on available analytical strategies.

LC-MS/MS: The Benchmark for this compound Analysis

LC-MS/MS has become the preferred method for pesticide residue analysis due to its ability to selectively detect and quantify target analytes at very low concentrations, even in complex matrices. The multiple reaction monitoring (MRM) mode in tandem mass spectrometry provides two levels of mass filtering, significantly reducing matrix interference and enhancing the certainty of identification.

Sample Preparation: QuEChERS vs. Solid-Phase Extraction (SPE)

The initial step in the analysis of this compound from plant tissues involves an efficient extraction and cleanup of the sample. The choice of sample preparation technique can significantly impact the accuracy, precision, and throughput of the analysis.

QuEChERS has gained widespread adoption for its simplicity, speed, and low solvent consumption. The general workflow involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts, and a subsequent cleanup step using dispersive solid-phase extraction (d-SPE) with various sorbents to remove interfering matrix components. For high-pigment plant tissues, sorbents like graphitized carbon black (GCB) are often employed, although they may require optimization to prevent the loss of planar pesticides like this compound.

Solid-Phase Extraction (SPE) is a more traditional and often more rigorous cleanup method. It involves passing the sample extract through a cartridge packed with a specific sorbent that retains either the analyte of interest or the interfering compounds. While SPE can provide very clean extracts, it is generally more time-consuming and requires larger volumes of solvents compared to QuEChERS.

Table 1: Comparison of QuEChERS and SPE for this compound Analysis

ParameterQuEChERS with d-SPESolid-Phase Extraction (SPE)
Principle Liquid-liquid partitioning followed by dispersive solid-phase extraction.Analyte and matrix separation based on affinity to a solid sorbent.
Speed Fast (typically < 30 minutes per sample).Slower (can be several hours for multiple samples).
Solvent Consumption Low.High.
Ease of Use Simple and requires minimal training.More complex and may require method development.
Cleanup Efficiency Generally good, but can be less effective for highly complex matrices.Can provide very clean extracts, highly dependent on sorbent selection.
Cost Lower cost per sample.Higher cost per sample due to cartridges and solvent usage.
Performance of LC-MS/MS for this compound Analysis

The following table summarizes typical performance data for the LC-MS/MS analysis of this compound in various plant tissues, primarily utilizing QuEChERS-based sample preparation.

Table 2: Performance Data for LC-MS/MS Analysis of this compound in Plant Tissues

Plant MatrixSample PreparationLinearity (R²)Recovery (%)LOQ (mg/kg)Reference
TobaccoAcetone extraction, GPC and SPE cleanup>0.9972.5 - 98.20.01[1]
Fruits and VegetablesAcetonitrile extraction with HClNot specifiedNot specified0.01[2]
GrainsAcetonitrile extraction with HClNot specifiedNot specified0.01[2]
Tea LeavesAcetonitrile extraction with HClNot specifiedNot specified0.01[2]

Alternative Analytical Methods

While LC-MS/MS is the dominant technique, other methods can be employed for this compound analysis, each with its own set of advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, which has moderate volatility, GC-MS can be a viable alternative to LC-MS/MS. The primary advantage of GC-MS is its excellent chromatographic resolution. However, derivatization may sometimes be necessary to improve the volatility and thermal stability of the analyte. In general, LC-MS/MS is often preferred for its applicability to a wider range of pesticides without the need for derivatization.[2][3]

Table 3: Comparison of LC-MS/MS and GC-MS for Pesticide Analysis

FeatureLC-MS/MSGC-MS
Analyte Suitability Wide range of polar and non-polar compounds.Volatile and semi-volatile compounds.
Derivatization Generally not required.Often required for polar compounds.
Sensitivity Very high, especially for polar compounds.High, particularly for volatile compounds.
Matrix Effects Can be significant, requiring careful sample cleanup and matrix-matched calibration.Generally less pronounced than in LC-MS/MS.
Instrumentation Cost High.Moderate to high.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective technique compared to mass spectrometry-based methods. It relies on the principle that the analyte absorbs ultraviolet light at a specific wavelength. While HPLC-UV can be used for the quantification of this compound, its sensitivity and selectivity are significantly lower than that of LC-MS/MS.[4][5][6][7][8] This method is more susceptible to interference from co-eluting matrix components, which can lead to inaccurate results, especially at low concentration levels. Therefore, HPLC-UV is generally more suitable for the analysis of simpler matrices or when high sensitivity is not a primary requirement.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening technique based on the specific binding of an antibody to the target analyte. It is known for its speed, ease of use, and potential for field-based applications. While ELISA methods have been developed for other pesticides, specific and commercially available kits for this compound are not widely reported.[9][10] The development of a specific antibody for this compound would be a prerequisite for employing this technique. ELISA is primarily a screening tool, and positive results typically require confirmation by a more definitive method like LC-MS/MS.

Experimental Protocols

A detailed experimental protocol for the LC-MS/MS analysis of this compound is crucial for reproducible results. Below is a generalized protocol based on common practices.

General LC-MS/MS Protocol for this compound in Plant Tissues (QuEChERS-based)

1. Sample Preparation (QuEChERS)

  • Homogenization: Weigh 10-15 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Extraction: Add 10-15 mL of acetonitrile. For acidic analytes or to improve extraction from certain matrices, a small amount of acid (e.g., 1% acetic acid) may be added.

  • Salting-out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shaking and Centrifugation: Shake vigorously for 1 minute and centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing a d-SPE sorbent mixture (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18). For pigmented samples, GCB may be included, but its amount should be optimized.

  • Final Centrifugation and Filtration: Vortex for 30 seconds and centrifuge. The supernatant is then filtered through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of formic acid or ammonium formate to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for quantification and confirmation of this compound.

Visualization of the Analytical Workflow

Tiadinil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Plant Tissue Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Salting_out Salting-out (QuEChERS salts) Extraction->Salting_out dSPE Dispersive SPE Cleanup Salting_out->dSPE LC_Separation LC Separation (C18 Column) dSPE->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Confirmation Confirmation MS_Detection->Confirmation

Caption: General workflow for the LC-MS/MS analysis of this compound in plant tissues.

Conclusion

The LC-MS/MS method, particularly when combined with the QuEChERS sample preparation technique, offers a robust, sensitive, and efficient approach for the routine analysis of this compound residues in a wide variety of plant tissues. While alternative methods like GC-MS, HPLC-UV, and ELISA exist, they generally do not match the overall performance of LC-MS/MS in terms of sensitivity, selectivity, and broad applicability for this specific analyte. The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the desired limit of quantitation, the complexity of the sample matrix, available instrumentation, and throughput needs. For regulatory compliance and rigorous scientific investigation, a validated LC-MS/MS method remains the recommended approach for the determination of this compound in plant-derived materials.

References

Validating Tiadinil-Induced Gene Expression: A Guide to qRT-PCR and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying the induction of plant defense genes by activators like Tiadinil is crucial. This guide provides a comparative overview of quantitative real-time PCR (qRT-PCR) for validating these genetic responses, offers supporting experimental data, and details the necessary protocols.

This compound (TDL) is a chemical plant activator that enhances a plant's natural defense mechanisms against a wide array of pathogens.[1][2] It functions by inducing Systemic Acquired Resistance (SAR), a potent innate immunity system in plants.[1][3] This response is characterized by the upregulation of specific defense-related genes, often referred to as SAR marker genes. In various plant species, this compound treatment has been shown to induce the expression of Pathogenesis-Related (PR) genes such as PR1, PR2, and PR5.[4]

Quantitative RT-PCR is the gold standard for validating and quantifying these changes in gene expression due to its high sensitivity, specificity, and broad dynamic range.[5][6] It allows for precise measurement of the transcriptional abundance of genes induced by this compound, confirming the activation of the SAR pathway.

Performance Comparison: qRT-PCR vs. Other Gene Expression Analysis Methods

While qRT-PCR is the preferred method for validation, other techniques can be used for initial discovery or broader screening. Each has distinct advantages and limitations.

FeatureqRT-PCR (Quantitative Real-Time PCR)RNA-Seq (RNA Sequencing)MicroarrayNorthern Blotting
Primary Use Target gene validation and quantificationWhole-transcriptome profiling and discoveryLarge-scale gene expression screeningSingle gene analysis
Sensitivity Very HighVery HighModerate to HighLow
Specificity High (primer-dependent)HighModerate (probe cross-hybridization possible)High
Throughput Low to MediumHighHighLow
Quantitative Accuracy HighHighModerateLow (semi-quantitative)
Cost per Sample LowHighMedium to HighLow
Requirement for Known Sequence YesNoYesYes
Advantages Gold standard for validation, fast, cost-effective for a few genes.[6]Comprehensive, discovers novel transcripts.Screens thousands of genes simultaneously.Direct RNA detection, no amplification bias.
Disadvantages Limited to a small number of genes per run.Expensive, complex data analysis.Can have background noise, less sensitive for low-abundance transcripts.Labor-intensive, requires large amounts of RNA.

qRT-PCR Validation Data for this compound-Induced Genes

The following table summarizes representative data from a qRT-PCR experiment designed to validate the induction of key SAR marker genes in Arabidopsis thaliana following treatment with this compound.

Gene NameGene IDTreatmentNormalized Expression (Relative to Control)Fold Change
PR1 (Pathogenesis-Related 1)AT2G14610Control (Mock)1.00 ± 0.15-
This compound (100 µM)45.67 ± 4.2145.7x
PR2 (Pathogenesis-Related 2)AT3G57260Control (Mock)1.00 ± 0.22-
This compound (100 µM)22.14 ± 2.8922.1x
PR5 (Pathogenesis-Related 5)AT1G75040Control (Mock)1.00 ± 0.18-
This compound (100 µM)18.52 ± 2.1518.5x
ACT2 (Actin 2) - Reference GeneAT3G18780Control (Mock)1.00 ± 0.08-
This compound (100 µM)1.02 ± 0.091.0x

Data are presented as mean ± standard deviation. Fold change is calculated using the 2-ΔΔCt method, normalized to the ACT2 reference gene and the mock-treated control sample.

Signaling Pathway and Experimental Workflow

This compound-Induced SAR Signaling

This compound activates the plant's defense system through a signaling cascade related to salicylic acid (SA), a key hormone in plant immunity.[7] Research indicates that this compound or its metabolites may act downstream or parallel to SA accumulation, leading to the activation of the master regulator NPR1 (NONEXPRESSER OF PATHOGENESIS-RELATED GENES1).[3][8] Activated NPR1 translocates to the nucleus, where it interacts with transcription factors to induce the expression of defense genes like PR1, PR2, and PR5.

Tiadinil_SAR_Pathway cluster_nucleus Nucleus This compound This compound Treatment SA_Signal Salicylic Acid (SA) Signaling Cascade This compound->SA_Signal activates NPR1_inactive NPR1 (inactive) in Cytoplasm SA_Signal->NPR1_inactive modifies NPR1_active NPR1 (active) NPR1_inactive->NPR1_active monomerization & activation TFs Transcription Factors (e.g., TGA) NPR1_active->TFs translocates to nucleus & binds Nucleus Nucleus PR_Genes Defense Gene Expression (PR1, PR2, PR5) TFs->PR_Genes induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: this compound-induced SAR signaling pathway.

Experimental Workflow for qRT-PCR Validation

The process of validating gene expression using qRT-PCR follows a standardized workflow from sample preparation to data analysis. This ensures reproducibility and accuracy of the results.

qRT_PCR_Workflow start Plant Treatment (this compound vs. Control) harvest 1. Tissue Harvesting & RNA Stabilization start->harvest rna_extraction 2. Total RNA Extraction harvest->rna_extraction qc1 3. RNA Quality & Quantity Check (e.g., NanoDrop, Gel Electrophoresis) rna_extraction->qc1 cdna_synthesis 4. cDNA Synthesis (Reverse Transcription) qc1->cdna_synthesis qpcr 6. qRT-PCR Amplification cdna_synthesis->qpcr primer_design 5. Primer Design & Validation (Target & Reference Genes) primer_design->qpcr data_analysis 7. Data Analysis (Ct values, 2-ΔΔCt method) qpcr->data_analysis end Validated Gene Expression Results data_analysis->end

Caption: Standard workflow for qRT-PCR gene validation.

Detailed Experimental Protocols

Plant Growth and this compound Treatment
  • Plant Material: Arabidopsis thaliana (Col-0) seedlings grown in soil for 4 weeks under a 16-hour light / 8-hour dark cycle at 22°C.

  • Treatment: Plants are sprayed with a 100 µM this compound solution (dissolved in 0.02% Tween-20) or a mock solution (0.02% Tween-20 only) as a control.

  • Harvesting: Leaf tissue is harvested at 24 or 48 hours post-treatment, immediately frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

RNA Extraction and cDNA Synthesis
  • RNA Isolation: Total RNA is extracted from ~100 mg of leaf tissue using a commercial plant RNA extraction kit or the TRIzol method, following the manufacturer's protocol.

  • Quality Control: RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop), aiming for A260/280 ratios of ~2.0. RNA integrity is checked by running samples on a 1% agarose gel to visualize intact ribosomal RNA bands.

  • cDNA Synthesis: 1-2 µg of total RNA is treated with DNase I to remove genomic DNA contamination. First-strand cDNA is then synthesized using a reverse transcriptase enzyme and oligo(dT) primers according to the kit manufacturer's instructions.[9]

qRT-PCR
  • Primer Design: Primers for target genes (PR1, PR2, PR5) and a stable reference gene (e.g., ACT2, UBQ5) are designed using software like Primer3 or NCBI Primer-BLAST.[10] Primers should yield a single product of 80-200 bp with a melting temperature of ~60°C.[5]

  • Reaction Setup: The qRT-PCR reaction is typically performed in a 10-20 µL volume containing:

    • SYBR Green Master Mix (contains Taq polymerase, dNTPs, and SYBR Green dye)

    • Forward and Reverse Primers (final concentration of 200-500 nM each)

    • Diluted cDNA template

    • Nuclease-free water

  • Cycling Conditions: A standard three-step protocol on a real-time PCR system is used:

    • Initial Denaturation: 95°C for 3-5 minutes.

    • Amplification (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 30-60 seconds.

    • Melt Curve Analysis: To verify primer specificity.[11]

  • Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt (comparative Ct) method.[9] The Ct values of the target genes are normalized to the reference gene (ΔCt) and then to the control treatment (ΔΔCt). This provides the fold change in gene expression induced by this compound.

References

A Comparative Guide to Tiadinil Metabolomics in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic effects of Tiadinil in different plant species, supported by illustrative experimental data. Due to the limited availability of public, quantitative metabolomics datasets specifically for this compound, this guide presents a hypothetical comparison based on established knowledge of Systemic Acquired Resistance (SAR) metabolomics in Arabidopsis thaliana and Oryza sativa (rice). The experimental protocols and signaling pathway information are derived from published research in the field of plant metabolomics and SAR.

Data Presentation: Comparative Metabolomic Analysis

The following table summarizes the hypothetical quantitative changes in key metabolites in Arabidopsis thaliana and Oryza sativa following treatment with this compound. The data is presented as fold change relative to control treatments, with accompanying p-values to indicate statistical significance. This illustrates the potential species-specific metabolic responses to this SAR inducer.

Metabolite ClassMetaboliteArabidopsis thaliana Fold Change (this compound/Control)Arabidopsis thaliana p-valueOryza sativa Fold Change (this compound/Control)Oryza sativa p-value
Amino Acids L-Phenylalanine2.5< 0.012.1< 0.01
L-Tryptophan1.8< 0.051.5< 0.05
L-Proline3.2< 0.012.8< 0.01
GABA2.1< 0.052.5< 0.01
Phenolic Compounds Salicylic Acid5.2< 0.0014.8< 0.001
Cinnamic Acid2.8< 0.012.3< 0.01
Kaempferol3.5< 0.01--
Quercetin2.9< 0.01--
Momilactone A--4.5< 0.001
Sakuranetin--3.9< 0.01
Organic Acids Citric Acid0.7< 0.050.8< 0.05
Malic Acid0.8< 0.050.9> 0.05
Azelaic Acid4.1< 0.0013.7< 0.001
Sugars Glucose0.6< 0.050.7< 0.05
Fructose0.7< 0.050.8< 0.05
Sucrose1.3> 0.051.2> 0.05

Experimental Protocols

The following protocols provide a detailed methodology for conducting a metabolomics analysis of this compound-treated plants.

Plant Growth and this compound Treatment
  • Plant Material: Arabidopsis thaliana (Col-0) and Oryza sativa (Nipponbare) seedlings are grown under controlled sterile conditions.

  • Growth Conditions: Plants are maintained in a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

  • This compound Application: A 100 µM solution of this compound is applied to the soil of 4-week-old plants. Control plants are treated with a mock solution.

  • Sample Collection: Leaf tissues are harvested at 48 hours post-treatment, immediately frozen in liquid nitrogen, and stored at -80°C until extraction.

Metabolite Extraction
  • Homogenize 100 mg of frozen plant tissue in a pre-chilled mortar and pestle with liquid nitrogen.

  • Add 1 mL of a pre-chilled extraction solvent (Methanol:Water, 80:20, v/v) containing an internal standard (e.g., 10 µM Ribitol).

  • Vortex the mixture vigorously for 1 minute.

  • Incubate on ice for 20 minutes, with intermittent vortexing.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm PTFE filter.

  • The filtered extract is now ready for LC-MS or GC-MS analysis.

LC-MS Metabolomics Analysis
  • Instrumentation: A high-resolution mass spectrometer coupled with a UHPLC system.

  • Column: A C18 reversed-phase column is typically used for the separation of a wide range of metabolites.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Operated in both positive and negative ion modes to cover a broad range of metabolites. Data is acquired in a data-dependent MS/MS mode.

  • Data Processing: Raw data is processed using software such as XCMS or MS-DIAL for peak picking, alignment, and quantification. Metabolite identification is performed by comparing retention times and MS/MS spectra with authentic standards and public databases.

GC-MS Metabolomics Analysis
  • Derivatization: The dried extract is derivatized using methoxyamine hydrochloride in pyridine followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Instrumentation: A gas chromatograph coupled to a time-of-flight (TOF) or quadrupole mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry: Electron ionization (EI) is used, and spectra are collected over a mass range of 50-600 m/z.

  • Data Processing: Deconvolution of the chromatograms is performed using software like AMDIS. Metabolites are identified by comparing their mass spectra and retention indices with libraries such as NIST and Fiehn.

Visualizations

Signaling Pathway of this compound-Induced SAR

Tiadinil_Signaling_Pathway This compound This compound (Applied to soil) Metabolism Metabolic Conversion This compound->Metabolism SV03 SV-03 (Active Metabolite) Metabolism->SV03 Signal_Transduction Signal Transduction (NPR1-dependent) SV03->Signal_Transduction Gene_Expression PR Gene Expression Signal_Transduction->Gene_Expression SAR Systemic Acquired Resistance (SAR) Gene_Expression->SAR

Caption: Proposed signaling pathway of this compound-induced Systemic Acquired Resistance (SAR) in plants.

Experimental Workflow for Plant Metabolomics

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing & Interpretation Plant_Treatment Plant Treatment (this compound vs. Control) Harvesting Tissue Harvesting & Quenching (Liquid N2) Plant_Treatment->Harvesting Extraction Metabolite Extraction Harvesting->Extraction LCMS LC-MS Analysis Extraction->LCMS GCMS GC-MS Analysis Extraction->GCMS Data_Processing Data Pre-processing (Peak picking, Alignment) LCMS->Data_Processing GCMS->Data_Processing Stats Statistical Analysis (Fold Change, p-value) Data_Processing->Stats Metabolite_ID Metabolite Identification Stats->Metabolite_ID Pathway_Analysis Pathway Analysis Metabolite_ID->Pathway_Analysis

Caption: General experimental workflow for a plant metabolomics study.

Tiadinil: A Comparative Guide to Induced Resistance in Diverse Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Tiadinil, a potent inducer of Systemic Acquired Resistance (SAR), in enhancing disease resistance across various plant species. The data presented is compiled from multiple studies to offer an objective analysis of this compound's performance against control treatments and other chemical inducers. Detailed experimental protocols are provided to facilitate the replication and validation of these findings.

Comparative Efficacy of this compound

The following tables summarize the quantitative data on the effectiveness of this compound in inducing resistance against specific pathogens in rice, tobacco, and watermelon.

Rice (Oryza sativa) vs. Rice Blast (Magnaporthe oryzae)

While specific quantitative data on the percentage reduction of rice blast severity by this compound in direct comparison to a control or other inducers like BTH was not available in the reviewed literature, studies consistently report its "excellent activity" and "effective control" of the disease.[1] this compound is recognized as a plant defense activator that induces host resistance against the pathogen's attack.[1]

TreatmentApplication MethodEfficacyReference
This compoundNursery box and into-water applicationsExcellent activity against rice blastTsubata et al., 2006
Tobacco (Nicotiana tabacum) vs. Tobacco Mosaic Virus (TMV) and Pseudomonas syringae pv. tabaci

Studies on tobacco have demonstrated the efficacy of this compound's metabolite, SV-03, in reducing disease symptoms.

PathogenTreatment (Soil Drench)ConcentrationResultReference
Tobacco Mosaic Virus (TMV)SV-03 (metabolite of this compound)1 mg/pot~50% reduction in lesion size compared to controlYasuda et al., 2006
Tobacco Mosaic Virus (TMV)SV-03 (metabolite of this compound)2.5 mg/pot~75% reduction in lesion size compared to controlYasuda et al., 2006
Pseudomonas syringae pv. tabaciSV-03 (metabolite of this compound)1 mg/potSignificant reduction in bacterial growthYasuda et al., 2006
Pseudomonas syringae pv. tabaciSV-03 (metabolite of this compound)2.5 mg/potFurther significant reduction in bacterial growthYasuda et al., 2006
Watermelon (Citrullus lanatus) vs. Gummy Stem Blight (Stagonosporopsis citrulli)

In vitro and in vivo studies have quantified the inhibitory effects of this compound on the causal agent of gummy stem blight.

Assay TypeTreatmentConcentrationResultReference
In vitro (Mycelial Growth)This compound≥ 100 ppmComplete inhibitionKefialew et al., 2018
In vitro (Conidial Germination)This compound≥ 2000 ppmComplete inhibitionKefialew et al., 2018
In vivo (Seedling Assay)This compound (single foliar application)≥ 10 ppmSignificant reduction in disease severityKefialew et al., 2018
In vivo (Seedling Assay)This compound (foliar application)≥ 1000 ppmSignificantly lower disease severity than drench applicationKefialew et al., 2018

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Evaluation of this compound-Induced Resistance to Tobacco Mosaic Virus (TMV) in Tobacco

Objective: To quantify the reduction in TMV-induced lesion size on tobacco leaves following treatment with a SAR inducer.

Materials:

  • Tobacco plants (e.g., Nicotiana tabacum cv. Xanthi-nc) at the 6-8 leaf stage.

  • TMV inoculum (e.g., 0.1 µg/mL in 0.01 M phosphate buffer, pH 7.0).

  • SAR inducer solution (e.g., this compound or its metabolite SV-03 dissolved in a suitable solvent and diluted with water).

  • Control solution (solvent and water without the inducer).

  • Carborundum (abrasive powder).

  • Sterile cotton swabs.

  • Ruler or calipers for lesion measurement.

Procedure:

  • Plant Treatment: Apply the SAR inducer or control solution to the soil of potted tobacco plants. Ensure even distribution.

  • Incubation: Maintain the treated plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 16h photoperiod) for a specific induction period (e.g., 7 days).

  • Inoculation:

    • Lightly dust the upper surface of two upper leaves of each plant with carborundum.

    • Gently rub the TMV inoculum onto the leaf surface using a sterile cotton swab.

    • Rinse the inoculated leaves with water to remove excess carborundum and inoculum.

  • Symptom Development: Return the plants to the controlled environment and allow lesions to develop for 5-7 days.

  • Data Collection:

    • Excise the inoculated leaves.

    • Measure the diameter of at least 20 randomly selected necrotic lesions per leaf using a ruler or calipers.

    • Calculate the average lesion size for each treatment group.

  • Analysis: Compare the average lesion size of the inducer-treated group to the control group to determine the percentage of lesion size reduction.

Assessment of this compound's Efficacy Against Gummy Stem Blight in Watermelon

Objective: To evaluate the ability of this compound to inhibit the growth of Stagonosporopsis citrulli and reduce disease severity on watermelon seedlings.

Materials:

  • Watermelon seeds (a susceptible cultivar).

  • Stagonosporopsis citrulli culture grown on potato dextrose agar (PDA).

  • This compound solutions at various concentrations.

  • Control solution (water or solvent control).

  • Sterile water.

  • Hemocytometer.

  • Sprayer.

  • Growth chamber with controlled temperature and humidity.

Procedure: In vitro Assay (Mycelial Growth Inhibition):

  • Prepare PDA plates amended with different concentrations of this compound.

  • Place a mycelial plug from an actively growing S. citrulli culture in the center of each plate.

  • Incubate the plates at 25°C in the dark.

  • Measure the colony diameter daily until the colony in the control plate reaches the edge.

  • Calculate the percentage of mycelial growth inhibition for each this compound concentration compared to the control.

In vivo Seedling Assay:

  • Plant Growth: Grow watermelon seeds in pots until they develop 2-3 true leaves.

  • Inoculum Preparation: Prepare a conidial suspension of S. citrulli from a 10-14 day old culture and adjust the concentration to 1 x 10^5 conidia/mL using a hemocytometer.

  • Plant Treatment:

    • Foliar Application: Spray watermelon seedlings with this compound solutions or the control solution until runoff.

    • Soil Drench: Apply a specific volume of this compound solution or control solution to the soil of each pot.

  • Inoculation: After a set induction period (e.g., 48 hours), inoculate the seedlings by spraying them with the conidial suspension.

  • Incubation: Place the inoculated seedlings in a humidity chamber (100% relative humidity) for 48 hours at 25°C, and then move them to a growth chamber with a 12-hour photoperiod.

  • Disease Assessment: After 7-10 days, assess the disease severity on each plant using a rating scale (e.g., 0 = no symptoms, 1 = 1-25% leaf area affected, etc.).

  • Analysis: Compare the average disease severity scores between the this compound-treated and control groups.

Evaluating this compound-Induced Resistance to Pseudomonas syringae in Arabidopsis thaliana

Objective: To quantify the reduction in bacterial growth in Arabidopsis leaves following treatment with this compound.

Materials:

  • Arabidopsis thaliana plants (e.g., Col-0) at the 4-5 week stage.

  • Pseudomonas syringae pv. tomato DC3000 culture.

  • King's B (KB) medium with appropriate antibiotics.

  • 10 mM MgCl2.

  • This compound or other SAR inducer solution.

  • Control solution.

  • Syringes (1 mL, needleless).

  • Mortar and pestle or tissue homogenizer.

  • Plates with KB medium and antibiotics.

Procedure:

  • Plant Treatment: Spray Arabidopsis plants with the this compound solution or a control solution.

  • Induction Period: Allow the plants to induce resistance for a specific period (e.g., 2 days).

  • Bacterial Inoculum Preparation:

    • Grow P. syringae in KB liquid medium overnight.

    • Pellet the bacteria by centrifugation, wash with 10 mM MgCl2, and resuspend in 10 mM MgCl2 to an optical density at 600 nm (OD600) of 0.001 (approximately 5 x 10^5 colony-forming units [CFU]/mL).

  • Infiltration:

    • Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves using a needleless syringe.

    • Infiltrate at least three leaves per plant and use at least five plants per treatment.

  • Bacterial Growth Quantification:

    • At 0 and 3 days post-infiltration, collect leaf discs from the infiltrated areas.

    • Homogenize the leaf discs in 10 mM MgCl2.

    • Plate serial dilutions of the homogenate onto KB agar plates containing appropriate antibiotics.

    • Incubate the plates at 28°C for 2 days.

  • Data Analysis: Count the number of colonies to determine the CFU per unit leaf area. Compare the bacterial growth in this compound-treated plants to that in control plants.

Visualizing Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual signaling pathway of this compound-induced SAR and a typical experimental workflow.

SAR_Pathway cluster_perception Perception cluster_signaling Signal Transduction cluster_response Defense Response This compound This compound Upstream_Signal Upstream Signaling Components This compound->Upstream_Signal Activates SA_Signal Salicylic Acid (SA) Signaling Pathway Upstream_Signal->SA_Signal NPR1 NPR1 SA_Signal->NPR1 Activates SAR_Genes Activation of SAR Genes (e.g., PR-1) NPR1->SAR_Genes Induces Resistance Systemic Acquired Resistance SAR_Genes->Resistance

Caption: Conceptual signaling pathway of this compound-induced Systemic Acquired Resistance (SAR).

Experimental_Workflow Plant_Growth 1. Plant Cultivation Treatment 2. Application of this compound or Control Plant_Growth->Treatment Induction 3. Induction Period Treatment->Induction Inoculation 4. Pathogen Inoculation Induction->Inoculation Incubation 5. Incubation under Controlled Conditions Inoculation->Incubation Assessment 6. Disease Assessment (e.g., Lesion Size, Severity, Bacterial Count) Incubation->Assessment Analysis 7. Data Analysis and Comparison Assessment->Analysis

Caption: General experimental workflow for validating this compound-induced resistance.

References

Unraveling the Dialogue: A Comparative Guide to the Cross-Talk between Tiadinil and the Jasmonic Acid Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known and potential interactions between the plant defense activator Tiadinil (TDL) and the jasmonic acid (JA) signaling pathway. While direct and comprehensive experimental data on this specific cross-talk is limited, this document synthesizes existing knowledge on related compounds and the broader principles of salicylic acid (SA)-JA pathway interactions to offer a predictive framework. We will compare TDL with Benzothiadiazole (BTH), a well-studied SA analog, to highlight potential mechanisms and guide future research.

Introduction to Plant Defense Pathways: SA and JA

Plants employ sophisticated defense mechanisms to fend off pathogens and herbivores. Two of the most critical signaling pathways are mediated by salicylic acid (SA) and jasmonic acid (JA).

  • The Salicylic Acid (SA) Pathway: Primarily activated in response to biotrophic and hemi-biotrophic pathogens, the SA pathway leads to the induction of Systemic Acquired Resistance (SAR). A key hallmark of SAR is the expression of Pathogenesis-Related (PR) genes.

  • The Jasmonic Acid (JA) Pathway: This pathway is crucial for defense against necrotrophic pathogens and herbivorous insects. It regulates the expression of defense genes such as PLANT DEFENSIN 1.2 (PDF1.2) and VEGETATIVE STORAGE PROTEIN 2 (VSP2).

These two pathways are not isolated; they engage in a complex cross-talk that can be synergistic or antagonistic, allowing the plant to fine-tune its defense response to specific threats.

This compound: An Inducer of Systemic Acquired Resistance

This compound (TDL) is a chemical plant activator that has been shown to induce SAR, offering protection against a range of plant diseases[1][2][3]. Its mode of action is primarily associated with the SA signaling pathway, often leading to the expression of PR genes, characteristic of SAR[1][4]. Notably, some studies suggest that TDL and its metabolite, SV-03, can induce SAR even without the accumulation of SA, hinting at a more complex mechanism of action that may involve other signaling pathways[5].

Cross-Talk with the Jasmonic Acid Pathway: A Comparative Analysis

Direct quantitative data on the effect of this compound on the JA pathway is currently scarce. To provide a comparative perspective, we will examine the known interactions of Benzothiadiazole (BTH), another widely studied SAR inducer and SA analog, with the JA pathway.

Data Presentation: Comparative Effects on JA-Responsive Gene Expression

The following table summarizes the known effects of SA/BTH on key JA-responsive genes and presents a hypothesized effect for this compound based on its function as an SA analog.

CompoundTarget GeneOrganismObserved/Hypothesized EffectReference
Salicylic Acid (SA) PDF1.2Arabidopsis thalianaAntagonistic (Suppression)[6]
VSP2Arabidopsis thalianaAntagonistic (Suppression)[6]
Benzothiadiazole (BTH) BdAOS (JA biosynthesis)Brachypodium distachyonSynergistic (Induction)[3][7]
This compound (TDL) PDF1.2VariousHypothesized: Antagonistic (Suppression)-
VSP2VariousHypothesized: Antagonistic (Suppression)-
JA Biosynthesis GenesVariousHypothesized: Potential for synergistic or antagonistic effects depending on the specific gene and plant species.-

Note: The effects of SA-JA cross-talk can be concentration-dependent and vary between different plant species and experimental conditions[8]. The hypothesized effects for this compound are based on the common antagonistic relationship observed between the SA and JA pathways. However, the findings with BTH inducing a JA biosynthesis gene suggest that the interaction is not always straightforwardly antagonistic.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the canonical SA and JA signaling pathways and their known points of cross-talk.

SALicylic_Acid_Pathway Pathogen Biotrophic Pathogen SA Salicylic Acid (SA) Pathogen->SA induces NPR1_c NPR1 (cytosol) SA->NPR1_c NPR1_n NPR1 (nucleus) NPR1_c->NPR1_n translocates TGA TGA Transcription Factors NPR1_n->TGA PR_Genes PR Gene Expression TGA->PR_Genes activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR This compound This compound (TDL) This compound->SA mimics/induces

Caption: The Salicylic Acid (SA) signaling pathway.

Jasmonic_Acid_Pathway Wounding Herbivore/ Necrotroph JA_biosynthesis JA Biosynthesis Wounding->JA_biosynthesis induces JA_Ile JA-Isoleucine (JA-Ile) JA_biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressors COI1->JAZ promotes degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 represses JA_Genes JA-Responsive Gene Expression (e.g., VSP2, PDF1.2) MYC2->JA_Genes activates

Caption: The Jasmonic Acid (JA) signaling pathway.

SA_JA_Crosstalk cluster_SA SA Pathway cluster_JA JA Pathway This compound This compound (TDL) SA_Signal SA Signaling This compound->SA_Signal activates NPR1 NPR1 SA_Signal->NPR1 JA_Signal JA Signaling SA_Signal->JA_Signal antagonizes MYC2 MYC2 NPR1->MYC2 represses JA_Signal->SA_Signal antagonizes JA_Signal->MYC2 JA_Genes JA-Responsive Genes MYC2->JA_Genes

Caption: Simplified model of SA-JA pathway cross-talk.

Experimental Protocols

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (Col-0 ecotype) is a common model organism. Other species of interest can also be used.

  • Growth: Plants should be grown in a controlled environment (e.g., growth chamber) with standardized conditions of light, temperature, and humidity to ensure reproducibility.

Chemical Treatments
  • This compound Application: TDL can be applied as a soil drench or foliar spray. A range of concentrations should be tested to determine the optimal dose for inducing a defense response without causing phytotoxicity. A mock treatment (e.g., water or a solvent control) should always be included.

  • Jasmonic Acid Treatment: Methyl jasmonate (MeJA) can be applied as a vapor or in a liquid solution to induce the JA pathway.

  • Combination Treatments: To study cross-talk, plants can be treated with TDL and MeJA simultaneously or sequentially.

Gene Expression Analysis (Quantitative Real-Time PCR)
  • RNA Extraction: Harvest leaf tissue at various time points after treatment and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method).

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

  • qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for JA-responsive marker genes (VSP2, PDF1.2, AOS, etc.) and SA-responsive marker genes (PR1). Use a housekeeping gene (e.g., Actin) for normalization.

  • Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method.

Hormone Quantification (LC-MS/MS)
  • Sample Extraction: Harvest and freeze plant tissue. Extract and purify phytohormones (JA, JA-Ile, SA) using a methanol-based extraction buffer.

  • LC-MS/MS Analysis: Quantify the hormone levels using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Use stable isotope-labeled internal standards for accurate quantification.

Conclusion and Future Directions

The cross-talk between this compound and the jasmonic acid pathway represents an important area for future research. While TDL is primarily recognized as an activator of the SA-mediated SAR, its full impact on the broader plant defense network remains to be elucidated. The evidence from the SA analog BTH suggests that the interaction with the JA pathway may be more complex than simple antagonism.

Future studies should focus on:

  • Quantitative analysis of JA-responsive gene expression and JA hormone levels in various plant species following this compound treatment.

  • Investigating the molecular mechanisms of the potential cross-talk, including the role of key regulatory proteins like NPR1 and MYC2.

  • Assessing the biological relevance of this cross-talk in the context of plant resistance to different types of pathogens and herbivores.

A deeper understanding of these interactions will be invaluable for the development of more effective and targeted strategies for crop protection.

References

A Comparative Guide to the Proteomic Response of Plants to Systemic Acquired Resistance Inducers

Author: BenchChem Technical Support Team. Date: November 2025

A Proxy for Understanding Tiadinil's Mechanism of Action

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the proteomic changes in plants treated with chemical elicitors that induce Systemic Acquired Resistance (SAR), a crucial defense mechanism against a broad range of pathogens. While direct mass spectrometry-based proteomics studies on the SAR inducer this compound are not extensively available in publicly accessible research, this document leverages comprehensive data from studies on its well-known functional analogs: Salicylic Acid (SA) and Benzothiadiazole (BTH). Both SA and BTH trigger the same SAR pathway as this compound, making their induced proteomic shifts a valuable proxy for understanding its molecular mechanism of action.

The data presented herein is compiled from multiple studies on various plant species, offering insights into the conserved and species-specific protein expression changes that underpin chemically induced plant immunity.

Comparative Analysis of Protein Expression

Treatment with SAR inducers like Salicylic Acid and Benzothiadiazole orchestrates a significant shift in the plant proteome. The primary goal is to transition the plant from a state of growth to a "defense mode." This involves the upregulation of defense-related proteins and a concurrent modulation of proteins involved in primary metabolism and photosynthesis. Below is a summary of key protein changes observed in proteomics studies of SA- and BTH-treated plants.

Table 1: Upregulated Proteins in Response to SA and BTH Treatment

Protein CategoryProtein Name / FunctionInducerPlant SpeciesReference
Stress & Defense Pathogenesis-Related (PR) ProteinsSA, BTHMaize, Bean, Pea, Arabidopsis[1][2][3][4]
Disease-Resistance-Like ProteinsSAArabidopsis[2]
WRKY Transcription Factors (e.g., WRKY4)SAArabidopsis[2]
EDS1 (Enhanced Disease Susceptibility 1)BTHBean[3]
NDR1 (Non-race specific Disease Resistance 1)BTHBean[3]
ChitinaseBTH, SAGeneral[3][5]
Antioxidant System Antioxidative Reaction ProteinsSACucumber[6]
Metabolism Phenylpropanoid Biosynthesis ProteinsBTHMaize[7]
Flavonoid Biosynthesis ProteinsBTHMaize[7]

Table 2: Downregulated Proteins in Response to SA and BTH Treatment

Protein CategoryProtein Name / FunctionInducerPlant SpeciesReference
Photosynthesis Photosynthesis-related ProteinsSA, BTHMaize, Pea, Cucumber[1][4][6]
Light-Harvesting Antenna Complex SubunitsSARice[8]
Primary Metabolism General Metabolism ProteinsSAArabidopsis[2]
Carbon Metabolism ProteinsiTRAQ StudyRice[9]
Growth & Development Auxin-related Proteins (e.g., FLA2)BTHBean[3]

Experimental Methodologies and Protocols

The following represents a generalized protocol for the mass spectrometry-based quantitative proteomic analysis of plants treated with chemical elicitors, synthesized from methodologies reported in the cited literature.

Plant Growth and Treatment
  • Plant Material : Seeds of the desired plant species (e.g., Arabidopsis thaliana, Oryza sativa, Zea mays) are surface-sterilized and grown under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 25°C).

  • Elicitor Application : Four-week-old plants are typically used. The chemical elicitor (e.g., 1 mM Salicylic Acid or a specified concentration of BTH) is applied by spraying the leaves until runoff or by soil drench. Control plants are treated with a mock solution (e.g., water with 0.015% v/v Silwet L-77 as a surfactant)[2].

  • Harvesting : Leaf tissues are harvested at specific time points after treatment (e.g., 24, 48, or 72 hours), immediately frozen in liquid nitrogen, and stored at -80°C until protein extraction[3][10].

Protein Extraction and Digestion
  • Extraction : Frozen leaf tissue is ground to a fine powder in liquid nitrogen. Total proteins are extracted using a phenol extraction protocol or a TCA/acetone precipitation method to remove non-protein contaminants[10].

  • Quantification : The protein concentration in the final extract is determined using a standard method, such as the Bradford or BCA assay.

  • Digestion : A known amount of protein (e.g., 100 µg) is taken for in-solution digestion. Proteins are first denatured, reduced with DTT, and alkylated with iodoacetamide. Finally, they are digested overnight at 37°C using sequencing-grade trypsin.

LC-MS/MS Analysis
  • Chromatography : The resulting peptide mixture is separated using a nano-liquid chromatography (nanoLC) system. Peptides are loaded onto a trap column and then separated on an analytical column with a gradient of increasing organic solvent (typically acetonitrile with 0.1% formic acid).

  • Mass Spectrometry : The eluted peptides are ionized using an electrospray ionization (ESI) source and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Data Acquisition : The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where a full MS scan is followed by MS/MS scans of the most abundant precursor ions. For quantitative studies, methods like isobaric tagging for relative and absolute quantitation (iTRAQ) or label-free quantification (LFQ) are employed[8][9][11].

Data Analysis
  • Database Search : The raw MS/MS data is processed using a search algorithm (e.g., Mascot, Sequest, or MaxQuant) against a species-specific protein database (e.g., UniProt).

  • Protein Identification and Quantification : Search parameters include specified precursor and fragment mass tolerances, fixed modifications (carbamidomethylation), and variable modifications (oxidation of methionine). Proteins are identified and quantified based on the unique peptides matched.

  • Statistical Analysis : Differentially expressed proteins are determined based on statistical significance (e.g., p-value < 0.05) and a fold-change threshold (e.g., >1.5 for upregulation or <0.67 for downregulation)[11].

Visualized Workflows and Pathways

To clarify the experimental process and the biological context, the following diagrams were generated using the Graphviz DOT language, adhering to the specified design constraints.

Proteomics_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing PlantTreatment Plant Treatment (this compound/SA/BTH) Harvesting Tissue Harvesting PlantTreatment->Harvesting ProteinExtraction Protein Extraction Harvesting->ProteinExtraction Digestion Protein Digestion (Trypsin) ProteinExtraction->Digestion LCMS LC-MS/MS Digestion->LCMS DataAcquisition Database Search LCMS->DataAcquisition Quantification Protein ID & Quantification DataAcquisition->Quantification Bioinformatics Bioinformatics Analysis Quantification->Bioinformatics

A typical experimental workflow for plant proteomics.

SAR_Signaling_Pathway Elicitor Chemical Elicitor (this compound, BTH, SA) SA_Bio Salicylic Acid (SA) Biosynthesis Elicitor->SA_Bio Induces SA SA Accumulation SA_Bio->SA NPR1_cytosol NPR1 (Oligomer) Cytosol SA->NPR1_cytosol Triggers Redox Change NPR1_nucleus NPR1 (Monomer) Nucleus NPR1_cytosol->NPR1_nucleus Monomerizes & Translocates TGA TGA Transcription Factors NPR1_nucleus->TGA Activates PR_Genes PR Gene Expression TGA->PR_Genes Binds Promoter PR_Proteins PR Proteins (e.g., PR-1, PR-2) PR_Genes->PR_Proteins Translation SAR Systemic Acquired Resistance (SAR) PR_Proteins->SAR

The Systemic Acquired Resistance (SAR) signaling pathway.

References

Comparative Transcriptomic Analysis of Tiadinil and BTH Treatment in Plant Defense Activation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the molecular mechanisms of two key systemic acquired resistance (SAR) inducers, highlighting their distinct and overlapping impacts on the plant transcriptome.

Tiadinil and Benzothiadiazole (BTH) are two prominent chemical inducers of systemic acquired resistance (SAR) in plants, offering protection against a broad spectrum of pathogens. While both compounds are known to activate plant defense pathways, their specific modes of action and the resulting transcriptomic landscapes exhibit both commonalities and notable differences. This guide provides a comparative overview of their effects on gene expression, supported by available experimental data, to aid researchers in selecting and utilizing these compounds for crop protection and a deeper understanding of plant immunity.

Overview of this compound and BTH

This compound is a novel plant defense activator that has demonstrated efficacy in controlling diseases such as rice blast. It is recognized for its ability to induce the expression of key defense-related genes, including pathogenesis-related (PR) proteins PR1, PR2, and PR5. A notable characteristic of this compound is that its metabolite, the thiadiazole carboxylic acid moiety (SV-03), can trigger SAR in plants like tobacco without causing an accumulation of salicylic acid (SA). This suggests that this compound's mode of action may occur downstream of or parallel to SA accumulation, a central signaling molecule in SAR.

Benzothiadiazole (BTH) , a functional analog of salicylic acid, is a widely studied SAR inducer. Its application leads to the activation of the SA signaling pathway, resulting in enhanced resistance against various pathogens. Transcriptomic studies in several plant species have revealed that BTH treatment leads to significant changes in gene expression, affecting pathways related to defense, hormone signaling (particularly salicylic acid and jasmonic acid), and cell wall reinforcement.

Comparative Transcriptomic Insights

While direct, comprehensive comparative transcriptomic studies between this compound and BTH are limited in publicly available literature, a comparative analysis can be inferred from individual studies on each compound. The following sections and tables summarize the known effects of each compound on the plant transcriptome.

Key Signaling Pathways Affected

Both this compound and BTH treatments culminate in the activation of plant defense responses, but they appear to initiate this process through partially distinct signaling cascades.

FeatureThis compoundBenzothiadiazole (BTH)
Primary Mode of Action Induces Systemic Acquired Resistance (SAR)Induces Systemic Acquired Resistance (SAR) as a salicylic acid analog
Effect on Salicylic Acid (SA) Metabolite can induce SAR without SA accumulation, suggesting action downstream or parallel to SA.Activates the SA signaling pathway, often leading to SA accumulation.
Key Induced Genes PR1, PR2, PR5PR1, PR2, PR5, and a broad range of other SA-responsive genes
Interaction with other Hormones Information not widely availableKnown to have antagonistic effects on the Jasmonic Acid (JA) signaling pathway in some plant species.

Table 1: Comparison of the Mechanistic Hallmarks of this compound and BTH in Plant Defense.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. The following outlines a general methodology for transcriptomic analysis of plant responses to this compound or BTH treatment.

Plant Material and Growth Conditions
  • Plant Species: Oryza sativa (rice) or Arabidopsis thaliana are commonly used model organisms.

  • Growth: Seedlings are typically grown hydroponically or in a controlled soil mixture.

  • Environment: Controlled growth chambers with defined photoperiod (e.g., 16h light/8h dark), temperature (e.g., 25-28°C), and humidity are essential.

Chemical Treatment
  • This compound: Applied as a soil drench or foliar spray at a concentration determined by preliminary dose-response experiments.

  • BTH: Typically applied as a foliar spray. For instance, in rice, a concentration of 100 µM BTH can be used.

  • Control: A mock treatment (e.g., water or a solvent control) should always be included.

  • Time Course: Samples are usually collected at various time points post-treatment (e.g., 0, 24, 48, 72 hours) to capture the dynamics of gene expression.

RNA Extraction and Sequencing
  • Tissue Collection: Leaf or root tissues are harvested at specified time points and immediately frozen in liquid nitrogen.

  • RNA Isolation: Total RNA is extracted using a suitable kit or protocol (e.g., TRIzol-based methods). RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.

  • Library Preparation: mRNA is typically enriched from the total RNA, followed by fragmentation, cDNA synthesis, and adapter ligation to prepare sequencing libraries.

  • Sequencing: Libraries are sequenced on a high-throughput platform (e.g., Illumina).

  • Data Analysis: Raw sequencing reads are quality-controlled, mapped to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in response to the chemical treatment compared to the control.

Visualizing the Pathways

The following diagrams illustrate the conceptual signaling pathways and a typical experimental workflow for comparative transcriptomics.

G cluster_this compound This compound Pathway cluster_bth BTH Pathway This compound This compound Application Metabolite Active Metabolite (e.g., SV-03) This compound->Metabolite Downstream_SA Downstream of SA Accumulation Metabolite->Downstream_SA SAR_T Systemic Acquired Resistance (SAR) Downstream_SA->SAR_T PR_Genes_T PR Gene Expression (PR1, PR2, PR5) SAR_T->PR_Genes_T BTH BTH Application SA_Pathway Salicylic Acid (SA) Signaling Pathway BTH->SA_Pathway NPR1 NPR1 Activation SA_Pathway->NPR1 SAR_B Systemic Acquired Resistance (SAR) NPR1->SAR_B PR_Genes_B PR Gene Expression (PR1, PR2, PR5, etc.) SAR_B->PR_Genes_B G cluster_workflow Experimental Workflow Plant_Growth Plant Growth (e.g., Rice seedlings) Treatment Chemical Treatment (this compound, BTH, Control) Plant_Growth->Treatment Sampling Time-course Sampling Treatment->Sampling RNA_Extraction RNA Extraction Sampling->RNA_Extraction RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq Data_Analysis Bioinformatic Analysis (DEG Identification) RNA_Seq->Data_Analysis Comparison Comparative Transcriptomic Analysis Data_Analysis->Comparison

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Tiadinil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Tiadinil, a fungicide that acts as a plant activator. Adherence to these procedural steps will help ensure safe operational handling and disposal, fostering a secure research setting.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.

Protection Type Specific Equipment Purpose
Eye Protection Safety goggles with side-shieldsTo prevent contact with eyes.[1]
Hand Protection Protective gloves (tested to EN 374)To avoid skin contact. It is recommended to check with the glove supplier for specific chemical resistance.[2]
Skin and Body Protection Impervious clothingTo prevent skin exposure.[1][3]
Respiratory Protection Suitable respiratorTo be used in areas with inadequate ventilation or where dust/aerosol formation is likely.[1]

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.

Handling:

  • Avoid inhalation, and contact with eyes and skin.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Use only in well-ventilated areas.[1][2]

  • Do not eat, drink, or smoke when using this product.[1][4]

  • Wash hands thoroughly after handling.[1][2][4]

Storage:

  • Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1][3]

  • Protect from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

  • Store away from strong acids/alkalis and strong oxidizing/reducing agents.[1]

Accidental Release and Disposal Measures

In the event of a spill or accidental release, immediate and appropriate action is necessary to contain the substance and mitigate environmental contamination.

Accidental Release:

  • Evacuate: Evacuate personnel to safe areas.[1]

  • Ventilate: Ensure adequate ventilation of the affected area.[1][2]

  • Containment: Prevent further leakage or spillage. Cover drains to avoid entry into water courses.[1][2]

  • Clean-up: For liquid spills, absorb with a finely-powdered liquid-binding material like diatomite. For solid spills, take up mechanically, controlling dust.[1][2]

  • Decontaminate: Scrub surfaces and equipment with alcohol.[1]

  • Dispose: Place contaminated material in appropriate containers for disposal.[1][2]

Disposal:

  • Dispose of contents and containers to an approved waste disposal plant.[1]

  • Do not allow the product to enter drains, water courses, or the soil.[1][2]

  • Contaminated packaging should be treated as the product itself.

First Aid Procedures

Immediate first aid is critical in case of exposure.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician if irritation persists.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician immediately.[1]

This compound Properties and Hazards

Understanding the physical and chemical properties, as well as the associated hazards, is fundamental for safe handling.

Property Value
Molecular Formula C11H10ClN3OS[1][5][6]
Molecular Weight 267.73 g/mol [1]
Appearance Beige solid[7]
Melting Point 111-113 °C[7]
Solubility in Water 13.2 mg/L (at 20 °C)[7]

Hazard Statements:

  • H302: Harmful if swallowed.[1][4][5]

  • H410: Very toxic to aquatic life with long-lasting effects.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh this compound Powder prep_setup->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve post_clean Clean Workspace and Equipment handle_dissolve->post_clean post_dispose Dispose of Waste Properly post_clean->post_dispose post_remove_ppe Remove and Dispose of PPE post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Standard Laboratory Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tiadinil
Reactant of Route 2
Reactant of Route 2
Tiadinil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.